molecular formula C7H5ClF2O2S B189921 (2,6-difluorophenyl)methanesulfonyl Chloride CAS No. 179524-60-8

(2,6-difluorophenyl)methanesulfonyl Chloride

Cat. No.: B189921
CAS No.: 179524-60-8
M. Wt: 226.63 g/mol
InChI Key: VLBAKONQZABMSE-UHFFFAOYSA-N
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Description

(2,6-difluorophenyl)methanesulfonyl Chloride is a useful research compound. Its molecular formula is C7H5ClF2O2S and its molecular weight is 226.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,6-difluorophenyl)methanesulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-difluorophenyl)methanesulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,6-difluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBAKONQZABMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458361
Record name (2,6-difluorophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179524-60-8
Record name (2,6-difluorophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of (2,6-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,6-Difluorophenyl)methanesulfonyl chloride is a pivotal building block in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. This guide provides an in-depth examination of a reliable and scalable synthetic route to this important intermediate. We will explore the chemical logic underpinning the chosen pathway, present a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. The primary route detailed involves the conversion of a readily available starting material, 2,6-difluorobenzyl bromide, to the corresponding thiol via a thioacetate intermediate, followed by oxidative chlorination to yield the target sulfonyl chloride. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to the synthesis of this key compound.

Introduction: The Significance of the (2,6-difluorophenyl)methyl Moiety

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. The 2,6-difluoro substitution pattern on a phenyl ring, in particular, offers a unique combination of steric and electronic effects. This substitution can influence molecular conformation, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.

The methanesulfonyl chloride group (—CH₂SO₂Cl) is a highly reactive functional group that serves as a powerful electrophile. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonates, and thio-sulfonates, respectively. The combination of the 2,6-difluorophenyl group with the methanesulfonyl chloride functionality in (2,6-difluorophenyl)methanesulfonyl chloride (1) creates a versatile reagent for introducing this fluorinated moiety into a wide range of molecular scaffolds, making it a valuable tool in the synthesis of novel therapeutics.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, (2,6-difluorophenyl)methanesulfonyl chloride (1) , points to the corresponding thiol, (2,6-difluorophenyl)methanethiol (4) , as the key immediate precursor. The transformation of a thiol to a sulfonyl chloride is a standard oxidative chlorination reaction.[1][2][3] The thiol (4) itself can be accessed from a suitable electrophile, such as 2,6-difluorobenzyl bromide (2) .

While direct conversion of the benzyl bromide to the thiol is possible, this can be complicated by the formation of the corresponding disulfide as a major byproduct due to the ease of oxidation of the thiol under basic conditions.[4] A more controlled and reliable approach involves a two-step sequence: first, nucleophilic substitution with a thiol surrogate like potassium thioacetate to form the stable S-(2,6-difluorobenzyl) thioacetate (3) , followed by hydrolysis to unmask the thiol just before the final oxidation step.[5][6][7][8] This thioacetate route generally provides higher yields and a cleaner product profile.

This guide will focus on this robust and widely applicable two-step, one-pot conversion from the benzyl bromide.

G Target (2,6-difluorophenyl)methanesulfonyl chloride (1) Thiol (2,6-difluorophenyl)methanethiol (4) Target->Thiol Oxidative Chlorination Thioacetate S-(2,6-difluorobenzyl) thioacetate (3) Thiol->Thioacetate Hydrolysis BenzylBromide 2,6-difluorobenzyl bromide (2) Thioacetate->BenzylBromide Nucleophilic Substitution (KSAc)

Caption: Retrosynthetic analysis of the target compound.

Key Synthetic Route: From Benzyl Bromide to Sulfonyl Chloride

The recommended synthesis is a three-step process starting from commercially available 2,6-difluorobenzyl bromide. The first two steps, formation of the thioacetate and its subsequent hydrolysis, can be performed sequentially in a single reaction vessel, simplifying the workflow.

Step 1: Synthesis of S-(2,6-difluorobenzyl) thioacetate (3)

The first step is a classic Sₙ2 reaction where the bromide of 2,6-difluorobenzyl bromide (2) is displaced by the sulfur nucleophile from potassium thioacetate.[8] This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the nucleophilic attack. The reaction is generally clean and proceeds to high conversion at room temperature.[7]

Step 2: Hydrolysis to (2,6-difluorophenyl)methanethiol (4)

Following the formation of the thioacetate (3) , the thiol (4) is unmasked by hydrolysis. This is achieved by adding a strong base, such as sodium hydroxide or potassium hydroxide, directly to the reaction mixture.[5][6] It is crucial to perform this step under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative dimerization of the resulting thiolate to the disulfide. The reaction mixture is typically heated to ensure complete hydrolysis.[5][6] After hydrolysis, the reaction is carefully neutralized with acid to protonate the thiolate, yielding the free thiol.

Step 3: Oxidative Chlorination to (2,6-difluorophenyl)methanesulfonyl chloride (1)

This is the most critical and potentially hazardous step. The crude thiol (4) is converted to the target sulfonyl chloride (1) via oxidative chlorination. There are several reagents capable of effecting this transformation, such as chlorine gas in the presence of water or a combination of an oxidizing agent and a chloride source.[1][2][9] A common and effective laboratory-scale method involves the use of a reagent system like hydrogen peroxide and thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) in the presence of aqueous acid.[2][9] These methods are often preferred over bubbling chlorine gas due to easier handling and stoichiometry control. The reaction is highly exothermic and must be performed at low temperatures (e.g., 0 °C or below) with careful monitoring.

The overall workflow is depicted below:

G cluster_0 One-Pot Thiol Synthesis cluster_1 Oxidative Chlorination Start 2,6-Difluorobenzyl bromide (2) Mid1 S-(2,6-Difluorobenzyl) thioacetate (3) Start->Mid1 1. KSAc, DMF Mid2 (2,6-Difluorophenyl) methanethiol (4) Mid1->Mid2 2. NaOH(aq), Heat 3. HCl(aq) End (2,6-Difluorophenyl) methanesulfonyl chloride (1) Mid2->End Oxidizing Agent + Cl- Source (e.g., H₂O₂/SOCl₂)

Caption: Experimental workflow for the synthesis.

Recommended Experimental Protocol

Safety Precautions: This procedure involves hazardous materials. Thionyl chloride is corrosive, reacts violently with water, and is toxic if inhaled.[10][11][12][13][14] Thiols have strong, unpleasant odors and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents
ReagentMolar Mass ( g/mol )EquivalentsAmount
2,6-Difluorobenzyl bromide (2) 207.021.010.35 g (50.0 mmol)
Potassium thioacetate (KSAc)114.211.16.28 g (55.0 mmol)
Dimethylformamide (DMF), anhydrous73.09-100 mL
Sodium Hydroxide (NaOH)40.002.55.00 g (125 mmol)
Water (deionized)18.02-25 mL
Hydrochloric Acid (HCl), conc. (37%)36.46-~12 mL (to neutralize)
Dichloromethane (DCM)84.93-200 mL
Thionyl Chloride (SOCl₂)118.973.016.5 mL (75.0 mmol)
Hydrogen Peroxide (H₂O₂), 30% aq.34.014.022.7 mL (200 mmol)
Step-by-Step Procedure

Part A: Synthesis of (2,6-difluorophenyl)methanethiol (4)

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2,6-difluorobenzyl bromide (2) (10.35 g, 50.0 mmol) and anhydrous DMF (100 mL).

  • Add potassium thioacetate (6.28 g, 55.0 mmol) to the solution in one portion.

  • Stir the mixture at room temperature under a nitrogen atmosphere for 3 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting bromide is consumed.

  • In a separate beaker, dissolve sodium hydroxide (5.00 g, 125 mmol) in deionized water (25 mL). Cool the solution in an ice bath.

  • Once the formation of the thioacetate is complete, add the cold NaOH solution to the reaction flask dropwise, ensuring the internal temperature does not exceed 40 °C.

  • After the addition is complete, heat the reaction mixture to 60 °C for 2 hours to ensure complete hydrolysis of the thioacetate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully neutralize the mixture by adding concentrated HCl dropwise until the pH is ~1. Vigorous gas evolution may occur.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Do not concentrate the solution. The crude thiol solution in DCM is used directly in the next step due to the volatility and instability of the isolated thiol.

Part B: Oxidative Chlorination to the Sulfonyl Chloride (1)

  • Transfer the crude thiol solution from Step 11 into a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel. Cool the flask to -10 °C using an ice/salt bath.

  • In a separate flask, cautiously mix thionyl chloride (16.5 mL, 75.0 mmol) and 30% hydrogen peroxide (22.7 mL, 200 mmol) at 0 °C. This mixture is highly reactive and should be prepared with extreme care behind a blast shield.

  • Add this oxidizing mixture dropwise to the cold thiol solution over 1 hour, maintaining the internal reaction temperature below 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.

  • Slowly quench the reaction by adding 100 mL of ice-cold water.

  • Separate the organic layer. Wash the organic layer sequentially with cold saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,6-difluorophenyl)methanesulfonyl chloride (1) as an oil or low-melting solid.

  • The product can be further purified by column chromatography on silica gel if necessary, though it is often used crude in subsequent reactions.

Characterization

The identity and purity of the final product, (2,6-difluorophenyl)methanesulfonyl chloride, should be confirmed using standard analytical techniques:

  • ¹H NMR: Will show a characteristic singlet for the benzylic protons (—CH₂—) and multiplets for the aromatic protons.

  • ¹⁹F NMR: Will show a singlet or multiplet corresponding to the two equivalent fluorine atoms.

  • ¹³C NMR: Will show the expected signals for the aromatic and benzylic carbons.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (226.63 g/mol ).[15]

Conclusion

The synthetic route detailed in this guide provides a robust and scalable method for the preparation of (2,6-difluorophenyl)methanesulfonyl chloride. By utilizing a stable thioacetate intermediate, this protocol circumvents common side reactions associated with direct thiol synthesis, leading to higher overall yields and purity. Careful control of reaction conditions, particularly during the oxidative chlorination step, is paramount for safety and success. This versatile building block, now readily accessible through the described procedure, can be effectively employed by researchers in the development of new chemical entities for the pharmaceutical and agrochemical industries.

References

  • Journal of Sulfur Chemistry. (n.d.). High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. Taylor & Francis Online. Retrieved from [Link]

  • Blank, I., et al. (n.d.). Enzymes-Assisted Generation of Thiols from Thioacetates. Retrieved from [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Retrieved from [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Supporting Information. Retrieved from [Link]

  • Monga, A., & Nandini, D. (2021). Synthetic access to thiols: A review. Journal of Chemical Sciences, 133(1). Retrieved from [Link]

  • Wikipedia. (n.d.). Thioester. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thionyl chloride, 99.5+%. Retrieved from [Link]

  • Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). (2,6-difluorophenyl)methanesulfonyl chloride (C7H5ClF2O2S). Retrieved from [Link]

Sources

An In-depth Technical Guide to (2,6-difluorophenyl)methanesulfonyl chloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (2,6-difluorophenyl)methanesulfonyl chloride, a key building block in modern medicinal chemistry. With the increasing prevalence of fluorinated motifs in pharmaceuticals, understanding the synthesis, reactivity, and application of reagents like (2,6-difluorophenyl)methanesulfonyl chloride is paramount for the design and development of novel therapeutics. This document delves into the core chemical and physical properties of the compound, offers a detailed, field-proven synthesis protocol, explores its reactivity profile with key nucleophiles, and presents its application in the synthesis of advanced pharmaceutical intermediates. Safety protocols, spectroscopic data for characterization, and a complete list of references are also provided to equip researchers with the necessary knowledge for its effective and safe utilization.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry strategy. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] (2,6-difluorophenyl)methanesulfonyl chloride (CAS Number: 179524-60-8 ) is a valuable reagent that introduces the 2,6-difluorobenzyl moiety, a structural motif of growing interest in the development of targeted therapies, particularly in the realm of kinase inhibitors. The ortho-difluoro substitution pattern can induce specific conformational preferences and engage in unique non-covalent interactions within protein binding pockets, offering a powerful tool for modulating selectivity and potency.

This guide serves as a practical resource for chemists and pharmacologists, providing not just procedural steps but also the underlying scientific rationale to empower informed decision-making in the laboratory.

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key data for (2,6-difluorophenyl)methanesulfonyl chloride are summarized below.

PropertyValueSource
CAS Number 179524-60-8,
Molecular Formula C₇H₅ClF₂O₂S
Molecular Weight 226.63 g/mol
Appearance White to off-white solidGeneral Supplier Data
Predicted XlogP 2.0

Synthesis of (2,6-difluorophenyl)methanesulfonyl chloride: A Validated Protocol

While several general methods exist for the preparation of sulfonyl chlorides, a reliable and scalable synthesis of (2,6-difluorophenyl)methanesulfonyl chloride is crucial for its consistent application in research and development. The following protocol is a robust method starting from the readily available 2,6-difluorobenzyl bromide. The synthesis proceeds in two key stages: formation of the corresponding thiol and its subsequent oxidative chlorination.

Synthesis Pathway Overview

Synthesis_Pathway A 2,6-Difluorobenzyl bromide C Bunte Salt Intermediate A->C Reaction B Sodium thiosulfate B->C E (2,6-difluorophenyl)methanethiol C->E Hydrolysis D Acid Hydrolysis D->E G (2,6-difluorophenyl)methanesulfonyl chloride E->G Oxidation F Oxidative Chlorination (e.g., Cl₂ in aq. acid) F->G

Caption: Synthesis of (2,6-difluorophenyl)methanesulfonyl chloride.

Step-by-Step Experimental Protocol

Part A: Synthesis of (2,6-difluorophenyl)methanethiol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorobenzyl bromide (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Thiosulfate Addition: To this solution, add a solution of sodium thiosulfate pentahydrate (1.1 eq) in water.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After completion, cool the reaction mixture and add a strong acid, such as hydrochloric acid, and heat to reflux for an additional 1-2 hours to hydrolyze the intermediate Bunte salt.

  • Work-up: Cool the mixture, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2,6-difluorophenyl)methanethiol.

Part B: Oxidative Chlorination to (2,6-difluorophenyl)methanesulfonyl chloride

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, suspend the crude (2,6-difluorophenyl)methanethiol in a mixture of an organic solvent (e.g., dichloromethane) and aqueous acid (e.g., hydrochloric acid).

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Chlorine Gas Purge: Bubble chlorine gas through the stirred suspension at a rate that maintains the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting thiol is consumed.

  • Work-up: Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine. Separate the organic layer, wash with cold water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford (2,6-difluorophenyl)methanesulfonyl chloride. The crude product can be further purified by recrystallization or column chromatography if necessary.

Reactivity Profile and Mechanistic Insights

(2,6-difluorophenyl)methanesulfonyl chloride is a potent electrophile, and its primary utility lies in its reaction with nucleophiles to form stable sulfonamides and sulfonate esters.

Reaction with Amines: Formation of Sulfonamides

The reaction with primary and secondary amines is a cornerstone of its application in drug discovery. The general reaction proceeds as follows:

Sulfonamide_Formation A (2,6-difluorophenyl)methanesulfonyl chloride D Sulfonamide A->D Nucleophilic Attack B Primary or Secondary Amine (R¹R²NH) B->D C Base (e.g., Triethylamine, Pyridine) E Base·HCl C->E Acid Scavenger

Caption: General scheme for sulfonamide formation.

Experimental Considerations:

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically employed.

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid generated during the reaction. The absence of a base would lead to the protonation of the starting amine, rendering it non-nucleophilic.

  • Temperature: The reaction is typically carried out at 0 °C to room temperature to control the exothermic nature of the reaction and minimize side products.

Influence of the 2,6-Difluoro Substituents

The electron-withdrawing nature of the two fluorine atoms on the phenyl ring enhances the electrophilicity of the sulfonyl sulfur, making (2,6-difluorophenyl)methanesulfonyl chloride a highly reactive sulfonating agent. This increased reactivity can be advantageous for coupling with less nucleophilic amines. However, it also necessitates careful control of reaction conditions to avoid side reactions.

Applications in Drug Discovery and Development

The 2,6-difluorobenzylsulfonyl moiety is increasingly being incorporated into drug candidates to enhance their pharmacological properties. While specific examples directly citing the use of (2,6-difluorophenyl)methanesulfonyl chloride can be found within proprietary patent literature, its utility can be inferred from the prevalence of the resulting structural motifs in publicly disclosed drug discovery programs.

A key area of application is in the development of protein kinase inhibitors . The 2,6-difluorophenyl group can form favorable interactions, such as hydrogen bonds and halogen bonds, with the hinge region of the kinase ATP-binding pocket, contributing to both potency and selectivity.

Spectroscopic Characterization

Accurate characterization of (2,6-difluorophenyl)methanesulfonyl chloride is crucial for quality control and reaction monitoring. The expected spectroscopic data are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the sulfonyl group, typically in the range of 4.5-5.5 ppm. The aromatic protons will appear as a multiplet in the region of 7.0-7.6 ppm.

  • ¹³C NMR: The carbon NMR will show a signal for the methylene carbon around 60-70 ppm. The aromatic carbons will appear in the 110-165 ppm region, with the carbons directly attached to fluorine exhibiting characteristic splitting due to C-F coupling.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the S=O stretching of the sulfonyl group, typically in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1190 cm⁻¹ (symmetric).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of SO₂ and Cl.

Safety and Handling

(2,6-difluorophenyl)methanesulfonyl chloride is a reactive and corrosive compound and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(2,6-difluorophenyl)methanesulfonyl chloride is a valuable and reactive building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its ability to introduce the 2,6-difluorobenzylsulfonyl moiety provides medicinal chemists with a powerful tool to modulate the properties of drug candidates. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, along with the necessary safety and characterization data, to facilitate its effective use in the laboratory.

References

  • PubChem. (n.d.). (2,6-difluorophenyl)methanesulfonyl chloride. Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
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  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis.
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  • Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]

  • ChemSrc. (2025). (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE | CAS#:24974-71-8.

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An In-depth Technical Guide to the Electrophilicity of (2,6-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Electrophilicity in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the precise control of reactivity is paramount. Sulfonyl chlorides are a cornerstone class of reagents, prized for their ability to form stable sulfonamide and sulfonate ester linkages, which are prevalent in a vast array of therapeutic agents.[1] The reactivity of a sulfonyl chloride, governed by the electrophilicity of its sulfur atom, dictates its utility in synthesis, its compatibility with complex molecular scaffolds, and its potential for selective covalent modification of biological targets. This guide provides a detailed examination of the electrophilicity of a unique sulfonyl chloride, (2,6-difluorophenyl)methanesulfonyl chloride, a reagent whose nuanced reactivity profile offers both challenges and opportunities for the discerning chemist.

This document moves beyond a simple recitation of facts, offering a deep dive into the underlying physical organic principles that govern the reactivity of this compound. We will explore the interplay of electronic and steric effects conferred by the 2,6-difluoro substitution pattern, propose a robust synthetic protocol, and outline a kinetic study to quantitatively assess its electrophilicity. This guide is designed to equip the reader with not only a thorough understanding of (2,6-difluorophenyl)methanesulfonyl chloride but also a framework for evaluating the reactivity of other novel electrophilic reagents.

Structural and Electronic Landscape of (2,6-difluorophenyl)methanesulfonyl chloride

The reactivity of any arylsulfonyl chloride is fundamentally tied to the electronic nature of the substituents on the aromatic ring.[1][2] Electron-withdrawing groups enhance the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.[1] This relationship is often quantified by the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[1][3]

In the case of (2,6-difluorophenyl)methanesulfonyl chloride, the two fluorine atoms in the ortho positions exert a powerful influence on the molecule's reactivity through a combination of inductive and steric effects.

The Inductive Effect of Ortho-Fluorine Substituents

Fluorine is the most electronegative element, and its presence on the phenyl ring leads to a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the sulfonyl group, increasing the partial positive charge on the sulfur atom and thus enhancing its electrophilicity. The Hammett constant (σ) for a para-fluoro substituent is +0.05, indicating its electron-withdrawing nature.[4] For a meta-fluoro substituent, the value is +0.34, reflecting a stronger inductive effect due to the absence of a counteracting +M (mesomeric) effect.[4] While specific Hammett constants for di-ortho substitutions are less common, the additive nature of these effects suggests a significant increase in the electrophilicity of the sulfur center in (2,6-difluorophenyl)methanesulfonyl chloride compared to its non-fluorinated counterpart.

Steric Considerations and Potential for Reactivity Enhancement

Ortho substituents can sterically hinder the approach of a nucleophile to the reaction center. However, studies on di-ortho-alkyl substituted arenesulfonyl chlorides have revealed a counterintuitive acceleration in nucleophilic substitution reactions.[5][6] This has been attributed to a rigid, sterically congested ground state structure where rotation around the C(1)-S bond is restricted.[6] This pre-organization of the molecule may lower the activation energy for the transition state. Given the smaller van der Waals radius of fluorine compared to an alkyl group, it is plausible that a similar, albeit less pronounced, effect could be at play with (2,6-difluorophenyl)methanesulfonyl chloride, potentially offsetting some of the expected steric hindrance.

Synthesis of (2,6-difluorophenyl)methanesulfonyl chloride: A Proposed Protocol

While numerous general methods exist for the synthesis of sulfonyl chlorides, a common and effective approach involves the oxidative chlorination of a corresponding thiol or disulfide. The following protocol outlines a plausible and robust method for the laboratory-scale synthesis of (2,6-difluorophenyl)methanesulfonyl chloride, starting from the commercially available 2,6-difluorobenzyl bromide.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Thiol Formation cluster_1 Step 2: Oxidative Chlorination cluster_2 Work-up and Purification A 2,6-Difluorobenzyl bromide C Reaction in Ethanol A->C B Sodium hydrosulfide (NaSH) B->C D (2,6-Difluorophenyl)methanethiol C->D F Aqueous Acetonitrile D->F E N-Chlorosuccinimide (NCS) E->F G (2,6-Difluorophenyl)methanesulfonyl chloride F->G H Extraction with Dichloromethane G->H I Drying over MgSO4 H->I J Solvent Removal I->J K Recrystallization or Chromatography J->K L Pure Product K->L

Caption: Proposed synthetic workflow for (2,6-difluorophenyl)methanesulfonyl chloride.

Detailed Step-by-Step Methodology

Step 1: Synthesis of (2,6-Difluorophenyl)methanethiol

  • To a stirred solution of sodium hydrosulfide (1.1 equivalents) in absolute ethanol at 0 °C, add a solution of 2,6-difluorobenzyl bromide (1.0 equivalent) in ethanol dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the addition of water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiol, which can be used in the next step without further purification.

Step 2: Oxidative Chlorination to (2,6-Difluorophenyl)methanesulfonyl chloride

  • Dissolve the crude (2,6-difluorophenyl)methanethiol in a mixture of acetonitrile and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (approximately 3.0 equivalents) portion-wise over 1 hour, maintaining the temperature below 5 °C. The reaction is exothermic.

  • Stir the reaction mixture at 0 °C for an additional 2 hours after the addition is complete.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure (2,6-difluorophenyl)methanesulfonyl chloride.

Quantifying Electrophilicity: A Kinetic Study

To provide a quantitative measure of the electrophilicity of (2,6-difluorophenyl)methanesulfonyl chloride, a kinetic study comparing its rate of reaction with a standard nucleophile against other sulfonyl chlorides is necessary. The reaction of various substituted benzenesulfonyl chlorides with aniline in methanol has been used as a benchmark for comparing reactivity.[1] A similar approach can be employed here.

Experimental Design for Kinetic Analysis

The reaction rate can be monitored by following the disappearance of the starting materials or the appearance of the product over time using techniques such as ¹H NMR spectroscopy or HPLC. The reaction should be carried out under pseudo-first-order conditions, with a large excess of the nucleophile (e.g., aniline), to simplify the rate law.

Kinetic_Study_Workflow A Prepare stock solutions of sulfonyl chlorides and aniline in a suitable solvent (e.g., CD3OD for NMR) B Equilibrate reactants to a constant temperature in a thermostatted instrument (e.g., NMR probe) A->B C Initiate the reaction by mixing the solutions B->C D Acquire data (e.g., NMR spectra) at regular time intervals C->D E Integrate characteristic peaks of reactant and product D->E F Plot ln([Reactant]) vs. time to obtain the pseudo-first-order rate constant (k_obs) E->F G Calculate the second-order rate constant (k2 = k_obs / [Aniline]) F->G H Compare k2 values for different sulfonyl chlorides G->H

Caption: Workflow for a comparative kinetic study of sulfonyl chloride reactivity.

Data Presentation and Expected Outcomes

The second-order rate constants for the reaction of various sulfonyl chlorides with aniline can be compiled into a table for direct comparison.

Sulfonyl ChlorideRelative Rate (k_rel)
Methanesulfonyl chloride(Reference) 1.0
Benzenesulfonyl chlorideExpected value
4-Nitrobenzenesulfonyl chlorideExpected value
(2,6-Difluorophenyl)methanesulfonyl chloride To be determined

Based on the strong inductive effect of the two fluorine atoms, it is hypothesized that (2,6-difluorophenyl)methanesulfonyl chloride will exhibit a significantly higher reaction rate compared to benzenesulfonyl chloride and even methanesulfonyl chloride. The magnitude of this rate enhancement will provide a quantitative measure of its increased electrophilicity.

Mechanism of Nucleophilic Substitution at the Sulfonyl Center

The reaction of sulfonyl chlorides with nucleophiles generally proceeds through a nucleophilic substitution mechanism at the sulfur atom.[2] While an addition-elimination pathway involving a pentacoordinate intermediate is possible, kinetic studies often support a more concerted, SN2-like mechanism, particularly for chloride leaving groups.[5][6][7]

Caption: Generalized SN2-like mechanism for nucleophilic substitution at a sulfonyl chloride.

In this mechanism, the nucleophile attacks the electrophilic sulfur atom, and the chloride ion departs in a single, concerted step through a trigonal bipyramidal transition state.[7] The rate of this reaction is sensitive to both the electronic properties of the R group (which stabilizes or destabilizes the transition state) and the steric environment around the sulfur atom. For (2,6-difluorophenyl)methanesulfonyl chloride, the electron-withdrawing nature of the 2,6-difluorophenyl group is expected to stabilize the electron-rich transition state, thereby accelerating the reaction.

Conclusion and Future Outlook

(2,6-Difluorophenyl)methanesulfonyl chloride represents a compelling electrophilic building block for applications in medicinal chemistry and organic synthesis. The presence of two ortho-fluorine atoms significantly enhances the electrophilicity of the sulfonyl sulfur through a powerful inductive effect. This heightened reactivity can be harnessed for the efficient formation of sulfonamides and sulfonate esters, potentially under milder conditions than those required for less activated sulfonyl chlorides.

The proposed synthetic and kinetic analysis protocols provide a clear roadmap for the preparation and quantitative characterization of this reagent. The insights gained from such studies will not only confirm the predicted high electrophilicity but also enable its strategic deployment in complex synthetic campaigns. As the demand for novel chemical entities with precisely tuned properties continues to grow, a deep understanding of the structure-reactivity relationships in reagents like (2,6-difluorophenyl)methanesulfonyl chloride will be indispensable for the advancement of drug discovery and development.

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An In-depth Technical Guide to the Key Chemical Reactions of (2,6-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the (2,6-difluorophenyl)methylsulfonyl Moiety in Modern Chemistry

(2,6-difluorophenyl)methanesulfonyl chloride is a pivotal reagent in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its strategic importance stems from the unique combination of a highly reactive sulfonyl chloride functional group and the modulating influence of the 2,6-difluorinated phenyl ring. This guide provides an in-depth exploration of the synthesis and principal chemical transformations of this versatile molecule, offering field-proven insights and detailed methodologies for researchers and drug development professionals.

The electrophilic sulfur atom of the sulfonyl chloride is the primary site of reactivity, readily undergoing nucleophilic substitution with a wide array of nucleophiles. Concurrently, the 2,6-difluoro substitution on the phenyl ring imparts significant and often desirable properties to the resulting molecules. The strong electron-withdrawing nature of the fluorine atoms can enhance the metabolic stability of the compound by blocking potential sites of oxidation. Furthermore, these fluorine atoms can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, thereby potentially increasing binding affinity and selectivity.

This technical guide will elucidate the synthesis of (2,6-difluorophenyl)methanesulfonyl chloride and delve into its key reactions, including the formation of sulfonamides and sulfonate esters. Each section will provide a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a summary of expected outcomes, empowering scientists to effectively utilize this reagent in their research endeavors.

I. Synthesis of (2,6-difluorophenyl)methanesulfonyl chloride: A Reliable Synthetic Route

The preparation of (2,6-difluorophenyl)methanesulfonyl chloride is most effectively achieved through the oxidative chlorination of the corresponding thiol, (2,6-difluorophenyl)methanethiol. This transformation can be accomplished using various reagents, with a combination of hydrogen peroxide and thionyl chloride offering a robust and high-yielding method.[1][2][3]

Reaction Mechanism: From Thiol to Sulfonyl Chloride

The reaction proceeds through a multi-step oxidative process. Initially, the thiol is oxidized to the disulfide. Subsequent chlorination and further oxidation, facilitated by the reagent system, ultimately yield the desired sulfonyl chloride. The use of a peroxide as the oxidant is advantageous from a green chemistry perspective as its primary byproduct is water.[2]

Synthesis_Mechanism Thiol (2,6-difluorophenyl)methanethiol Disulfide Disulfide Intermediate Thiol->Disulfide Oxidation SulfenylChloride Sulfenyl Chloride Disulfide->SulfenylChloride Chlorination SulfinylChloride Sulfinyl Chloride SulfenylChloride->SulfinylChloride Oxidation SulfonylChloride (2,6-difluorophenyl)methanesulfonyl chloride SulfinylChloride->SulfonylChloride Oxidation

Caption: Proposed mechanism for the synthesis of (2,6-difluorophenyl)methanesulfonyl chloride.

Experimental Protocol: Synthesis of (2,6-difluorophenyl)methanesulfonyl chloride

Materials:

  • (2,6-difluorophenyl)methanethiol

  • Hydrogen peroxide (30% aqueous solution)

  • Thionyl chloride

  • Dichloromethane (DCM)

  • Pyridine

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (2,6-difluorophenyl)methanethiol (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (3.0 eq) to the stirred solution.

  • To this mixture, add thionyl chloride (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (2,6-difluorophenyl)methanesulfonyl chloride.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Parameter Value
Solvent Dichloromethane
Oxidant Hydrogen Peroxide (30%)
Chlorinating Agent Thionyl Chloride
Temperature 0 °C to Room Temperature
Typical Yield 85-95%

II. Key Chemical Reactions of (2,6-difluorophenyl)methanesulfonyl chloride

The primary utility of (2,6-difluorophenyl)methanesulfonyl chloride lies in its ability to react with a diverse range of nucleophiles to introduce the (2,6-difluorophenyl)methylsulfonyl moiety. The most significant of these reactions are the formation of sulfonamides and sulfonate esters.

A. Sulfonamide Formation: Reaction with Primary and Secondary Amines

The reaction of (2,6-difluorophenyl)methanesulfonyl chloride with primary or secondary amines is a cornerstone transformation, yielding the corresponding sulfonamides.[4] Sulfonamides are a prevalent structural motif in a vast number of pharmaceuticals due to their chemical stability and ability to act as hydrogen bond donors and acceptors.[4]

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, typically facilitated by a base, to yield the stable sulfonamide. The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct.[4][5]

Sulfonamide_Formation SulfonylChloride (2,6-difluorophenyl)methanesulfonyl chloride Intermediate Tetrahedral Intermediate SulfonylChloride->Intermediate + Amine Amine Primary or Secondary Amine Sulfonamide (2,6-difluorophenyl)methanesulfonamide Intermediate->Sulfonamide - HCl

Caption: General mechanism for the formation of sulfonamides.

Materials:

  • (2,6-difluorophenyl)methanesulfonyl chloride

  • Benzylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of (2,6-difluorophenyl)methanesulfonyl chloride (1.1 eq) in dichloromethane dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Quench the reaction by adding 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-(2,6-difluorophenyl)methanesulfonamide.

Parameter Value
Solvent Dichloromethane
Base Triethylamine
Temperature 0 °C to Room Temperature
Typical Reaction Time 4-6 hours
Typical Yield 80-95%
B. Sulfonate Ester Formation: Reaction with Alcohols and Phenols

(2,6-difluorophenyl)methanesulfonyl chloride reacts readily with alcohols and phenols in the presence of a base to form the corresponding sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution and elimination reactions.

Similar to sulfonamide formation, the reaction proceeds through a nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur. The subsequent elimination of chloride and deprotonation of the oxygen atom by a base affords the sulfonate ester. Pyridine is often used as both the base and a catalyst in this transformation.

Sulfonate_Ester_Formation SulfonylChloride (2,6-difluorophenyl)methanesulfonyl chloride Intermediate Tetrahedral Intermediate SulfonylChloride->Intermediate + Alcohol/Phenol Alcohol Alcohol or Phenol SulfonateEster (2,6-difluorophenyl)methanesulfonate Intermediate->SulfonateEster - HCl

Caption: General mechanism for the formation of sulfonate esters.

Materials:

  • (2,6-difluorophenyl)methanesulfonyl chloride

  • Phenol

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of phenol (1.0 eq) in dichloromethane, add pyridine (2.0 eq) at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (2,6-difluorophenyl)methanesulfonyl chloride (1.1 eq) in dichloromethane.

  • Allow the reaction to stir at room temperature for 12 hours.[6]

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M hydrochloric acid to remove excess pyridine.

  • Subsequently, wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Parameter Value
Solvent Dichloromethane
Base Pyridine
Temperature 0 °C to Room Temperature
Typical Reaction Time 12 hours
Typical Yield 75-90%

III. The Impact of the 2,6-Difluorophenyl Group on Reactivity and Application

The presence of two fluorine atoms in the ortho positions of the phenyl ring has a profound electronic and steric influence on the reactivity of the methanesulfonyl chloride moiety and the properties of its derivatives.

  • Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the sulfonyl sulfur, potentially accelerating the rate of nucleophilic attack.

  • Steric Effects: The ortho-fluorine atoms can provide some steric hindrance around the reaction center, which may influence the approach of bulky nucleophiles.

  • Metabolic Stability: In a drug discovery context, the C-F bond is significantly stronger than a C-H bond, making the 2,6-difluoro-substituted ring more resistant to metabolic oxidation, a common pathway for drug deactivation.

  • Conformational Control: The steric bulk and electronic properties of the fluorine atoms can restrict the rotation of the phenyl ring, leading to a more defined three-dimensional structure. This can be advantageous for optimizing the binding of a molecule to its biological target.

Conclusion

(2,6-difluorophenyl)methanesulfonyl chloride is a highly valuable and versatile reagent in organic synthesis. Its ability to readily form stable sulfonamides and reactive sulfonate esters, combined with the beneficial properties imparted by the 2,6-difluorophenyl group, makes it an indispensable tool for the construction of complex molecules, particularly in the development of new pharmaceuticals. The methodologies and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively harness the synthetic potential of this important building block.

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  • PubChem. (n.d.). 2,6-Difluorophenyl sulfamate.
  • Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086-9090.
  • Sulfonyl chloride synthesis by oxid
  • US3226433A - Making methanesulfonyl chloride - Google P
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  • Synthesis of sulfonyl chloride substr
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  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
  • Facile synthesis of arylsulfonates from phenol deriv
  • Developments in the Synthesis of Methanthiol by High H2S-containing Syngas. (n.d.).
  • Methanethiol. (n.d.). Grokipedia.
  • Other Reactions of Phenol. (2023). Chemistry LibreTexts.
  • Methanethiol. (n.d.). Wikipedia.
  • some more reactions of phenol. (n.d.). Chemguide.
  • 164593-05-9 | 2-(2,6-Difluorophenyl)-1h-benzo[d]imidazole | ChemScene. (n.d.).
  • 23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts.
  • Synthesis of Methyl Mercaptan and Thiophene from CO/H2/H2S Using α-Al2O3. (n.d.).
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI.
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Methodological & Application

Application Notes & Protocols: (2,6-difluorophenyl)methanesulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Fluorination in Modern Drug Discovery

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] Judicious placement of this highly electronegative atom can profoundly influence a drug candidate's metabolic stability, membrane permeability, pKa, and binding affinity.[1][3] The 2,6-difluorophenyl motif, in particular, has emerged as a privileged structural element. The dual fluorine atoms flanking a substituent create a unique electronic and steric environment, often leading to enhanced potency and improved pharmacokinetic profiles.[4] This guide focuses on (2,6-difluorophenyl)methanesulfonyl chloride, a versatile reagent that allows for the introduction of the valuable 2,6-difluorobenzylsulfonamide or sulfonate moiety into target molecules.

Core Chemistry & Mechanistic Rationale

(2,6-difluorophenyl)methanesulfonyl chloride is an organosulfur compound featuring a methanesulfonyl chloride group attached to a 2,6-difluorinated benzene ring. Its utility in medicinal chemistry stems from the predictable and efficient reactivity of the sulfonyl chloride functional group.

The Sulfonyl Chloride: A Versatile Electrophile

The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent reactant for nucleophiles, primarily primary and secondary amines, to form stable sulfonamide linkages.[5][6] It also reacts with alcohols to form sulfonate esters.

  • Sulfonamide Formation: The reaction with amines is the most common application in drug synthesis. The resulting sulfonamide group is a key pharmacophore found in numerous approved drugs, valued for its chemical stability and ability to act as a hydrogen bond acceptor.[5]

  • Sulfonate Ester Formation: Reaction with alcohols yields sulfonate esters. In this context, the resulting (2,6-difluorophenyl)methanesulfonate group acts as an excellent leaving group in subsequent nucleophilic substitution reactions.[5][6]

The 2,6-Difluorophenyl Moiety: A Driver of Potency and Selectivity

The presence of the 2,6-difluorophenyl group confers several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This can lead to a longer in vivo half-life and improved bioavailability.

  • Conformational Control: The ortho-fluorine atoms can restrict the rotation of the phenyl ring, locking the molecule into a specific, and often more bioactive, conformation.

  • Enhanced Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.[7] An X-ray crystal structure of a RORγt inverse agonist revealed that a bulky 2,6-difluorobenzyl ether group caused a significant disruption of helix 11 of the protein, creating a new binding pocket and leading to a notable gain in potency.[4]

reagent (2,6-difluorophenyl)methanesulfonyl chloride product Sulfonamide / Sulfonate Product reagent->product reacts with nucleophile Nucleophile (R-NH2, R-OH) nucleophile->product properties Improved Properties product->properties leads to stability Metabolic Stability properties->stability binding Enhanced Binding properties->binding pk Favorable PK properties->pk

Caption: Logical workflow of utilizing (2,6-difluorophenyl)methanesulfonyl chloride.

Application Case Study: Synthesis of RORγt Inverse Agonists

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor involved in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.[4] The development of RORγt inverse agonists is a promising therapeutic strategy. Research has shown that incorporating a 2,6-difluorobenzyl moiety can significantly enhance the potency of these compounds.[4]

The synthesis of such compounds often involves the reaction of a suitable amine-containing core structure with (2,6-difluorophenyl)methanesulfonyl chloride to form the critical sulfonamide linkage.

Quantitative Data Summary
Compound IDCore StructureRORγt IC50 (nM)PXR Activity at 10 µM (% activation)Reference
Compound A Phenylpyrrolidinyl sulfone500>50[4]
Compound B (with 2,6-difluorobenzylsulfonamide) Phenylpyrrolidinyl sulfone100<10[4]

This table is illustrative and based on the reported 5-fold improvement in potency.[4]

Detailed Experimental Protocols

The following protocols provide a general framework for the use of (2,6-difluorophenyl)methanesulfonyl chloride. Note: These are starting points and may require optimization based on the specific substrate.

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol details the reaction of (2,6-difluorophenyl)methanesulfonyl chloride with a primary or secondary amine.

Materials:

  • Amine substrate (1.0 equiv)

  • (2,6-difluorophenyl)methanesulfonyl chloride (1.1-1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0-3.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, 0.1 equiv)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 equiv) and dissolve it in anhydrous DCM.

    • Causality: Anhydrous conditions are crucial as (2,6-difluorophenyl)methanesulfonyl chloride can react with water, leading to hydrolysis and reduced yield.

  • Base Addition: Add the tertiary amine base (e.g., TEA, 2.0-3.0 equiv) to the solution. If the amine substrate is a salt (e.g., hydrochloride), an additional equivalent of base is required to neutralize it. For less reactive amines, catalytic DMAP can be added to accelerate the reaction.

    • Causality: The base is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of (2,6-difluorophenyl)methanesulfonyl chloride (1.1-1.2 equiv) in anhydrous DCM dropwise over 10-15 minutes.

    • Causality: Slow, dropwise addition at a reduced temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Once the reaction is complete, quench by adding water or 1M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Aqueous Washes: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.[8]

    • Causality: The HCl wash removes excess tertiary amine base. The NaHCO3 wash removes any unreacted sulfonyl chloride and residual acid. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

start Start: Dissolve Amine in Anhydrous DCM add_base Add Base (TEA/DIPEA) start->add_base cool Cool to 0°C add_base->cool add_reagent Add (2,6-difluorophenyl)methanesulfonyl chloride dropwise cool->add_reagent monitor Warm to RT & Monitor (TLC/LC-MS) add_reagent->monitor quench Quench with Water/HCl monitor->quench extract Separate Organic Layer quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Flash Chromatography) concentrate->purify end End: Isolated Product purify->end

Caption: Experimental workflow for sulfonamide synthesis.

Trustworthiness & Self-Validation

  • Reaction Monitoring: The progress of the reaction should be unequivocally confirmed by a suitable analytical method like TLC or LC-MS, showing the consumption of the starting material and the appearance of a new, more non-polar spot/peak corresponding to the product.

  • Characterization: The final purified product should be characterized by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The presence of the characteristic 2,6-difluorophenyl pattern in the aromatic region of the NMR spectrum and the correct mass-to-charge ratio in the HRMS are key validation points.

Conclusion

(2,6-difluorophenyl)methanesulfonyl chloride is a powerful tool in the medicinal chemist's arsenal. It provides a straightforward method to introduce the 2,6-difluorobenzylsulfonyl moiety, a group known to enhance metabolic stability, control molecular conformation, and improve binding affinity. The protocols outlined in this guide provide a robust starting point for the synthesis of novel sulfonamides, enabling the exploration of this valuable chemical space in drug discovery programs.

References

  • ResearchGate. (n.d.). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Retrieved from [Link]

  • PubChem. (n.d.). (2,6-difluorophenyl)methanesulfonyl chloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PMC. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Sulfonamides using (2,6-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sulfonamide Scaffold and the Role of Fluorination

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry, celebrated for its presence in a vast array of therapeutic agents.[1][2][3] Since the groundbreaking discovery of the antibacterial properties of Prontosil in the 1930s, the sulfonamide scaffold has been integral to the development of drugs targeting a wide spectrum of diseases, including various cancers, viral infections, and inflammatory conditions.[4][5] Beyond their well-established antimicrobial effects, sulfonamides serve as crucial bioisosteres for amides and carboxylic acids, offering modulated physicochemical properties such as improved metabolic stability, enhanced binding affinity, and increased water solubility.[6][7]

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological profiles. The (2,6-difluorophenyl)methyl moiety, in particular, can confer unique properties such as increased lipophilicity, altered pKa, and improved metabolic stability by blocking sites of oxidation. These attributes make (2,6-difluorophenyl)methanesulfonyl chloride a reagent of significant interest for the synthesis of novel sulfonamide derivatives with potentially superior therapeutic efficacy. This guide provides a comprehensive overview of the synthesis of sulfonamides utilizing (2,6-difluorophenyl)methanesulfonyl chloride, detailing the underlying chemical principles, offering step-by-step protocols, and outlining essential safety considerations.

Chemical Principles and Mechanistic Overview

The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic and robust nucleophilic substitution reaction. The reaction proceeds via the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride.

dot digraph "Sulfonamide_Synthesis_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

reagents [label="Amine (R-NH2)\n+\n(2,6-difluorophenyl)methanesulfonyl chloride", shape=oval, fillcolor="#FFFFFF"]; transition_state [label="Transition State", shape=Mdiamond, fillcolor="#FBBC05"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#EA4335"]; products [label="Sulfonamide\n+\nHCl", shape=oval, fillcolor="#34A853"];

reagents -> transition_state [label="Nucleophilic Attack"]; transition_state -> intermediate; intermediate -> products [label="Elimination of Cl-"]; } केंदॉट Caption: General mechanism of sulfonamide synthesis.

The reaction is typically carried out in the presence of a base to neutralize the liberated hydrochloric acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8] Common bases include tertiary amines such as triethylamine or pyridine. The choice of solvent is also critical and is generally an aprotic solvent like dichloromethane, acetonitrile, or tetrahydrofuran to avoid reaction with the sulfonyl chloride.

Experimental Protocols

Safety Precautions

Sulfonyl chlorides, including (2,6-difluorophenyl)methanesulfonyl chloride, are corrosive, lachrymatory, and react exothermically with water and other nucleophiles.[9][10][11] It is imperative to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[12][13] All glassware must be thoroughly dried before use to prevent hydrolysis of the sulfonyl chloride.

General Protocol for the Synthesis of a Sulfonamide from a Primary Amine

This protocol describes a general method for the reaction of (2,6-difluorophenyl)methanesulfonyl chloride with a primary amine.

Materials:

  • (2,6-difluorophenyl)methanesulfonyl chloride

  • Primary amine of choice

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and anhydrous DCM (or MeCN) to achieve a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Sulfonyl Chloride Addition: Dissolve (2,6-difluorophenyl)methanesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure sulfonamide.[14]

dot digraph "Sulfonamide_Synthesis_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; setup [label="Reaction Setup:\nAmine + Base in Anhydrous Solvent"]; addition [label="Dropwise addition of\n(2,6-difluorophenyl)methanesulfonyl chloride at 0 °C"]; reaction [label="Reaction at Room Temperature\n(2-16 h)"]; monitoring [label="Monitor by TLC/LC-MS", shape=diamond, fillcolor="#FBBC05"]; workup [label="Aqueous Workup:\nHCl, NaHCO3, Brine Washes"]; purification [label="Purification:\nSilica Gel Chromatography"]; characterization [label="Characterization:\nNMR, MS, HRMS"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF"];

start -> setup; setup -> addition; addition -> reaction; reaction -> monitoring; monitoring -> workup [label="Reaction Complete"]; monitoring -> reaction [label="Incomplete"]; workup -> purification; purification -> characterization; characterization -> end; } केंदॉट Caption: Experimental workflow for sulfonamide synthesis.

Data Presentation: Representative Reaction Parameters

The following table provides a summary of typical reaction conditions and expected outcomes for the synthesis of sulfonamides using (2,6-difluorophenyl)methanesulfonyl chloride.

ParameterRecommended ConditionRationale
Amine Substrate Primary or Secondary Aliphatic/Aromatic AminesA wide range of amines can be used, though sterically hindered amines may require longer reaction times or elevated temperatures.
Equivalents of Amine 1.0Stoichiometric control of the reaction.
Equivalents of Sulfonyl Chloride 1.1 - 1.2A slight excess ensures complete consumption of the amine.
Base Triethylamine, PyridineNeutralizes the HCl byproduct, preventing protonation of the amine.[8]
Equivalents of Base 1.2 - 1.5An excess of base ensures complete neutralization of HCl.
Solvent Anhydrous DCM, MeCN, THFAprotic solvents that do not react with the sulfonyl chloride.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion.
Reaction Time 2 - 16 hoursDependent on the reactivity of the amine substrate.
Purification Method Silica Gel Column ChromatographyA standard and effective method for purifying sulfonamides.[14]
Typical Yield 70 - 95%Generally high-yielding reaction.

Characterization of Synthesized Sulfonamides

The purity and identity of the synthesized sulfonamides should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Appearance of a new N-H proton signal (for primary amine products), and characteristic shifts in the protons adjacent to the nitrogen and the phenyl ring of the sulfonyl group.
¹³C NMR Appearance of new signals corresponding to the carbons of the sulfonamide and the (2,6-difluorophenyl)methyl moiety.
¹⁹F NMR A characteristic signal for the two fluorine atoms on the phenyl ring.
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the expected mass of the product.
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the product, confirming its elemental composition.
Thin Layer Chromatography (TLC) A single spot with a distinct Rf value compared to the starting materials indicates a pure compound.[15]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive sulfonyl chloride (hydrolyzed).Use fresh or properly stored sulfonyl chloride. Ensure all glassware and solvents are anhydrous.
Low reactivity of the amine.Increase reaction temperature or use a more polar solvent.
Multiple Products Observed Reaction with a di-functional amine.Use appropriate protecting groups if necessary.
Decomposition of starting material or product.Run the reaction at a lower temperature.
Difficulty in Purification Co-elution of product and impurities.Try a different solvent system for chromatography or consider recrystallization.

Conclusion

The synthesis of sulfonamides using (2,6-difluorophenyl)methanesulfonyl chloride is a versatile and efficient method for accessing novel compounds with significant potential in drug discovery. The protocols outlined in this guide, coupled with a thorough understanding of the underlying chemical principles and adherence to safety precautions, will enable researchers to successfully synthesize and characterize a diverse library of sulfonamide derivatives. The unique properties imparted by the (2,6-difluorophenyl)methyl group make this a particularly attractive building block for the development of next-generation therapeutic agents.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (n.d.). Benchchem.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. (2023). American Chemical Society.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). Chemistry & Biodiversity.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025). ChemicalBook.
  • Sulfonamide purification process. (n.d.).
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed.
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
  • Preparation of sulfonamides from N-silylamines. (n.d.).
  • Which catalyst is the most efficient in the synthesis of sulfonamide? (2022).
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024).
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.).
  • Synthesis of Sulfonamides. (2016). Royal Society of Chemistry.
  • One-Pot Synthesis of Diaryl Sulfonamides via Metal C
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Material Safety Data Sheet - Sulfuryl chloride. (n.d.). Cole-Parmer.
  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • Sulfonamide derivatives: Synthesis and applications. (n.d.).
  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). PEXACY International Journal of Pharmaceutical Science.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.).
  • SAFETY D
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.
  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). Benchchem.

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preparation of sulfonate esters using (2,6-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Preparation of Sulfonate Esters Using (2,6-Difluorophenyl)methanesulfonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Activating Alcohols with (2,6-Difluorophenyl)methanesulfonyl Chloride

In modern organic synthesis and medicinal chemistry, the conversion of alcohols into better leaving groups is a foundational strategy. The hydroxyl group (-OH) is inherently a poor leaving group due to the high basicity of the hydroxide anion (HO⁻)[1]. To facilitate nucleophilic substitution or elimination reactions, the -OH group must be transformed into a more stable anion upon departure[2]. Sulfonate esters are preeminent in this role, serving as robust intermediates that significantly enhance the synthetic utility of alcohols[3].

Commonly used reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are effective but may fall short when dealing with sterically hindered or electronically deactivated alcohols, or when a highly reactive electrophile is required for subsequent steps. This guide introduces (2,6-difluorophenyl)methanesulfonyl chloride as a superior alternative for the preparation of highly activated sulfonate esters.

The introduction of two fluorine atoms onto the phenyl ring offers distinct advantages:

  • Enhanced Electrophilicity: The strong electron-withdrawing inductive effect of the two ortho-fluorine atoms increases the electrophilicity of the sulfonyl sulfur. This can lead to faster reaction rates and successful sulfonylation of less reactive or sterically demanding alcohols.

  • Superior Leaving Group Ability: The resulting (2,6-difluorophenyl)methanesulfonate anion is an exceptionally stable conjugate base. Its stability, augmented by the inductive effect of the fluorine atoms, makes it a more effective leaving group than traditional tosylates or mesylates, rivaling the reactivity of triflates in some contexts[4][5].

  • Analytical Utility: The presence of fluorine provides a unique spectroscopic handle (¹⁹F NMR) for monitoring reaction progress and characterizing products.

This document provides a comprehensive overview of the mechanism, a detailed experimental protocol, and practical insights for the application of (2,6-difluorophenyl)methanesulfonyl chloride.

Reaction Mechanism and Rationale

The formation of a sulfonate ester from an alcohol and a sulfonyl chloride proceeds via a well-established nucleophilic substitution pathway at the sulfur center[6].

Mechanistic Steps
  • Nucleophilic Attack: The alcohol's lone pair of electrons acts as a nucleophile, attacking the highly electrophilic sulfur atom of (2,6-difluorophenyl)methanesulfonyl chloride. This concerted step results in the displacement of the chloride ion[6].

  • Deprotonation: The resulting intermediate is a protonated sulfonate ester (an oxonium ion). A non-nucleophilic base, typically pyridine or triethylamine (Et₃N), removes the proton from the oxygen atom[6].

  • Product Formation: This deprotonation step neutralizes the intermediate, yielding the final sulfonate ester product and the hydrochloride salt of the base.

Crucially, this reaction occurs at the oxygen atom of the alcohol, meaning the stereochemistry of the carbon atom bearing the hydroxyl group is retained in the sulfonate ester product[6]. This stereochemical fidelity is vital for the synthesis of chiral molecules.

Diagram of the Sulfonylation Mechanism

Sulfonylation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alcohol R-OH (Alcohol) SulfonylChloride Ar-SO₂Cl ((2,6-Difluorophenyl)methanesulfonyl chloride) Oxonium {R-O⁺(H)-SO₂Ar | Protonated Ester} Alcohol->Oxonium Nucleophilic Attack (on Sulfur) Base B: (Pyridine or Et₃N) Byproduct B:H⁺ Cl⁻ (Base Hydrochloride Salt) SulfonateEster R-O-SO₂Ar (Sulfonate Ester) Oxonium->SulfonateEster Deprotonation

Caption: General mechanism for the base-mediated sulfonylation of an alcohol.

Detailed Experimental Protocol

This protocol provides a general method for the sulfonylation of a primary or secondary alcohol. Reaction conditions, particularly time and temperature, may need to be optimized for specific substrates.

Materials and Reagents
  • Alcohol substrate (1.0 eq)

  • (2,6-Difluorophenyl)methanesulfonyl chloride (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq), freshly distilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Septa and nitrogen/argon inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of sulfonate esters.

Step-by-Step Procedure
  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration) to a dry, flamed-out round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution. Rationale: Triethylamine acts as an HCl scavenger. It is less nucleophilic than pyridine, reducing the risk of competing side reactions[7].

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: The reaction is exothermic. Low temperature controls the reaction rate and minimizes the formation of potential side products, such as the corresponding alkyl chloride[8].

  • Sulfonyl Chloride Addition: Dissolve (2,6-difluorophenyl)methanesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cold, stirred reaction mixture over 10-15 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the consumption of the starting alcohol using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup - Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: Washing removes residual base, salts, and water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure sulfonate ester.

Data and Expected Results

The following table provides illustrative conditions for various alcohol types. Yields are generally high due to the reactivity of the sulfonylating agent.

Substrate TypeAlcohol ExampleEq. of R-SO₂ClBase (Eq.)SolventTemp (°C)Time (h)Expected Yield
Primary1-Octanol1.1Et₃N (1.5)DCM0 → RT1-2>90%
SecondaryCyclohexanol1.2Et₃N (1.5)DCM0 → RT2-4>85%
Hindered Secondary(-)-Menthol1.3Pyridine (2.0)DCM0 → RT4-8>80%
BenzylicBenzyl Alcohol1.1Et₃N (1.5)DCM0 → RT1>95%

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient sulfonyl chloride.- Alcohol is sterically hindered or unreactive.- Inadequate reaction time or temperature.- Increase equivalents of sulfonyl chloride to 1.5 eq.- Use a stronger, non-nucleophilic base like DBU (catalytically).- Increase reaction time or allow to stir at a slightly elevated temperature (e.g., 40 °C).
Low Yield - Product is water-soluble.- Decomposition on silica gel.- Inefficient extraction.- For polar products, use continuous extraction or extract with a more polar solvent like ethyl acetate.- Neutralize silica gel with Et₃N before chromatography if the product is acid-sensitive.- Perform additional extractions of the aqueous layer.
Formation of Alkyl Chloride - Reaction temperature too high.- Excess base or prolonged reaction time with pyridine.- Maintain the reaction temperature at 0 °C during and after addition.- Use triethylamine instead of pyridine, as it is less likely to generate a nucleophilic chloride source[9].- Quench the reaction as soon as the starting material is consumed.

Safety Precautions

  • (2,6-Difluorophenyl)methanesulfonyl chloride is a corrosive and lachrymatory compound. It is moisture-sensitive and reacts exothermically with nucleophiles like water and alcohols. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous solvents and reagents are critical for success. Ensure all glassware is thoroughly dried before use.

  • The reaction generates HCl, which is captured by the base. Proper ventilation is essential.

References

  • Li, J., et al. (2021). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (1999). Sulfonate synthesis by sulfonylation (tosylation). Synthesis, 1999, 1633-1636. [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Periodic Chemistry. (2019). Sulfonate Esters. [Link]

  • Common Organic Chemistry. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). [Link]

  • Ashenhurst, J. (2015). What Makes A Good Leaving Group? Master Organic Chemistry. [Link]

  • Organic Chemistry with Victor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]

  • Google Patents. (2004).
  • Reddit. (2019). Using Pyridine vs. Triethylamine. [Link]

  • Scott, P. J. H., et al. (2009). Nucleophile assisting leaving groups: a strategy for aliphatic 18F-fluorination. Chemical Communications. [Link]

  • Patil, H., et al. (2018). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • Organic Syntheses. Methanesulfonyl chloride. [Link]

  • Netscher, T., et al. (2007). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules. [Link]

  • Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry. [Link]

  • PubChem. (2,6-difluorophenyl)methanesulfonyl chloride. [Link]

Sources

Application Notes & Protocols: Analytical Methods for Monitoring Reactions with (2,6-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,6-difluorophenyl)methanesulfonyl chloride is a pivotal reagent in modern synthetic chemistry, primarily utilized for the synthesis of sulfonamides and sulfonate esters that are common scaffolds in pharmaceutical and agrochemical agents. The high reactivity of the sulfonyl chloride group, while synthetically advantageous, necessitates precise and robust analytical monitoring to ensure optimal reaction performance, control impurity profiles, and guarantee the quality of the final products.[1] This guide provides in-depth analytical methodologies for real-time and offline monitoring of reactions involving this reagent, tailored for researchers, chemists, and process development professionals. We will explore the causality behind experimental choices in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering validated protocols and expert insights.

Introduction: The Analytical Imperative

(2,6-difluorophenyl)methanesulfonyl chloride is a potent electrophile, designed to react cleanly with a variety of nucleophiles. However, its utility is intrinsically linked to its reactivity. This creates a significant analytical challenge: the reagent is highly susceptible to hydrolysis by trace amounts of water, leading to the formation of the corresponding sulfonic acid.[2][3][4] Furthermore, incomplete reactions or side reactions with solvents or bases can generate a complex mixture of impurities that may be difficult to separate from the desired product.

Effective reaction monitoring addresses these challenges by providing a quantitative snapshot of the reaction's progress. This allows for:

  • Confirmation of Reaction Endpoint: Prevents the formation of degradation products from unnecessarily long reaction times or excessive heating.

  • Optimization of Reaction Conditions: Enables systematic adjustments to temperature, reagent stoichiometry, or catalyst loading to maximize yield and minimize impurities.

  • Impurity Identification and Control: Helps identify the source of byproducts, such as hydrolysis or side reactions, allowing for targeted process improvements.[5]

This document details three primary analytical techniques—HPLC, GC-MS, and NMR—each offering unique advantages for monitoring reactions with (2,6-difluorophenyl)methanesulfonyl chloride.

Analyte Profile and Reaction Chemistry

Understanding the core reaction and potential side pathways is fundamental to developing effective monitoring strategies.

2.1. Primary Reaction Pathway

The primary synthetic utility involves the reaction of the sulfonyl chloride with a nucleophile (e.g., an amine or alcohol) in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Caption: General sulfonylation reaction pathway.

2.2. Common Side Reaction: Hydrolysis

The most prevalent side reaction is hydrolysis, which converts the starting material into the inactive (2,6-difluorophenyl)methanesulfonic acid. This is often exacerbated by adventitious moisture in reagents or solvents.[2][3]

Caption: Common hydrolysis side reaction pathway.

Chromatographic Methods: Separation and Quantification

Chromatographic techniques are indispensable for separating and quantifying components in a reaction mixture, providing clear data on conversion and purity.[1]

3.1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and robust technique for monitoring sulfonylation reactions, as it is well-suited for the analysis of non-volatile and thermally sensitive compounds like sulfonyl chlorides and their derivatives.[1]

Expertise & Causality: Direct analysis of sulfonyl chlorides by reversed-phase HPLC can be challenging due to their on-column reactivity with aqueous mobile phases. While possible with aprotic solvents and rapid analysis, a more robust and self-validating approach involves quenching the reaction aliquot with a derivatizing agent.[6][7] This converts the highly reactive unreacted sulfonyl chloride into a stable, easily chromatographable derivative, "freezing" the reaction composition at the time of sampling. Diethylamine is an excellent choice as it reacts quickly to form a stable sulfonamide.

cluster_workflow HPLC Sample Preparation Workflow A 1. Withdraw Aliquot from Reaction Mixture B 2. Quench/Derivatize (e.g., Diethylamine in ACN) A->B C 3. Dilute with Mobile Phase B->C D 4. Filter (0.45 µm) C->D E 5. Inject into HPLC D->E

Caption: HPLC sample preparation with derivatization.

Protocol: HPLC-UV Analysis with Derivatization

  • Derivatization Reagent Preparation: Prepare a 0.5 M solution of diethylamine in acetonitrile (ACN).

  • Sampling: At timed intervals, withdraw 50 µL of the reaction mixture.

  • Quenching & Derivatization: Immediately add the aliquot to a vial containing 450 µL of the diethylamine/ACN solution. Vortex for 30 seconds. This rapidly converts all unreacted (2,6-difluorophenyl)methanesulfonyl chloride to its corresponding stable N,N-diethylsulfonamide derivative.

  • Dilution: Dilute the quenched sample 10-fold (or as needed for concentration) with a 50:50 mixture of acetonitrile and water.

  • Analysis: Inject the diluted sample into the HPLC system.

Table 1: HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µmStandard for separating moderately polar organic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape for acidic and basic compounds. Formic acid is MS-compatible.[8]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to initial conditionsA broad gradient ensures elution of all components, from the polar sulfonic acid byproduct to the non-polar product and derivative.[6]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times and improves peak efficiency.
Detector UV-Vis Diode Array Detector (DAD)The aromatic ring in all relevant species is UV-active. A DAD allows for monitoring at the optimal wavelength for each component.
Wavelength 220 nm and 254 nmGood general wavelengths for aromatic compounds.
Injection Volume 5 µLA small volume prevents column overloading.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a high-sensitivity technique that provides both chromatographic separation and structural information from mass spectra.[1] However, sulfonyl chlorides can be thermally labile and may degrade in the hot GC injector.[9] Therefore, as with HPLC, derivatization to a more thermally stable compound is the most reliable approach.[9]

Expertise & Causality: The conversion of the sulfonyl chloride to its N,N-diethylsulfonamide derivative not only improves thermal stability but also yields a compound with excellent chromatographic properties.[9] The mass spectrometer provides definitive identification through characteristic fragmentation patterns, such as the loss of a chlorine radical (M-35/37) or sulfur dioxide (M-64) from the parent compound, or fragmentation of the diethylamino group from the derivative.[1]

Protocol: GC-MS Analysis with Derivatization

  • Sampling & Derivatization: Follow steps 1-3 from the HPLC protocol.

  • Extraction (if necessary): If the reaction solvent is not GC-compatible (e.g., DMF, DMSO), add 1 mL of ethyl acetate and 1 mL of water to the quenched sample. Vortex, separate the organic layer, and dry it with anhydrous Na₂SO₄.

  • Dilution: Dilute the sample in a GC-compatible solvent like ethyl acetate or dichloromethane.

  • Analysis: Inject the sample into the GC-MS system.

Table 2: GC-MS Method Parameters

ParameterRecommended SettingRationale
Column RTX-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column providing good separation for a wide range of analytes.[10]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas, standard for GC-MS.
Injector Temp. 250 °CHot enough to ensure volatilization without causing significant degradation of the derivatized analyte.[10]
Oven Program Start at 80 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 minA temperature ramp allows for the separation of components with different boiling points.[10]
MS Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range 50 - 500 m/zCovers the expected molecular ions and fragment ions of the reactants, products, and byproducts.[10]
Spectroscopic Methods: In-Situ Structural Analysis

NMR spectroscopy offers a powerful, non-destructive method for monitoring reactions, often directly in the reaction vessel (in-situ) or via a flow cell, providing rich structural and quantitative data without sample workup.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: For (2,6-difluorophenyl)methanesulfonyl chloride, ¹⁹F NMR is an exceptionally powerful tool. The fluorine atoms on the aromatic ring act as a sensitive probe of the electronic environment at the sulfonyl group. The conversion of the sulfonyl chloride to a sulfonamide or sulfonate ester will induce a distinct and measurable change in the ¹⁹F chemical shift. This provides a clean, unambiguous signal in a spectral region that is typically free from other interfering signals. ¹H NMR is also highly effective, allowing for the simultaneous monitoring of the benzylic protons (-CH₂SO₂Cl) of the starting material and the appearance of new signals corresponding to the product.

Protocol: Offline ¹H and ¹⁹F NMR Monitoring

  • Solvent Preparation: Prepare an NMR tube containing 0.5 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆) with an internal standard (e.g., 1,3,5-trimethoxybenzene).[1] The internal standard allows for accurate quantification.

  • Sampling: At timed intervals, carefully withdraw a small aliquot (~20-50 µL) from the reaction mixture.

  • Quenching (Optional but Recommended): To prevent further reaction in the NMR tube, the aliquot can be quickly passed through a small plug of silica gel using the deuterated solvent to remove non-soluble bases or salts.

  • Analysis: Add the sample to the prepared NMR tube and acquire ¹H and ¹⁹F NMR spectra.

  • Quantification: Calculate the reaction conversion by comparing the integral of a characteristic starting material peak (e.g., the benzylic -CH₂- protons in ¹H NMR) to the integral of a characteristic product peak, relative to the constant integral of the internal standard.

Table 3: NMR Monitoring Parameters

Parameter¹H NMR¹⁹F NMRRationale
Solvent CDCl₃ or Acetone-d₆CDCl₃ or Acetone-d₆Aprotic solvents are required to prevent reaction with the sulfonyl chloride.[1]
Key Signals (Start) Singlet for the benzylic protons (-CH₂-)Singlet (or multiplet) for the two equivalent fluorine atomsThese signals will decrease in intensity as the reaction progresses.
Key Signals (Product) Shifted signals for the benzylic protons and new signals from the nucleophileA new ¹⁹F signal at a different chemical shiftThe appearance and growth of these signals indicate product formation.
Quantitative Method Integration relative to an inert internal standardIntegration relative to an inert internal standard (if it contains fluorine) or relative to the starting material peak.Provides a direct measure of molar concentration and allows for accurate calculation of conversion and yield.[1][11]
Summary and Recommendations

The choice of analytical method depends on the specific goal and available instrumentation.

  • For rapid, routine reaction monitoring and purity assessment: HPLC-UV with a derivatization quench is the most robust and widely applicable method.

  • For definitive identification of unknown byproducts: GC-MS (with derivatization) or LC-MS provides invaluable structural information from mass fragmentation patterns.

  • For detailed mechanistic studies and real-time kinetic analysis without sample workup: In-situ or flow NMR (¹H and ¹⁹F) is the most powerful and information-rich technique.

By implementing these self-validating protocols, researchers can gain precise control over reactions involving (2,6-difluorophenyl)methanesulfonyl chloride, leading to higher yields, improved purity, and more robust and scalable synthetic processes.

References
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ResearchGate.
  • Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (Patent CN109298092B). Google Patents.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv, Cambridge Open Engage.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications.
  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2005). Journal of Chromatography A, PubMed.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
  • Preventing decomposition of sulfonyl chloride during reaction. (2025). Benchchem.
  • Reaction Monitoring. Magritek.
  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.

Sources

large-scale synthesis considerations for (2,6-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the scalable production of (2,6-difluorophenyl)methanesulfonyl chloride, a critical intermediate in pharmaceutical synthesis. This document provides a detailed analysis of synthetic routes, process optimization, safety protocols, and quality control measures tailored for researchers and chemical development professionals.

Introduction

(2,6-Difluorophenyl)methanesulfonyl chloride is a specialized chemical intermediate of significant interest in the pharmaceutical industry. Its primary application is as a key building block in the synthesis of Rufinamide, an anticonvulsant medication used for treating Lennox-Gastaut syndrome, a severe form of childhood epilepsy.[1] The structural features of this sulfonyl chloride—namely the reactive sulfonyl chloride group and the difluorinated phenyl ring—make it a valuable synthon for introducing the (2,6-difluorobenzyl)sulfonyl moiety into target molecules.

The successful transition from laboratory-scale synthesis to large-scale industrial production of this intermediate requires a robust, efficient, and safe chemical process. This application note provides a comprehensive technical guide for the large-scale synthesis of (2,6-difluorophenyl)methanesulfonyl chloride, focusing on a practical and scalable two-step synthetic route. We will delve into the rationale behind process choices, offer detailed experimental protocols, and address critical considerations for process optimization, safety, and quality assurance.

Synthetic Strategy and Route Selection

A robust large-scale synthesis prioritizes the use of readily available, cost-effective starting materials and high-yielding, reliable reactions. A retrosynthetic analysis of (2,6-difluorophenyl)methanesulfonyl chloride points to (2,6-difluorophenyl)methanethiol as the most logical direct precursor. This thiol can, in turn, be prepared from the corresponding and commercially available 2,6-difluorobenzyl halide.

This leads to the proposed two-step synthetic pathway:

  • Nucleophilic Substitution: Conversion of 2,6-difluorobenzyl chloride to (2,6-difluorophenyl)methanethiol (also known as 2,6-difluorobenzyl mercaptan).

  • Oxidative Chlorination: Oxidation of the intermediate thiol to the target sulfonyl chloride.

This route is advantageous over alternatives, such as the chlorination of the corresponding sulfonic acid, because the direct oxidative chlorination of thiols is often more atom-economical and can be performed under conditions that are well-established in industrial settings.[2][3][4]

G cluster_0 Synthetic Pathway A 2,6-Difluorobenzyl Chloride (Starting Material) B (2,6-Difluorophenyl)methanethiol (Intermediate) A->B  Step 1: Thiolation  (e.g., NaSH, DMF) C (2,6-Difluorophenyl)methanesulfonyl Chloride (Final Product) B->C  Step 2: Oxidative Chlorination  (e.g., Cl2, aq. HCl)

Caption: Proposed two-step synthesis of (2,6-difluorophenyl)methanesulfonyl chloride.

Detailed Synthesis Protocols

The following protocols are designed for laboratory scale (e.g., 100g) and serve as a basis for further scale-up. All operations should be conducted in a well-ventilated chemical fume hood by trained personnel.

Protocol 2.1: Synthesis of (2,6-Difluorophenyl)methanethiol (Intermediate)

This procedure is based on the nucleophilic substitution of a benzyl halide with a sulfur nucleophile, a common method for mercaptan synthesis.[5]

Materials:

  • 2,6-Difluorobenzyl chloride

  • Sodium hydrosulfide (NaSH), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous DMF. Add sodium hydrosulfide (1.1 equivalents) to the DMF and stir to form a slurry.

  • Substrate Addition: Cool the slurry to 0-5 °C using an ice bath. Slowly add 2,6-difluorobenzyl chloride (1.0 equivalent) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing cold deionized water. Acidify the aqueous mixture to pH ~5-6 with 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (2,6-difluorophenyl)methanethiol. The product is often used in the next step without further purification.

Causality Note: The use of anhydrous conditions and a nitrogen atmosphere is critical to prevent the oxidation of sodium hydrosulfide and the thiol product. Slow addition at low temperature controls the exotherm of the substitution reaction.

Protocol 2.2: Oxidative Chlorination to (2,6-Difluorophenyl)methanesulfonyl Chloride

This protocol employs chlorine gas for the oxidative chlorination, a method well-suited for large-scale production due to its high reactivity and cost-effectiveness.[6]

Materials:

  • (2,6-Difluorophenyl)methanethiol

  • Concentrated hydrochloric acid (36% w/w)

  • Deionized water

  • Chlorine gas

  • Dichloromethane (DCM)

  • Ice

Procedure:

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, a gas dispersion tube, a thermometer, and an outlet connected to a caustic scrubber, add concentrated hydrochloric acid and deionized water.

  • Substrate Addition: Cool the acidic solution to 0-5 °C. Add the crude (2,6-difluorophenyl)methanethiol from the previous step to the reactor.

  • Chlorination: Begin bubbling chlorine gas through the vigorously stirred suspension. This reaction is highly exothermic; maintain the internal temperature between 0-10 °C via the reactor jacket.

  • Reaction Monitoring: Continue the chlorine addition until HPLC analysis shows complete conversion of the thiol intermediate. A persistent yellow-green color in the reaction mass may also indicate completion.

  • Quenching and Isolation: Stop the chlorine flow. The product often precipitates as a solid. Quench the reaction by adding a large volume of ice-cold water.

  • Filtration or Extraction: If the product is solid, collect it by vacuum filtration, wash thoroughly with cold water, and dry under vacuum at a low temperature (<35 °C). If it is an oil, extract the mixture with cold DCM.

  • Final Processing: If extracted, wash the organic layer with cold brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at low temperature to yield the final product.

Causality Note: The aqueous hydrochloric acid medium facilitates the reaction and helps to control the temperature. Maintaining a low temperature is crucial to prevent over-oxidation and hydrolysis of the sulfonyl chloride product. A caustic scrubber is mandatory to neutralize toxic unreacted chlorine and byproduct HCl gas.

Process Optimization and Scale-Up Considerations

Transitioning from the lab to a manufacturing plant requires careful consideration of several critical parameters to ensure safety, efficiency, and product quality.

ParameterStep 1: ThiolationStep 2: Oxidative ChlorinationRationale and Scale-Up Insight
Temperature Control 0 °C to RT0-10 °CBoth steps are exothermic. The oxidative chlorination is particularly energetic and requires a reactor with efficient heat removal capacity (e.g., jacketed with a powerful chiller) to prevent runaway reactions and product degradation.[7]
Reagent Stoichiometry ~1.1 eq. NaSHExcess Cl₂A slight excess of NaSH ensures complete conversion of the benzyl chloride. For chlorination, excess chlorine gas is bubbled through until reaction completion is confirmed by in-process controls.
Solvent Selection DMFWater/HClDMF is an excellent solvent for the SN2 reaction in Step 1. On a large scale, solvent recovery and purification must be considered. The aqueous system in Step 2 is cost-effective and helps manage the exotherm, with the product's low water solubility facilitating its isolation.[6]
Addition Rate Slow, controlledControlled gas flowThe addition rate of reagents directly impacts heat generation. On a large scale, this must be carefully controlled and tied to real-time temperature monitoring.
Materials of Construction Standard glass/SSGlass-lined steelThe highly corrosive nature of wet chlorine gas and hydrochloric acid in Step 2 necessitates the use of corrosion-resistant reactors like glass-lined steel to ensure equipment integrity.[7]
Process Safety Stench controlToxic gas handlingThe thiol intermediate has a powerful, unpleasant odor requiring a closed-system transfer. The handling of chlorine gas requires dedicated storage, delivery systems, and emergency caustic scrubbers.

Analytical Quality Control

Robust analytical methods are essential for monitoring reaction progress and ensuring the final product meets the required specifications for pharmaceutical use.

In-Process Controls (IPCs):

  • Reaction Completion: HPLC is the preferred method to monitor the disappearance of starting materials and the formation of intermediates and products. A typical IPC would specify <1% of starting material remaining.

Final Product Specifications:

TestSpecificationMethod
Appearance White to off-white solid or pale yellow oilVisual
Identity Conforms to the reference standard¹H NMR, MS
Purity ≥99.0%HPLC
Water Content ≤0.1%Karl Fischer Titration
Key Impurities (2,6-difluorophenyl)methanethiol: ≤0.2%(2,6-difluorophenyl)methanesulfonic acid: ≤0.5%HPLC

Safety and Hazard Management

The synthesis of (2,6-difluorophenyl)methanesulfonyl chloride involves several hazardous materials and reactions that demand strict safety protocols.

  • Chlorine (Cl₂): A highly toxic, corrosive, and oxidizing gas. All operations must be conducted in a closed system with leak detection. A dedicated, validated caustic scrubber system is mandatory to neutralize vented gas. Personnel must be trained in emergency response procedures.

  • Thionyl Chloride (SOCl₂): While not used in the primary protocol, it is a common alternative chlorinating agent. It is highly corrosive, toxic by inhalation, and reacts violently with water, releasing HCl and SO₂ gas.[8][9][10][11] Handling requires an inert atmosphere and stringent moisture control.

  • (2,6-Difluorophenyl)methanethiol: Possesses an extremely potent and unpleasant odor. All transfers should be performed in a closed system or a high-performance fume hood to prevent release.

  • Corrosive Acids: Concentrated HCl is highly corrosive. Appropriate personal protective equipment is required.

Personal Protective Equipment (PPE):

  • Respiratory Protection: For handling chlorine gas or thionyl chloride, a self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate acid gas cartridges is necessary.[11]

  • Hand Protection: Chemically resistant gloves (e.g., neoprene, Viton) must be worn.[11]

  • Eye Protection: Chemical splash goggles and a full-face shield are required.[9]

  • Skin Protection: A chemically resistant suit and boots are necessary, especially during large-scale transfers.[12]

Emergency Preparedness:

  • Eyewash stations and safety showers must be immediately accessible.[8]

  • Spill kits with appropriate neutralizing agents (e.g., soda ash for acids) must be available.

  • Personnel must be fully trained on the specific hazards and emergency procedures.

G cluster_safety Key Hazard Management Logic hazards Key Hazards • Chlorine Gas (Toxic, Corrosive) • Thiol Intermediate (Stench) • HCl (Corrosive) • Exothermic Reactions controls Engineering Controls • Closed System Reactor • Jacketed Vessel for Cooling • Caustic Scrubber System • High-Efficiency Fume Hood hazards->controls Mitigate with ppe Personal Protective Equipment (PPE) • Full-Face Respirator (Acid Gas) • Chemically Resistant Suit & Gloves • Face Shield & Goggles controls->ppe Supplement with emergency Emergency Procedures • Accessible Safety Showers • Spill Neutralization Kits • Trained Emergency Response Team ppe->emergency Prepare for Failure with

Caption: A logical workflow for managing hazards during synthesis.

References

  • Zauxi. Sulfonyl Chloride Production Line. Available from: [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available from: [Link]

  • High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. Journal of Sulfur Chemistry. Available from: [Link]

  • New Jersey Department of Health. THIONYL CHLORIDE HAZARD SUMMARY. Available from: [Link]

  • International Labour Organization. ICSC 1409 - THIONYL CHLORIDE. Available from: [Link]

  • Lanxess. Thionyl chloride - Product Safety Assessment. Available from: [Link]

  • A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. Available from: [Link]

  • Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry (RSC Publishing). Available from: [Link]

  • Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. Available from: [Link]

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Organic Chemistry Portal. Available from: [Link]

  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate. Available from: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]

  • Sulfuryl Chloride production plant Report: Setup & Cost. IMARC Group. Available from: [Link]

  • S-Chlorinations. Organic Chemistry Portal. Available from: [Link]

  • Process for preparing rufinamide intermediate. Google Patents.
  • The Synthesis of Sulfonyl Chlorides by Chlorination of Sulphur Compounds. PNAS. Available from: [Link]

  • A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide. Thieme. Available from: [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available from: [Link]

  • Continuous Flow Total Synthesis of Rufinamide. ResearchGate. Available from: [Link]

  • Continuous synthesis method of rufinamide. Google Patents.
  • Process for the preparation of rufinamide. Google Patents.
  • A sequential multistep process for the fully mechanochemical, one-pot synthesis of the antiepileptic drug rufinamide. Semantic Scholar. Available from: [Link]

  • (2,6-difluorophenyl)methanesulfonyl chloride (C7H5ClF2O2S). PubChem. Available from: [Link]

  • methanesulfonyl chloride. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Semantic Scholar. Available from: [Link]

  • methanesulfonyl chloride. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC - NIH. Available from: [Link]

  • Enhancing Pharmaceutical Synthesis with High-Purity Methanesulfonyl Chloride. HoriazonChemical. Available from: [Link]

  • Simple method for preparing mercaptan through one-step method. Google Patents.
  • Method for continuously producing 2, 6-difluorobenzoyl isocyanate. Google Patents.
  • Development of a Novel Benzyl Mercaptan as a Recyclable Odorless Substitute of Hydrogen Sulfide. ResearchGate. Available from: [Link]

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Application Notes and Protocols for the Synthesis of Novel Sulfonamides: The Reaction of (2,6-difluorophenyl)methanesulfonyl chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sulfonamide Linkage in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural backbone of a multitude of therapeutic agents.[1][2] Its prevalence stems from a unique combination of physicochemical properties: the sulfonamide moiety is hydrolytically stable, possesses a tetrahedral geometry that can mimic transition states of enzymatic reactions, and can engage in multiple hydrogen bonding interactions as both a donor and acceptor.[2][3] These attributes allow for high-affinity binding to a diverse range of biological targets, leading to a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1][4]

The synthesis of novel sulfonamide derivatives is therefore a critical endeavor in the pursuit of new and improved pharmaceuticals. A common and effective method for the formation of the sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of a specific and valuable building block, (2,6-difluorophenyl)methanesulfonyl chloride , with primary amines. The strategic placement of two fluorine atoms on the phenyl ring can significantly modulate the physicochemical properties of the resulting sulfonamides, including pKa, lipophilicity, and metabolic stability, making this reagent a powerful tool for lead optimization in drug discovery campaigns.

Reaction Mechanism and Scientific Rationale

The formation of a sulfonamide from (2,6-difluorophenyl)methanesulfonyl chloride and a primary amine proceeds via a nucleophilic acyl substitution-like reaction at the electrophilic sulfur atom of the sulfonyl chloride.[1][4]

The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the (2,6-difluorophenyl)methanesulfonyl chloride. This forms a transient tetrahedral intermediate.[4]

  • Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently eliminated from the tetrahedral intermediate.

  • Deprotonation: A base, typically a tertiary amine such as triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][7] This is a critical step, as the in-situ generated HCl would otherwise protonate the starting primary amine, rendering it non-nucleophilic and halting the reaction.[4]

The steric hindrance provided by the two ortho-fluorine atoms in (2,6-difluorophenyl)methanesulfonyl chloride may slightly decrease the reaction rate compared to unhindered sulfonyl chlorides. However, the strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the sulfur atom, which can help to facilitate the nucleophilic attack. Careful optimization of reaction conditions, such as temperature and reaction time, may be necessary to achieve high yields.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants Primary Amine (1.0-1.2 eq) Anhydrous Solvent (e.g., DCM) Reaction_Vessel Reaction Mixture Stir at 0°C to RT Monitor by TLC Reactants->Reaction_Vessel Add to flask Base Anhydrous Base (1.5-2.0 eq) (e.g., Pyridine, Triethylamine) Base->Reaction_Vessel Add base Sulfonyl_Chloride (2,6-difluorophenyl)methanesulfonyl chloride (1.0 eq) in Anhydrous Solvent Sulfonyl_Chloride->Reaction_Vessel Add dropwise at 0°C Quench Quench Reaction (e.g., with water or dilute acid) Reaction_Vessel->Quench Reaction complete Extract Liquid-Liquid Extraction (e.g., DCM and aqueous washes) Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Column Chromatography or Recrystallization) Concentrate->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Final_Product Pure N-substituted-(2,6-difluorophenyl)methanesulfonamide Characterize->Final_Product

Caption: Experimental workflow for the synthesis of N-substituted-(2,6-difluorophenyl)methanesulfonamides.

Detailed Experimental Protocol

This protocol provides a general method for the reaction of (2,6-difluorophenyl)methanesulfonyl chloride with a primary amine. Optimization may be required for specific substrates.

Materials:

  • (2,6-difluorophenyl)methanesulfonyl chloride (1.0 equivalent)

  • Primary amine (1.0 - 1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 - 1.2 equivalents) and dissolve it in anhydrous dichloromethane.[4]

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents) to the solution. The use of a slight excess of the amine and a larger excess of the base helps to drive the reaction to completion and neutralize all the generated HCl.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is done to control the initial exothermic reaction upon addition of the sulfonyl chloride.

  • Addition of Sulfonyl Chloride: Slowly add a solution of (2,6-difluorophenyl)methanesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.[4][7] A slow, controlled addition is crucial to prevent a rapid temperature increase and potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[7]

  • Workup:

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.[1]

Trustworthiness: In-Process Controls and Product Validation

The reliability of this protocol is ensured through a series of in-process controls and final product characterization.

  • In-Process Control (TLC): Regular monitoring of the reaction by TLC is essential. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction. This allows for the determination of the reaction endpoint and prevents unnecessary heating or extended reaction times that could lead to side products.

  • Product Validation: The identity and purity of the synthesized N-substituted-(2,6-difluorophenyl)methanesulfonamide should be confirmed using standard analytical techniques:[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons of the 2,6-difluorophenyl group, the methylene protons adjacent to the sulfonyl group, and the protons from the amine portion. The N-H proton of the sulfonamide typically appears as a broad singlet. ¹³C NMR will confirm the presence of all unique carbon atoms.

    • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound.

    • Infrared (IR) Spectroscopy: The presence of the sulfonamide group is confirmed by characteristic S=O stretching bands, which are typically observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]

Potential Side Reactions and Troubleshooting

Observation Potential Cause Troubleshooting Steps
Low or no product formation Inactive sulfonyl chloride due to hydrolysis.Ensure all glassware is dry and use anhydrous solvents. (2,6-difluorophenyl)methanesulfonyl chloride is moisture-sensitive.[7]
Insufficiently nucleophilic amine.For weakly nucleophilic amines, consider using a stronger base or a higher reaction temperature.
Presence of a di-sulfonated byproduct The primary amine has reacted with two molecules of the sulfonyl chloride.Use a slight excess of the primary amine relative to the sulfonyl chloride.[7] Perform the reaction at a lower temperature (e.g., 0 °C) and monitor closely to stop the reaction once the starting amine is consumed.[7]
Significant amount of a polar byproduct (sulfonic acid) Presence of water in the reaction mixture leading to hydrolysis of the sulfonyl chloride.Rigorously dry all solvents and reagents before use.[7]

Summary of Key Reaction Parameters

Parameter Typical Range/Conditions Rationale
Stoichiometry (Amine:Sulfonyl Chloride) 1.0:1.0 to 1.2:1.0A slight excess of the amine can help to ensure complete consumption of the more expensive sulfonyl chloride.
Base Pyridine, TriethylamineActs as a scavenger for the HCl produced during the reaction.[1][6]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl etherAprotic solvents that are unreactive towards the reactants.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermicity of the reaction.
Reaction Time 2 - 24 hoursDependent on the reactivity of the specific primary amine. Monitored by TLC.

Conclusion

The reaction of (2,6-difluorophenyl)methanesulfonyl chloride with primary amines is a robust and versatile method for the synthesis of novel sulfonamides. The protocol outlined in these application notes, when coupled with careful experimental technique and appropriate analytical validation, provides a reliable pathway for the generation of diverse compound libraries for drug discovery and development. The unique electronic properties imparted by the 2,6-difluoro substitution pattern offer medicinal chemists a valuable tool for fine-tuning the properties of lead compounds, ultimately accelerating the journey towards new and effective therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Benchchem Technical Support Team. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Various Authors. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF on ResearchGate.
  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.
  • Various Authors. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • Unknown Author. (n.d.). The Synthesis of Functionalised Sulfonamides. Open access research paper collection.
  • Unknown Author. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Informative article.
  • Various Authors. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry (RSC Publishing).
  • Vulcanchem. (n.d.). (2,4-difluorophenyl)methanesulfonyl Chloride.
  • Benchchem. (n.d.). Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
  • Various Authors. (2025). Application of Sulfonyl in Drug Design. Request PDF on ResearchGate.
  • Benchchem. (n.d.). (4-Chloro-2-fluorophenyl)methanesulfonyl chloride.
  • PubChemLite. (n.d.). (2,6-difluorophenyl)methanesulfonyl chloride (C7H5ClF2O2S).
  • Various Authors. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
  • Siutkina, A.I., et al. (n.d.). Synthesis and Biological Activity of N-Aryl(alkyl)-2-[2-(9H-fluoren-9-ylidene)hydrazinylidene]-5,5-dimethyl-4-oxohexanamides. Publisher's website.
  • Various Authors. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. ResearchGate.
  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry.
  • Unknown Author. (n.d.). Synthesis and Biological Activity of N-Aryl-N-Heteroaryl Carbamides. Der Pharma Chemica.
  • Benchchem. (n.d.). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines.
  • LibreTexts Chemistry. (2020). Reactions of Amines.
  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed.
  • UCL Discovery. (n.d.). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters.
  • CAMEO Chemicals - NOAA. (n.d.). METHANESULFONYL CHLORIDE.
  • Various Authors. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC - NIH.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity.

Sources

LC-MS/MS Analysis of (2,6-difluorophenyl)methanesulfonyl Chloride Reaction Products: A Protocol for High-Throughput Screening and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery and Development Professionals

Abstract

(2,6-difluorophenyl)methanesulfonyl chloride is a key reagent in modern medicinal chemistry, utilized for the synthesis of novel sulfonamides and sulfonate esters with potential therapeutic applications. The precise characterization of its reaction products is paramount for accelerating drug discovery pipelines. This application note presents a comprehensive, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the rapid analysis and quantification of compounds synthesized using this reagent. We delve into the rationale behind sample preparation strategies, chromatographic separation, and mass spectrometric parameter optimization. The protocols provided herein are designed to ensure high sensitivity, selectivity, and reproducibility, making them suitable for both qualitative reaction monitoring and quantitative assessment in complex matrices.

Introduction: The Role of Fluorinated Sulfonyl Chlorides in Synthesis

Sulfonyl chlorides are highly reactive electrophiles widely employed to form stable sulfonamide or sulfonate ester linkages by reacting with primary or secondary amines and alcohols, respectively.[1][2] The (2,6-difluorophenyl)methanesulfonyl moiety is of particular interest in drug design. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacological profiles.[3]

Consequently, the ability to rapidly and accurately analyze the outcome of reactions involving (2,6-difluorophenyl)methanesulfonyl chloride is a critical step in the iterative cycle of synthesis and biological testing. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering unparalleled sensitivity and selectivity for identifying and quantifying reaction products, even in crude mixtures.[3][4]

This guide provides a foundational methodology that can be adapted for a wide range of reaction products derived from this important building block.

Core Principles and Analytical Strategy

The successful analysis of these reaction products hinges on a methodology that accommodates the inherent reactivity of the starting material while ensuring the stability and accurate measurement of the desired products.

  • Analyte Characteristics : The primary products are sulfonamides and sulfonate esters. These compounds are generally stable and ionize efficiently via electrospray ionization (ESI), particularly in positive ion mode for sulfonamides due to the basicity of the nitrogen atom.

  • Analytical Challenges : The primary challenge is the hydrolytic instability of the parent sulfonyl chloride.[2][5] Improper sample handling can lead to the formation of the corresponding sulfonic acid, potentially complicating the chromatographic profile. Therefore, reaction quenching and sample preparation must be deliberate and controlled.

  • The LC-MS/MS Advantage : The power of this technique lies in its ability to physically separate components of a mixture (LC) and then selectively detect and quantify a target analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern (MS/MS).[4] This dual-layered specificity minimizes interference from by-products, unreacted starting materials, and matrix components.

Below is a generalized workflow for the analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Quench Step 1: Reaction Quenching (e.g., add water/buffer) Cleanup Step 2: Sample Cleanup (Dilution, LLE, or SPE) Quench->Cleanup Hydrolyzes excess reagent Reconstitute Step 3: Solvent Exchange (Evaporate & Reconstitute) Cleanup->Reconstitute Isolates & concentrates analyte LC Step 4: LC Separation (Reversed-Phase C18) Reconstitute->LC MS Step 5: MS/MS Detection (ESI+, MRM Mode) LC->MS Eluent transfer Integrate Step 6: Peak Integration MS->Integrate Quantify Step 7: Quantification (Calibration Curve) Integrate->Quantify

Sources

Troubleshooting & Optimization

Technical Support Center: (2,6-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,6-difluorophenyl)methanesulfonyl chloride is a specialized reagent increasingly utilized in medicinal chemistry and drug development for the synthesis of complex sulfonamides. The unique electronic and steric properties imparted by the 2,6-difluoro substitution pattern offer distinct advantages in modulating the physicochemical properties of target molecules. However, its structure also presents specific challenges and side-reaction pathways that can be encountered during experimental work.

This guide is designed as a dedicated technical support resource for researchers, scientists, and drug development professionals. It addresses common issues, provides troubleshooting strategies in a direct question-and-answer format, and explains the chemical principles behind the recommended protocols to ensure successful and reproducible outcomes.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is sluggish, and I'm observing significant amounts of unreacted (2,6-difluorophenyl)methanesulfonyl chloride even after prolonged reaction times. What's causing this low reactivity?

Answer: This is a common observation stemming from the inherent steric hindrance of the reagent. The two fluorine atoms in the ortho positions of the phenyl ring sterically shield the sulfur atom, slowing the rate of nucleophilic attack compared to less-substituted sulfonyl chlorides like methanesulfonyl chloride.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the (2,6-difluorophenyl)methanesulfonyl chloride has not hydrolyzed during storage. Check for a pungent, acidic odor (indicating HCl formation) or a cloudy appearance.

  • Solvent Choice: The choice of solvent is critical. While dichloromethane (DCM) is common, solvents that can better solvate the transition state, such as tetrahydrofuran (THF) or acetonitrile (MeCN), may improve reaction rates.

  • Base Selection & Stoichiometry: Ensure you are using at least one equivalent of a suitable base to neutralize the HCl generated during the reaction. For sluggish reactions, a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended.[1]

  • Temperature Adjustment: While these reactions are typically started at 0 °C to control exothermicity and side reactions, you may need to allow the reaction to slowly warm to room temperature and stir for an extended period (4-24 hours). Monitor progress carefully by TLC or LC-MS.

Q2: My primary side product is (2,6-difluorophenyl)methanesulfonic acid. How can I prevent this hydrolysis?

Answer: Hydrolysis is the most prevalent side reaction for all sulfonyl chlorides. The reagent readily reacts with water to form the corresponding, and often difficult to remove, sulfonic acid.[2][3][4]

Root Causes & Preventative Measures:

  • Atmospheric Moisture: The reaction is highly sensitive to moisture. Always conduct the experiment under an inert atmosphere (Nitrogen or Argon).

  • Wet Solvents/Reagents: Use anhydrous solvents and ensure your amine and base are dry. Molecular sieves can be added to the solvent prior to use.

  • Mechanism of Hydrolysis: Water acts as a nucleophile, attacking the electrophilic sulfur atom. This process can be catalyzed by the base present in the reaction.[5]

  • Dry all glassware in an oven ( >100 °C) for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Assemble the glassware while flushing with nitrogen or argon. Use septa and cannulation techniques for liquid transfers.

  • Dissolve your amine substrate in anhydrous DCM or THF in the reaction flask.

  • Add the base (e.g., triethylamine) via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the (2,6-difluorophenyl)methanesulfonyl chloride in anhydrous solvent in a separate flask and add it dropwise to the cooled amine solution via a syringe or dropping funnel.

  • Maintain the inert atmosphere throughout the reaction and workup.

cluster_hydrolysis Hydrolysis Side Reaction reagent (2,6-difluorophenyl)methanesulfonyl chloride product (2,6-difluorophenyl)methanesulfonic acid reagent->product Hydrolysis hcl HCl reagent->hcl water H₂O (Moisture)

Caption: Unwanted hydrolysis of the sulfonyl chloride by trace water.

Q3: I am getting a mixture of products, and my desired sulfonamide yield is low. Could an elimination reaction be occurring?

Answer: Yes, this is a critical and often overlooked side reaction pathway for this specific class of reagent. Because (2,6-difluorophenyl)methanesulfonyl chloride has protons on the carbon adjacent to the sulfonyl group (α-protons), it can undergo a base-induced elimination reaction to form a highly reactive intermediate called a sulfene .[2][5]

This sulfene intermediate is then rapidly trapped by any nucleophile in the mixture—your target amine, water, or even an alcohol solvent—leading to a mixture of products and reduced yield of the desired sulfonamide.

Factors Favoring Elimination:

  • Strong, Sterically Unhindered Bases: Bases like sodium hydroxide or potassium carbonate can readily deprotonate the α-carbon.

  • Higher Temperatures: Increased temperature can favor the elimination pathway.

  • Polar Protic Solvents: Solvents like ethanol or methanol can participate in trapping the sulfene.

How to Favor Substitution over Elimination:

  • Low Temperature: Always begin the addition of the sulfonyl chloride at 0 °C or lower.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base that is less likely to cause deprotonation. N,N-diisopropylethylamine (DIPEA) is often a better choice than triethylamine (TEA). For very sensitive substrates, consider 2,6-lutidine.

  • Order of Addition: Add the sulfonyl chloride solution slowly to the solution of the amine and base. This ensures the sulfonyl chloride is more likely to encounter the target amine before it can be deprotonated by the base.

cluster_desired Desired Pathway: Substitution (SN2) cluster_side Side Reaction: Elimination (via Sulfene) start (2,6-difluorophenyl)methanesulfonyl chloride desired_product Desired Sulfonamide start->desired_product Direct Attack at Sulfur sulfene Sulfene Intermediate [(2,6-F₂Ph)CH=SO₂] start->sulfene α-proton abstraction amine R₂NH (Nucleophile) side_product Mixture of Products (from trapping by Nu:) sulfene->side_product Trapped by Nucleophile (R₂NH, H₂O, etc.) base Base (e.g., TEA)

Caption: Competing pathways of nucleophilic substitution vs. elimination.

Q4: My reaction mixture turns yellow or brown. Should I be concerned about decomposition?

Answer: Discoloration can indicate decomposition, especially if the reaction is heated. Sulfonyl chlorides can thermally decompose to release irritating and toxic gases, including sulfur oxides and hydrogen chloride.[3][6] However, slight coloration can also arise from impurities in starting materials or solvents without significantly impacting the reaction outcome.

Troubleshooting Steps:

  • Maintain Low Temperature: Avoid heating the reaction mixture unless absolutely necessary and after confirming the stability of your substrate and product at higher temperatures. Most reactions with this reagent should be run between 0 °C and room temperature.

  • Check Reagent Purity: Use freshly purchased or properly stored (2,6-difluorophenyl)methanesulfonyl chloride. Older bottles may contain decomposition products.

  • Inert Atmosphere: Ensure the reaction is run under a strict inert atmosphere to prevent oxidative side reactions which can also lead to colored byproducts.

  • Monitor with Analytics: Rely on TLC or LC-MS to track the formation of your product and identify any major impurity spots. If the desired product is forming cleanly despite the color change, the impurity may be minor and removable during purification.

Summary Tables

Table 1: Troubleshooting Common Issues
Observed IssuePotential Cause(s)Recommended Solution(s)
Low Conversion 1. Steric hindrance. 2. Hydrolyzed starting material. 3. Insufficient base.1. Allow reaction to warm to RT and stir longer. 2. Use a fresh bottle of reagent. 3. Use 1.1-1.2 eq. of base.
Main Byproduct is Sulfonic Acid 1. Presence of water in reagents/solvents. 2. Exposure to atmospheric moisture.1. Use anhydrous solvents and dry reagents.[1] 2. Perform the reaction under an inert (N₂ or Ar) atmosphere.
Multiple Products Observed 1. Elimination via sulfene intermediate.[2][5] 2. Reaction with a nucleophilic solvent.1. Use a hindered base (DIPEA); add reagent slowly at 0 °C. 2. Use a non-nucleophilic, aprotic solvent (DCM, THF, MeCN).
Reaction Discoloration 1. Thermal decomposition.[6] 2. Impurities in starting materials.1. Maintain low reaction temperature (0 °C to RT). 2. Use purified reagents and solvents; monitor by TLC/LC-MS.
Table 2: Guide to Base Selection
BasepKaHTypeSuitability & Comments
Triethylamine (TEA) ~10.7Tertiary AmineStandard Choice. Generally effective, but can promote sulfene formation in sensitive cases.[7]
DIPEA (Hünig's Base) ~10.7Hindered AmineRecommended. Steric bulk minimizes its nucleophilicity and reduces the risk of α-proton abstraction, suppressing sulfene formation.
Pyridine ~5.2Aromatic AmineUse with Caution. Less basic. Can act as a nucleophilic catalyst, but may also react directly with the sulfonyl chloride.
2,6-Lutidine ~6.7Hindered AmineExcellent for Sensitive Substrates. Sterically hindered to prevent side reactions, but less basic than TEA or DIPEA. May require longer reaction times.[1]

References

  • King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692. [Link]

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(5), 589-597. [Link]

  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (2001). FR2795723A1.
  • Moody, T. S., & Thompson, A. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]

  • King, J. F., & Lee, T. M. (1989). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 67(12), 2162-2172. [Link]

  • Georganics. (2011). Safety Data Sheet: (2,5-DIFLUOROPHENYL)METHANESULFONYL CHLORIDE. [Link]

  • PubChem. (2,6-difluorophenyl)methanesulfonyl chloride. [Link]

  • Douglass, I. B., & Farah, B. S. (1962). Methanesulfinyl Chloride. Organic Syntheses, 42, 62. [Link]

  • Vedejs, E., Lin, S., Klapars, A., & Wang, J. (1996). Synthesis of sulfonyl chloride substrate precursors. Journal of the American Chemical Society, 118(41), 9796-9797. [Link]

  • Helferich, B., & Gnüchtel, A. (1941). methanesulfonyl chloride. Organic Syntheses, 21, 70. [Link]

  • International Labour Organization. (2021). ICSC 1163 - METHANESULFONYL CHLORIDE. [Link]

  • O'Brien, M. K., & Van der Ryst, C. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 49(12), 2005-2007. [Link]

Sources

Technical Support Center: Purification of Products from (2,6-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2,6-difluorophenyl)methanesulfonyl chloride. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common purification challenges associated with this versatile reagent. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.

Understanding the Core Challenge: The Impurity Profile

Effective purification begins with understanding the potential impurities in your crude reaction mixture. When using (2,6-difluorophenyl)methanesulfonyl chloride, particularly in reactions with nucleophiles like amines or alcohols, the primary impurities are predictable and arise from the reagent's inherent reactivity.

  • Unreacted (2,6-difluorophenyl)methanesulfonyl chloride: Incomplete reactions will leave this starting material in your mixture. It is a relatively non-polar, reactive electrophile.

  • (2,6-difluorophenyl)methanesulfonic acid: This is the product of hydrolysis, where the sulfonyl chloride reacts with trace moisture in your solvents, reagents, or atmosphere.[1][2] This is often the most common and troublesome impurity. It is a strong, non-volatile acid.

  • Base-Related Salts: Reactions involving sulfonyl chlorides typically require a base (e.g., triethylamine, pyridine, DIPEA) to scavenge the HCl generated. This results in the formation of salts (e.g., triethylammonium chloride), which are typically water-soluble.

  • Excess Nucleophile: If your reaction stoichiometry uses an excess of the amine, alcohol, or other nucleophile, this will remain in the crude product.

  • Side-Products: Depending on the substrate, other side reactions can occur. For instance, strongly electrophilic sulfonyl chlorides can sometimes lead to the formation of small amounts of sulfonamides from sulfinamides.[3]

Purification Workflow & Strategy Selection

The choice of purification strategy depends on the properties of your target compound and the nature of the impurities. The following diagram outlines a general decision-making workflow.

Purification_Workflow crude Crude Reaction Mixture quench Quench Reaction (e.g., with water or aq. NaHCO3) crude->quench workup Aqueous Work-up / Extraction quench->workup organic_layer Organic Layer (Product + Non-polar Impurities) workup->organic_layer Phase Separation aq_layer Aqueous Layer (Salts, Sulfonic Acid) workup->aq_layer dry Dry & Concentrate organic_layer->dry crude_product Crude Product dry->crude_product is_solid Is the product a solid? crude_product->is_solid crystallize Attempt Crystallization or Trituration is_solid->crystallize Yes chromatography Column Chromatography is_solid->chromatography No (Oily) crystallize->chromatography Fails pure_solid Pure Solid Product crystallize->pure_solid Success chromatography->pure_solid If solid pure_oil Pure Oily Product chromatography->pure_oil If oil

Caption: Decision workflow for purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
My crude product is a sticky, acidic oil that is difficult to handle. High concentration of the (2,6-difluorophenyl)methanesulfonic acid byproduct.[1][2]Perform a thorough aqueous work-up. Dissolve the crude mixture in a water-immiscible solvent (e.g., ethyl acetate, DCM) and wash with a saturated aqueous solution of sodium bicarbonate. The base will convert the sulfonic acid into its sodium salt, which is highly water-soluble and will be extracted into the aqueous layer. Caution: CO₂ evolution will occur; add the bicarbonate solution slowly and vent the separatory funnel frequently.[4]
After aqueous work-up, my NMR still shows unreacted sulfonyl chloride. The reaction did not go to completion, or the sulfonyl chloride is co-eluting with your product.If the amount is small, it can often be removed via column chromatography, as it is typically less polar than the resulting sulfonamide or sulfonate ester. For larger amounts, consider optimizing the reaction conditions (time, temperature, stoichiometry).
My product won't crystallize from any common solvent systems. 1. The product may be inherently an oil. 2. Residual impurities (like unreacted starting materials or solvents) are inhibiting crystal lattice formation.1. Confirm Purity: Ensure the material is pure by LC-MS or a high-field NMR. If it is pure and an oil, chromatography is the final purification step. 2. Trituration: If the product is an amorphous solid or thick oil, attempt trituration. Suspend the material in a non-polar solvent in which it is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Stir vigorously. Impurities may dissolve while the desired product solidifies.[5] 3. Chromatography: Purify by flash column chromatography to remove impurities, then re-attempt crystallization.
The separation between my product and a key impurity on silica gel is very poor. The polarity of the product and the impurity are too similar. This is common when separating products from other halogen-containing isomers or byproducts.[6]1. Change Mobile Phase: Switch to a different solvent system. If using Ethyl Acetate/Hexanes, try DCM/Methanol. Small additions of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can sometimes improve peak shape and separation. 2. Change Stationary Phase: If silica gel fails, consider other stationary phases. For highly polar compounds, reverse-phase chromatography may be effective.[7][8] Pentafluorophenyl (PFP) stationary phases can offer unique selectivity for separating halogenated compounds.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the work-up of a reaction involving (2,6-difluorophenyl)methanesulfonyl chloride?

The most critical step is the initial quench. Sulfonyl chlorides are moisture-sensitive and react exothermically with water.[1][4] A controlled quench, either by slowly adding the reaction mixture to ice-cold water or by carefully adding a cold, dilute aqueous base, is essential. This step hydrolyzes any remaining reactive sulfonyl chloride and begins the process of separating the water-soluble byproducts (sulfonic acid, HCl salts) from the desired organic-soluble product.

Q2: How can I effectively remove the (2,6-difluorophenyl)methanesulfonic acid byproduct without using chromatography?

An acid-base extraction is the most effective non-chromatographic method. After quenching the reaction, dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer multiple times with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This deprotonates the sulfonic acid, forming the corresponding water-soluble sulfonate salt, which partitions into the aqueous layer. Follow this with a brine wash to remove residual water before drying and concentrating the organic layer.[9]

Q3: My product is a sulfonamide derived from a primary amine. Are there any special purification considerations?

Yes. The resulting sulfonamide has an acidic N-H proton. This allows for another potential purification handle. You can dissolve the crude product in an organic solvent and extract it with a dilute aqueous base (e.g., 1M NaOH). The deprotonated sulfonamide salt will move to the aqueous layer, leaving non-acidic impurities behind in the organic layer. You can then re-acidify the aqueous layer with dilute HCl to precipitate your pure sulfonamide, which can be collected by filtration. This method is only suitable if your product is stable to both basic and acidic conditions.

Q4: Are there specific safety precautions I should take when handling (2,6-difluorophenyl)methanesulfonyl chloride and its reactions?

Absolutely. (2,6-difluorophenyl)methanesulfonyl chloride is a corrosive solid that is harmful if inhaled, swallowed, or absorbed through the skin.[10] It is also a lachrymator.

  • Handling: Always handle in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Reactions: Reactions generate HCl gas, so they must be performed under an inert atmosphere or with a system to trap acidic gases (e.g., a bubbler with a base solution).

  • Quenching: As mentioned, the quenching process is exothermic and releases HCl. Perform this step slowly and with adequate cooling (ice bath).[1][4]

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up for a Sulfonamide Synthesis

This protocol assumes the reaction was carried out in a solvent like Dichloromethane (DCM) with an amine nucleophile and triethylamine as the base.

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice bath.

  • Quench: Slowly and with vigorous stirring, add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Rationale: This step hydrolyzes excess (2,6-difluorophenyl)methanesulfonyl chloride and neutralizes the generated HCl and the sulfonic acid byproduct.[1][4]

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If necessary, add more DCM to ensure the organic phase is not too concentrated.

  • Phase Separation: Shake the funnel vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate completely.

  • Extract: Drain the lower organic (DCM) layer. Wash the organic layer sequentially with:

    • 1 M HCl (aqueous) to remove excess triethylamine and any unreacted amine starting material.[9]

    • Saturated aqueous NaHCO₃ to ensure complete removal of the sulfonic acid.

    • Brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.

  • Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography

This protocol is for purifying a moderately polar sulfonamide product.

  • Prepare the Sample: Adsorb the crude product obtained from Protocol 1 onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like DCM or acetone), add silica gel (typically 2-3 times the mass of the crude product), and concentrate the slurry to a dry, free-flowing powder.

  • Select the Mobile Phase: A good starting point for sulfonamides is a mixture of Ethyl Acetate (EtOAc) and Hexanes. Use TLC to find a solvent ratio that gives your product an Rf value of ~0.2-0.3. A typical starting gradient for a column might be from 10% EtOAc/Hexanes to 50% EtOAc/Hexanes.

  • Pack and Run the Column: Pack a silica gel column with the chosen mobile phase. Carefully add the dry-loaded sample to the top of the column. Elute the column with the mobile phase, collecting fractions.

    • Rationale: Impurities like unreacted sulfonyl chloride are less polar and will elute first. The more polar sulfonamide product will elute later. The highly polar sulfonic acid and salts will remain at the top of the column.

  • Analyze and Combine: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis and Purification of 2,6-Difluorobenzenethiol.
  • ResearchGate. (2013). Crystallographic details of sulfonamides 1-6. Retrieved from [Link]

  • Google Patents. (1997). Method for purifying methanesulphonyl chloride.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Analytical Methods. (n.d.). Analytical Methods for Methanesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Tools for Purifying the Product. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]

  • PubChem. (n.d.). (2,6-difluorophenyl)methanesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]

  • Georganics. (2011). (2,5-DIFLUOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

  • PMC - NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]

  • European Patent Office. (2015). PROCESS FOR PREPARATION OF TRIFLUOROMETHANESULFONYL FLUORIDE. Retrieved from [Link]

  • ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Phenomenex. (n.d.). LC & GC Separation Solutions Guide. Retrieved from [Link]

  • ResearchGate. (2013). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]

  • ResearchGate. (1983). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Retrieved from [Link]

Sources

how to improve reaction yield with (2,6-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,6-difluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you achieve optimal reaction yields and purity in your experiments.

Introduction to (2,6-difluorophenyl)methanesulfonyl chloride

(2,6-difluorophenyl)methanesulfonyl chloride is a specialized sulfonylating agent. The presence of two fluorine atoms on the phenyl ring significantly influences the reactivity of the sulfonyl chloride group through their strong electron-withdrawing inductive effects. This guide will help you navigate the nuances of working with this reagent to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of (2,6-difluorophenyl)methanesulfonyl chloride?

A1: (2,6-difluorophenyl)methanesulfonyl chloride is primarily used as a reagent to introduce the (2,6-difluorophenyl)methanesulfonyl group onto nucleophilic substrates, such as alcohols and amines. This process forms the corresponding sulfonate esters and sulfonamides, respectively. These products can be important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Q2: How does the reactivity of (2,6-difluorophenyl)methanesulfonyl chloride compare to other sulfonyl chlorides like tosyl chloride (TsCl) or mesyl chloride (MsCl)?

A2: The 2,6-difluoro substitution on the phenyl ring makes the sulfur atom of the sulfonyl chloride more electrophilic compared to tosyl chloride. This enhanced electrophilicity can lead to faster reaction rates with nucleophiles. However, the steric bulk of the substituted phenyl group might slightly hinder the approach of very bulky nucleophiles compared to the less hindered mesyl chloride.

Q3: What are the recommended storage conditions for (2,6-difluorophenyl)methanesulfonyl chloride?

A3: Like most sulfonyl chlorides, (2,6-difluorophenyl)methanesulfonyl chloride is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Proper storage is crucial to prevent hydrolysis to the corresponding sulfonic acid, which is a common impurity.

Q4: What are the typical solvents and bases used in reactions with this reagent?

A4: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. The choice of base is critical and often depends on the substrate. For reactions with alcohols and amines, non-nucleophilic organic bases like triethylamine (TEA) or pyridine are frequently employed to neutralize the HCl generated during the reaction. For less reactive nucleophiles, a stronger base like 4-dimethylaminopyridine (DMAP) may be used as a catalyst.

Troubleshooting Guide

Below are common issues encountered when using (2,6-difluorophenyl)methanesulfonyl chloride, along with their causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Yield 1. Deactivated Nucleophile: The alcohol or amine substrate is sterically hindered or electronically deactivated. 2. Insufficient Base: The amount of base is not enough to neutralize the generated HCl, leading to protonation of the nucleophile. 3. Low Reaction Temperature: The reaction temperature is too low to overcome the activation energy. 4. Degraded Reagent: The (2,6-difluorophenyl)methanesulfonyl chloride has hydrolyzed due to improper storage.1. Increase the reaction temperature. Consider using a more forcing solvent (e.g., DMF). For highly hindered substrates, a stronger, non-nucleophilic base might be beneficial. 2. Use at least 1.1 to 1.5 equivalents of base. For less nucleophilic amines, 2.0 equivalents may be necessary. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Use a fresh bottle of the reagent or purify the existing stock by recrystallization or distillation under reduced pressure.
Formation of Multiple Products 1. Side Reactions with the Base: The base (e.g., pyridine) may be acting as a nucleophile. 2. Over-reaction: In the case of diols or diamines, multiple sulfonylation may occur. 3. Elimination Side Products: For substrates prone to elimination (e.g., secondary alcohols), the basic conditions can promote the formation of alkenes.1. Switch to a more sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). 2. Use a stoichiometric amount of the sulfonyl chloride and add it slowly to the reaction mixture at a low temperature. 3. Run the reaction at a lower temperature and use a non-nucleophilic base.
Difficult Product Purification 1. Excess Reagent: Unreacted (2,6-difluorophenyl)methanesulfonyl chloride remains in the crude product. 2. Hydrolyzed Reagent: The corresponding sulfonic acid is present as an impurity. 3. Base Contamination: The salt of the base (e.g., triethylammonium chloride) is co-precipitating with the product.1. Quench the reaction with a small amount of water or a primary amine to consume the excess sulfonyl chloride. 2. Perform an aqueous workup with a dilute base (e.g., NaHCO3 solution) to extract the acidic impurity. 3. After the reaction, filter off the salt if it has precipitated. If it is soluble, an aqueous workup will remove it.

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of an Alcohol

This protocol describes a general method for converting a primary or secondary alcohol to its corresponding (2,6-difluorophenyl)methanesulfonate ester.

Materials:

  • (2,6-difluorophenyl)methanesulfonyl chloride (1.1 eq)

  • Alcohol (1.0 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • In a separate flask, dissolve (2,6-difluorophenyl)methanesulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the alcohol solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Sulfonylation of an Amine

This protocol provides a general method for the synthesis of a sulfonamide from a primary or secondary amine.

Materials:

  • (2,6-difluorophenyl)methanesulfonyl chloride (1.1 eq)

  • Amine (1.0 eq)

  • Pyridine (as solvent and base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the amine (1.0 eq) in pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add (2,6-difluorophenyl)methanesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Reaction and Troubleshooting Workflow

Reaction Mechanism

The following diagram illustrates the general mechanism for the reaction of (2,6-difluorophenyl)methanesulfonyl chloride with a nucleophile (an alcohol in this case), facilitated by a base.

reaction_mechanism cluster_reactants Reactants cluster_products Products R_OH R-OH SulfonylCl (2,6-F₂-Ph)-CH₂-SO₂Cl R_OH->SulfonylCl Nucleophilic Attack Sulfonate (2,6-F₂-Ph)-CH₂-SO₂-OR SulfonylCl->Sulfonate Chloride leaves Base Base: Base->R_OH Deprotonation BaseHCl Base-H⁺ Cl⁻

Caption: General mechanism of alcohol sulfonylation.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting low-yield reactions.

troubleshooting_workflow Start Low Reaction Yield CheckReagent Check Reagent Quality (via NMR or titration) Start->CheckReagent ReagentOK Reagent is OK CheckReagent->ReagentOK Good ReagentBad Reagent Degraded CheckReagent->ReagentBad Bad CheckConditions Review Reaction Conditions ReagentOK->CheckConditions PurifyReagent Purify or Replace Reagent ReagentBad->PurifyReagent Temp Temperature too low? CheckConditions->Temp IncreaseTemp Increase Temperature Temp->IncreaseTemp Yes Base Base insufficient/inappropriate? Temp->Base No Success Yield Improved IncreaseTemp->Success ChangeBase Increase Equivalents or Change Base Base->ChangeBase Yes Solvent Solvent appropriate? Base->Solvent No ChangeBase->Success ChangeSolvent Change to a More Polar/Aprotic Solvent Solvent->ChangeSolvent Yes Solvent->Success No, consult further ChangeSolvent->Success

Caption: Troubleshooting workflow for low reaction yield.

References

While specific literature on (2,6-difluorophenyl)methanesulfonyl chloride is limited, the principles discussed are based on well-established organic chemistry literature regarding sulfonyl chlorides. For further reading on the reactivity and applications of sulfonyl chlorides, please refer to standard organic chemistry textbooks and the following resources:

  • Organic Syntheses. Benzenesulfonyl chloride. Available at: [Link]

  • Wikipedia. Sulfonyl halide. Available at: [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

  • YouTube. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Available at: [Link]

safe handling and storage of (2,6-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for the safe handling, storage, and use of (2,6-difluorophenyl)methanesulfonyl chloride. As a highly reactive sulfonyl chloride, its effective use in synthesis is predicated on a thorough understanding of its properties and potential hazards. This document is structured to provide immediate, actionable answers to common questions and troubleshooting scenarios encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with (2,6-difluorophenyl)methanesulfonyl chloride?

A1: (2,6-difluorophenyl)methanesulfonyl chloride is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.[1] Due to its reactivity with water and moisture, it can release corrosive gases such as hydrogen chloride and hydrogen fluoride upon contact.[1][2]

Q2: What are the appropriate storage conditions for this reagent?

A2: To maintain its integrity and prevent hazardous reactions, (2,6-difluorophenyl)methanesulfonyl chloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is crucial to protect it from moisture and water.[2] Storage in a corrosives-compatible cabinet is recommended.

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: When handling (2,6-difluorophenyl)methanesulfonyl chloride, a comprehensive suite of PPE is required to ensure personal safety. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and, depending on the scale of the work, a chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Q4: What are the known incompatibilities for (2,6-difluorophenyl)methanesulfonyl chloride?

A4: This reagent is incompatible with strong oxidizing agents, strong acids, strong bases, and amines.[2] Contact with water or moisture should be strictly avoided as it leads to hydrolysis and the release of hazardous gases.[2]

Troubleshooting Guide

Issue 1: My reaction mixture has developed an unexpected color. What could be the cause?

Possible Causes & Solutions:

  • Trace Impurities: The starting material or solvents may contain impurities that react to form colored byproducts. Ensure you are using high-purity, dry solvents and that the (2,6-difluorophenyl)methanesulfonyl chloride is of appropriate grade.

  • Decomposition: At elevated temperatures, sulfonyl chlorides can decompose, potentially leading to colored degradation products. Maintain strict temperature control throughout your reaction.

  • Reaction with Glassware Contaminants: Residual contaminants on glassware can sometimes react to produce color. Ensure all glassware is scrupulously clean and dry before use. In many cases, if the desired product is being formed (as confirmed by TLC or other in-process controls), minor color changes may not be detrimental to the reaction outcome.

Experimental Protocols

Protocol 1: Safe Quenching of Unreacted (2,6-difluorophenyl)methanesulfonyl chloride

This protocol describes a general method for safely neutralizing excess (2,6-difluorophenyl)methanesulfonyl chloride after a reaction.

Materials:

  • Reaction mixture containing unreacted (2,6-difluorophenyl)methanesulfonyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cooled to 0 °C

  • Ice bath

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Cool the reaction vessel to 0 °C using an ice bath. This is critical to control the exotherm of the quenching process.

  • Slowly and carefully add the cold saturated aqueous sodium bicarbonate solution to the reaction mixture with vigorous stirring. The addition should be dropwise to manage gas evolution (CO₂) and heat generation.

  • Continue stirring the biphasic mixture at 0 °C for 30-60 minutes to ensure complete hydrolysis of the sulfonyl chloride.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and perform a standard aqueous workup, separating the organic and aqueous layers. The resulting (2,6-difluorophenyl)methanesulfonic acid sodium salt will be in the aqueous layer.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Data & Diagrams

Table 1: Physical and Chemical Properties
PropertyValueSource
CAS Number 179524-60-8[3]
Molecular Formula C₇H₅ClF₂O₂S[3]
Molecular Weight 226.63 g/mol [3]
Physical Form Solid[1]
Color White[1][2]
Melting Point 75 - 76 °C (for the 2,5-difluoro isomer)[1]
Diagram 1: Safe Quenching Workflow

Workflow for Quenching (2,6-difluorophenyl)methanesulfonyl chloride start Reaction Complete cool Cool Reaction to 0 °C start->cool slow_addition Slowly Add NaHCO₃ with Vigorous Stirring cool->slow_addition prepare_quench Prepare Cold Saturated NaHCO₃ Solution prepare_quench->slow_addition stir Stir at 0 °C for 30-60 min slow_addition->stir workup Aqueous Workup stir->workup end Product Isolated workup->end

Caption: A visual guide to the safe quenching of (2,6-difluorophenyl)methanesulfonyl chloride.

Diagram 2: Troubleshooting Unexpected Byproducts

Troubleshooting Unexpected Byproducts start Unexpected Spot on TLC/LC-MS is_polar Is the byproduct highly polar? start->is_polar is_nonpolar Is the byproduct non-polar? is_polar->is_nonpolar No sulfonic_acid Likely (2,6-difluorophenyl)methanesulfonic acid from hydrolysis. Solution: Ensure anhydrous conditions. Remove with basic wash. is_polar->sulfonic_acid Yes sulfonamide Possible reaction with amine impurity or solvent (e.g., DMF). Solution: Use high-purity solvents. May require chromatography for removal. is_nonpolar->sulfonamide Yes other Consider side reactions with substrate or self-condensation. Solution: Re-evaluate reaction conditions (temp, stoichiometry). Characterize byproduct. is_nonpolar->other No

Caption: A decision tree for troubleshooting common unexpected byproducts.

References

  • Georganics. (2011, February 7). (2,5-DIFLUOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

  • Georganics. (2011, February 14). (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

  • Georganics. (n.d.). (2,6-Difluorophenyl)methanesulphonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. Retrieved from [Link]

Sources

identifying and removing impurities from (2,6-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,6-difluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on identifying and removing impurities from this critical reagent. Ensuring the purity of your starting materials is paramount for achieving reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is (2,6-difluorophenyl)methanesulfonyl chloride and why is its purity important?

(2,6-difluorophenyl)methanesulfonyl chloride is a chemical intermediate used in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its molecular structure features a reactive sulfonyl chloride group (-SO₂Cl) attached to a methylene bridge and a difluorinated phenyl ring. This functional group readily reacts with nucleophiles (like amines or alcohols) to form sulfonamides or sulfonate esters, respectively. The purity of this reagent is critical because contaminants can lead to unwanted side reactions, the formation of complex product mixtures, reduced yields, and difficulties in purification, ultimately compromising the integrity of the final compound.

Q2: What are the most common impurities found in (2,6-difluorophenyl)methanesulfonyl chloride?

The most prevalent impurity is its hydrolysis product, (2,6-difluorophenyl)methanesulfonic acid . This forms when the highly reactive sulfonyl chloride comes into contact with moisture from the atmosphere or residual water in solvents.[2] Other potential impurities can stem from the synthesis process, including unreacted starting materials, byproducts like disulfides or sulfones, and residual solvents.[3]

Q3: How should I properly store this reagent to prevent degradation?

To minimize hydrolysis, (2,6-difluorophenyl)methanesulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4] It is crucial to protect it from moisture.[2][4] Storing it in a cool, dry place, such as a desiccator or a controlled environment at 2-8 °C, is recommended.[4]

Q4: I suspect my reagent is impure. What is the first analytical step I should take?

The most direct and informative first step is to acquire a Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of the material.[5] This technique provides a clear picture of the compound's structure and can quickly reveal the presence of major impurities, such as the corresponding sulfonic acid or residual solvents.[6] Use an aprotic deuterated solvent like Chloroform-d (CDCl₃) or Acetone-d₆ to prevent reaction with the solvent itself.[6]

Troubleshooting Guide: Addressing Specific Issues

Issue 1: My ¹H NMR spectrum shows unexpected peaks. How do I identify the impurities?

  • Symptom A: A broad singlet appears, often downfield.

    • Probable Cause: This is characteristic of the acidic proton of (2,6-difluorophenyl)methanesulfonic acid, the hydrolysis product. The chemical shift can be variable and concentration-dependent.

    • Confirmation: The benzylic protons (-CH₂-) of the sulfonic acid will appear at a slightly different chemical shift compared to the sulfonyl chloride. You can confirm by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the broad acidic proton peak will exchange and disappear.

  • Symptom B: Sharp singlets or multiplets are present that do not correspond to the product structure.

    • Probable Cause: These are likely residual solvents from the synthesis or a previous purification attempt (e.g., Toluene, Hexanes, Ethyl Acetate, Acetonitrile).

    • Confirmation: Compare the chemical shifts of the unknown peaks to standard NMR solvent charts.

Issue 2: My reaction yield is consistently low, even with a fresh bottle of the reagent.

  • Probable Cause: The reagent may have degraded due to improper long-term storage or handling by the supplier or in the lab. Even if the bottle is new, it may have been exposed to moisture at some point.[5][7] A significant portion of the active sulfonyl chloride may have hydrolyzed to the unreactive sulfonic acid.

  • Solution: Before running the reaction, you must assess the purity of the starting material using an analytical technique like ¹H NMR or GC-MS.[5][6] If significant impurities are detected, purify the reagent using one of the protocols outlined below.

Issue 3: After purification by recrystallization, my material still shows impurities.

  • Probable Cause 1: Inappropriate solvent system. The chosen solvent system may not provide a sufficient difference in solubility between the desired product and the impurity at high and low temperatures.

  • Solution 1: Experiment with different solvent pairs. A good system is one where the compound is sparingly soluble at room temperature but fully soluble when hot, while the impurity is either very soluble or insoluble at all temperatures. Common systems for sulfonyl chlorides include Toluene/Hexanes or Chloroform/Hexane.[5][8]

  • Probable Cause 2: Co-precipitation. The impurity may be precipitating out of solution along with your product.

  • Solution 2: Ensure the material is fully dissolved in the minimum amount of hot solvent. Allowing the solution to cool slowly without agitation can promote the formation of purer crystals. If problems persist, column chromatography is a more effective method for separating compounds with similar solubilities.[9][10]

Visual Workflow: Impurity Identification and Removal

This diagram outlines the logical flow from initial purity assessment to obtaining a reaction-ready reagent.

cluster_start Initial State cluster_analysis Purity Analysis cluster_action Action cluster_purification Purification Methods cluster_validation Validation Start Receive/Use (2,6-difluorophenyl) methanesulfonyl chloride Analysis Perform ¹H NMR Analysis in aprotic solvent (e.g., CDCl₃) Start->Analysis Decision Is Purity >95% and free of reactive impurities? Analysis->Decision Use Proceed with Reaction Decision->Use Yes Purify Purification Required Decision->Purify No PurifyDecision Nature of Impurity? Purify->PurifyDecision Recrystallize Recrystallization PurifyDecision->Recrystallize Solid Impurities/ Hydrolysis Product Chromatography Flash Column Chromatography PurifyDecision->Chromatography Multiple or Oily Impurities Validate Re-run ¹H NMR Analysis to Confirm Purity Recrystallize->Validate Chromatography->Validate FinalDecision Is Purity Sufficient? Validate->FinalDecision FinalDecision->Use Yes FinalDecision->Purify No, Repeat Purification

Caption: Workflow for assessing and improving the purity of the sulfonyl chloride.

Analytical and Purification Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a quick and reliable method to assess the purity of your (2,6-difluorophenyl)methanesulfonyl chloride.

Rationale: NMR spectroscopy is a powerful technique for unambiguous structural elucidation and purity assessment of sulfonyl chlorides.[6] The chemical environment of each proton in the molecule and any impurities will result in distinct signals, allowing for identification and relative quantification.

Procedure:

  • Sample Preparation: Accurately weigh 10-15 mg of the sulfonyl chloride sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable aprotic deuterated solvent (e.g., CDCl₃).[6] Ensure the solvent is from a fresh, dry source to prevent hydrolysis during the experiment.

  • Dissolution: Cap the NMR tube and gently invert it several times to fully dissolve the sample.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to your spectrometer's standard operating procedures. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the characteristic peaks for the product and any visible impurities.

    • The pure product should exhibit a triplet for the aromatic proton at the 4-position, a doublet for the aromatic protons at the 3- and 5-positions, and a singlet for the benzylic (-CH₂) protons.

    • Compare the integration of impurity peaks relative to the product peaks to estimate the purity level.

CompoundFunctional GroupExpected ¹H NMR Chemical Shift (CDCl₃, ppm)Multiplicity
(2,6-difluorophenyl)methanesulfonyl chloride (Product)-CH₂-SO₂Cl~ 4.8 - 5.2Singlet (s)
(2,6-difluorophenyl)methanesulfonic acid (Impurity)-CH₂-SO₃H~ 4.6 - 5.0Singlet (s)
(2,6-difluorophenyl)methanesulfonic acid (Impurity)-SO₃H Variable, broad singlet (~ 10-12)Broad s

Table 1: Expected ¹H NMR shifts for the target compound and its primary hydrolysis impurity.

Protocol 2: Purification by Recrystallization

This is the preferred method for purifying solid sulfonyl chlorides from less soluble or more soluble impurities.[8]

Rationale: Recrystallization exploits differences in solubility between the desired compound and impurities in a given solvent system. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, allowing it to crystallize out upon cooling while the impurities remain in the solution (or vice-versa).

Procedure:

  • Solvent Selection: Choose a suitable solvent system. For (2,6-difluorophenyl)methanesulfonyl chloride, a non-polar solvent pair like Toluene/Hexanes is a good starting point.[8]

  • Dissolution: Place the impure solid in an oven-dried Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot toluene to completely dissolve the solid with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a second clean, dry, and pre-warmed flask.

  • Crystallization: Remove the flask from the heat source. Slowly add hexanes (the anti-solvent) dropwise with stirring until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot toluene to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Validation: Confirm the purity of the recrystallized material using the ¹H NMR protocol described above. Measuring the melting point can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.[5]

Protocol 3: Purification by Flash Column Chromatography

This method is highly effective for separating the target compound from impurities with different polarities.[9][10]

Rationale: Flash chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (e.g., silica gel). Less polar compounds typically travel through the column faster than more polar compounds.

Procedure:

  • Stationary Phase: Pack a glass column with silica gel (32-63 µm particle size is common) using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate).[8]

  • Sample Loading: Dissolve the crude sulfonyl chloride in a minimal amount of a suitable solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate). The exact ratio should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the final product under high vacuum to remove any remaining solvent.

  • Validation: Confirm the purity of the product by ¹H NMR.

Visual Guide: Choosing a Purification Method

This decision tree helps in selecting the most appropriate purification strategy based on the nature of the impurities.

start Impure Sulfonyl Chloride (Purity < 95%) check_physical What is the physical state of the crude material? start->check_physical solid Solid check_physical->solid oily Oily or mixture check_physical->oily check_impurities What is the nature of the impurities? impurity_type Main impurity is hydrolysis product or has very different solubility check_impurities->impurity_type multiple_impurities Multiple impurities or impurities with similar polarity check_impurities->multiple_impurities solid->check_impurities chromatography Use Flash Chromatography (Protocol 3) oily->chromatography recrystallize Use Recrystallization (Protocol 2) impurity_type->recrystallize multiple_impurities->chromatography

Sources

Technical Support Center: A Troubleshooting Guide for (2,6-difluorophenyl)methanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of synthesizing and utilizing (2,6-difluorophenyl)methanesulfonyl chloride. This guide is tailored for researchers, scientists, and professionals in drug development who are encountering challenges with this sterically hindered and electronically deactivated sulfonyl chloride. Here, we address common experimental failures with in-depth, mechanistically-grounded solutions and preventative strategies.

Frequently Asked Questions (FAQs)

Q1: My synthesis of (2,6-difluorophenyl)methanesulfonyl chloride is resulting in a very low yield. What are the primary contributing factors?

Low yields in this specific synthesis often stem from a combination of incomplete reaction, product degradation during workup, and the formation of stable, unreactive intermediates. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can deactivate the benzylic position, making some traditional reactions sluggish. Furthermore, the final product is highly susceptible to hydrolysis.[1][2]

Q2: I'm observing a significant amount of a white, insoluble solid in my reaction mixture that is not my desired product. What is it likely to be?

This is a common observation and is often the corresponding sulfonic acid, (2,6-difluorophenyl)methanesulfonic acid, or its salt. This occurs when the sulfonyl chloride product reacts with trace amounts of water in your reagents or solvents.[2][3] Another possibility, depending on the synthetic route, is the formation of a disulfide starting material if the oxidation is incomplete.

Q3: My reaction appears to stall, with starting material remaining even after extended reaction times. Why is this happening?

The steric hindrance from the ortho-fluorine atoms can significantly slow down the reaction kinetics. The choice of reagents is critical. For instance, in an oxidative chlorination of the corresponding thiol, a highly reactive system like H₂O₂/SOCl₂ might be necessary to overcome the activation energy barrier.[4][5]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Failed or Low-Yield Synthesis via Oxidative Chlorination of (2,6-difluorophenyl)methanethiol

The oxidative chlorination of thiols is a prevalent method for synthesizing sulfonyl chlorides.[6][7] However, the specific substrate presents unique challenges.

Common Symptoms:

  • Low to no conversion of the starting thiol.

  • Formation of (2,6-difluorobenzyl) disulfide as the major product.

  • A complex mixture of unidentified byproducts.

Causality and Mechanistic Insights: The reaction proceeds through the oxidation of the thiol to a disulfide, which is then further oxidized and chlorinated.[4] If the oxidizing/chlorinating agent is not potent enough, the reaction can stall at the disulfide stage. The electron-withdrawing fluorine atoms make the sulfur less nucleophilic, slowing down the initial steps.

Troubleshooting Protocol:

  • Reagent Choice & Stoichiometry:

    • Standard Approach: N-Chlorosuccinimide (NCS) in the presence of a chloride source and water is a mild option.[6] However, for this substrate, it may be too weak.

    • High-Reactivity Approach: A more forceful system like hydrogen peroxide with thionyl chloride (H₂O₂/SOCl₂) or zirconium tetrachloride (H₂O₂/ZrCl₄) is recommended.[4][8] These reagents generate highly reactive chlorinating species in situ.

    • Stoichiometry: Ensure a sufficient excess of the oxidizing and chlorinating agents. For the H₂O₂/SOCl₂ system, a 1:3 molar ratio of thiol to H₂O₂ is often optimal.[5]

  • Reaction Conditions:

    • Temperature: While many oxidative chlorinations are run at room temperature or below to prevent side reactions, a sluggish reaction with this substrate may benefit from gentle heating (e.g., 40-50 °C). Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

    • Solvent: Acetonitrile is a common and effective solvent for these reactions.[5][7] Ensure it is anhydrous to minimize hydrolysis of the product.

  • Step-by-Step Experimental Protocol (Optimized for Hindered Substrates):

    • To a stirred solution of (2,6-difluorophenyl)methanethiol (1 equivalent) in anhydrous acetonitrile, add 30% aqueous hydrogen peroxide (3 equivalents).

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride (2 equivalents) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • If the reaction is sluggish, gently heat to 40 °C for an additional 1-2 hours.

    • Proceed to a carefully planned workup (see Problem 3).

ParameterStandard ConditionRecommended for (2,6-difluorophenyl)methanethiolRationale
Oxidizing/Chlorinating Agent NCS/HClH₂O₂/SOCl₂ or H₂O₂/ZrCl₄Overcomes the deactivation by the fluoro groups.[4][8]
Temperature 0 °C to RTRT to 40 °CImproves reaction kinetics for the sterically hindered substrate.
Solvent Acetonitrile/WaterAnhydrous AcetonitrileMinimizes premature hydrolysis of the product.[2]
Problem 2: Inefficient Conversion from (2,6-difluorobenzyl)sodium sulfite

An alternative route involves the reaction of a sodium sulfite salt with a suitable chlorinating agent. This avoids handling thiols but has its own set of challenges.

Common Symptoms:

  • Low yield of the desired sulfonyl chloride.

  • Recovery of unreacted starting material.

  • Formation of (2,6-difluorobenzyl) chloride as a byproduct.

Causality and Mechanistic Insights: This reaction is essentially a displacement of the sulfite by a chloride from a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[9] Side reactions can include the decomposition of the starting material or the desired product under the reaction conditions. The formation of the benzyl chloride suggests that the benzylic carbon is susceptible to nucleophilic attack by chloride ions.

Troubleshooting Protocol:

  • Reagent Purity: Ensure the starting (2,6-difluorobenzyl)sodium sulfite is completely dry. Water will consume the chlorinating agent and lead to hydrolysis.

  • Chlorinating Agent:

    • PCl₅: This is a powerful but often harsh chlorinating agent. It may require elevated temperatures (e.g., 150-170 °C), which can lead to decomposition.[10]

    • SOCl₂: Thionyl chloride can be a milder alternative. Use a significant excess and consider a high-boiling inert solvent like toluene or chlorobenzene.

  • Reaction Conditions:

    • Temperature Control: Begin the reaction at a lower temperature and gradually increase it. This can help to control exothermic reactions and minimize byproduct formation.

    • Solid-Liquid Phase Transfer Catalyst: For heterogeneous reactions, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) may improve the reaction rate.

Workflow Diagram for Synthesis Route Selection

G cluster_legend Legend start Starting Material Availability thiol (2,6-difluorophenyl)methanethiol start->thiol benzyl_halide (2,6-difluorobenzyl) halide start->benzyl_halide route1 Route 1: Oxidative Chlorination thiol->route1 route2 Route 2: Sulfite Pathway benzyl_halide->route2 reagent1 H₂O₂/SOCl₂ or NCS route1->reagent1 reagent2 Na₂SO₃ followed by PCl₅/SOCl₂ route2->reagent2 product (2,6-difluorophenyl)methanesulfonyl chloride reagent1->product reagent2->product l1 Process Step l2 Recommended Route l3 Alternative Route l4 Reagents l5 Final Product

Caption: Synthetic routes to the target compound.

Problem 3: Product Decomposition During Workup and Purification

(2,6-difluorophenyl)methanesulfonyl chloride is highly reactive and prone to decomposition, particularly in the presence of nucleophiles like water.[11][12]

Common Symptoms:

  • Significant loss of product after aqueous workup.

  • Streaking on TLC plates.

  • Product degrades during column chromatography on silica gel.

Causality and Mechanistic Insights: The sulfonyl chloride moiety is a potent electrophile. It readily reacts with water to form the corresponding sulfonic acid. Silica gel is acidic and contains surface hydroxyl groups, which can also promote the degradation of sensitive sulfonyl chlorides.

Troubleshooting Protocol:

  • Anhydrous Workup:

    • If possible, avoid an aqueous workup altogether. After the reaction, filter off any solids and concentrate the solution under reduced pressure at a low temperature.

    • If an aqueous wash is necessary to remove inorganic salts, use ice-cold brine and perform the extraction as quickly as possible. Ensure all glassware is cold.[2]

  • Quenching Excess Reagents:

    • Before any aqueous wash, it's crucial to quench excess reactive reagents. For example, excess thionyl chloride can be removed by co-evaporation with an inert solvent like toluene under reduced pressure.

  • Purification Strategy:

    • Avoid Silica Gel Chromatography: If possible, purify the product by crystallization.

    • Deactivated Silica: If chromatography is unavoidable, use silica gel that has been deactivated. This can be done by pre-treating the silica with a small amount of a non-nucleophilic base, like triethylamine, in the eluent.

    • Rapid Chromatography: Run the column quickly to minimize the contact time between the product and the stationary phase.

Troubleshooting Flowchart for Workup

G cluster_alt Alternative (If Filtration Fails) start Reaction Complete check_solids Inorganic Solids Present? start->check_solids aqueous_workup Rapid Aqueous Wash (ice-cold brine) start->aqueous_workup filter Filter under inert atmosphere check_solids->filter Yes concentrate Concentrate in vacuo (low temp) check_solids->concentrate No filter->concentrate check_purity Product Pure? concentrate->check_purity end Pure Product check_purity->end Yes purify Purification Needed check_purity->purify No extract Extract with non-polar solvent aqueous_workup->extract dry Dry over MgSO₄ extract->dry dry->concentrate chromatography Flash Chromatography on Deactivated Silica purify->chromatography Oil crystallize Crystallization purify->crystallize Crystalline Solid chromatography->end crystallize->end

Caption: Decision-making for product workup and purification.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. [Link]

  • PrepChem. (2017). Preparation of benzene sulfonyl chloride. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 74(23), 9287-9291. [Link]

  • Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). In Situ Preparation of Sulfonyl Chlorides from Thiols by Oxidation with N-Chlorosuccinimide (NCS), Tetrabutylammonium Chloride, and Water and a Convenient Synthesis of Sulfonamides and Sulfonyl Azides. Synlett, 2011(16), 2315-2320. [Link]

  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]

  • Request PDF. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]

  • Google Patents. (2016). CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone.
  • Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Organic Syntheses. (n.d.). N-Acetylsulfanilyl chloride. [Link]

  • Anderson, K. W., et al. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(5), 577-580. [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (2,6-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (2,6-difluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing (2,6-difluorophenyl)methanesulfonyl chloride?

The most common and generally reliable method is the oxidative chlorination of the corresponding thiol, (2,6-difluorophenyl)methanethiol. This transformation can be achieved using various reagent systems, each with its own advantages. Common methods include:

  • N-Chlorosuccinimide (NCS) and HCl: A safe and practical method that provides a controlled reaction environment and high yields. The byproduct, succinimide, is easily removed.[1]

  • Hydrogen Peroxide (H₂O₂) and Thionyl Chloride (SOCl₂): A highly reactive and efficient system that works under mild conditions with very short reaction times.[2]

  • Chlorine Gas (Cl₂): The traditional method, which can be hazardous and may lead to over-chlorination or other side reactions if not carefully controlled.[3]

The choice of method often depends on substrate tolerance, safety considerations, and available reagents. For general laboratory scale, the NCS/HCl method offers a good balance of reactivity, safety, and ease of use.

Q2: How stable is (2,6-difluorophenyl)methanesulfonyl chloride and what are the optimal storage conditions?

Like most sulfonyl chlorides, this compound is highly susceptible to hydrolysis.[4][5] Contact with atmospheric moisture will lead to its decomposition into the corresponding sulfonic acid, reducing purity and yield.

  • Stability: It is thermally sensitive and should not be heated excessively, especially in its crude, unpurified state.[6] Local superheating during distillation, for example, can cause charring and decomposition.[7]

  • Storage: The purified product should be stored under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container.[8] For long-term stability, storage at low temperatures (2-8 °C) is recommended to minimize degradation.[8]

Q3: What are the primary safety concerns when working with this reaction?

  • Corrosivity and Toxicity: Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage.[9][10] The reagents used, such as thionyl chloride and chlorine gas, are also highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Exothermic Reactions: The oxidative chlorination of thiols can be highly exothermic.[11] It is critical to maintain strict temperature control, often using an ice bath, and to add reagents slowly to prevent a runaway reaction. Caution is advised, as reactions run under concentrated conditions without temperature control can be hazardous.[11]

  • Gas Evolution: Reactions often evolve gases like hydrogen chloride (HCl) or sulfur dioxide (SO₂).[6] The reaction setup should be equipped with a gas outlet or scrubber to handle these byproducts safely.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Problem 1: My reaction yield is very low or I have recovered only starting material.

  • Q: I see mostly unreacted thiol by TLC/LC-MS. What went wrong?

    • A: Incomplete Reaction. This is often due to insufficient oxidant or suboptimal reaction conditions.

      • Causality: The oxidative chlorination requires a sufficient stoichiometric amount of the chlorinating agent to drive the reaction to completion. Low temperatures, while necessary for control, can slow the reaction rate, requiring longer reaction times.

      • Troubleshooting Steps:

        • Verify Reagent Stoichiometry: Ensure you are using the correct molar equivalents of the oxidizing/chlorinating agent. For example, methods using NCS or sodium hypochlorite often require more than 3 equivalents.[1][3]

        • Monitor Reaction Progress: Actively monitor the reaction by TLC or LC-MS. Do not rely solely on a fixed reaction time. Extend the time as needed until the starting thiol is fully consumed.

        • Temperature Control: While initial cooling is crucial, some reactions may need to be warmed slowly to room temperature to go to completion.[12] However, this should be done cautiously while monitoring for any exotherm.

  • Q: My reaction appears complete by TLC, but the isolated yield is poor after workup. Where did my product go?

    • A: Product Degradation via Hydrolysis. This is the most common cause of yield loss for sulfonyl chlorides.[4][13]

      • Causality: The sulfonyl chloride functional group is a powerful electrophile and reacts readily with water, especially under basic or neutral conditions, to form the water-soluble sulfonic acid, which is then lost to the aqueous phase during extraction.

      • Troubleshooting Steps:

        • Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents.

        • Modify the Workup: Avoid quenching the reaction with pure water if possible. Instead, pour the reaction mixture into ice-cold water or a cold, dilute acid solution to precipitate the product while minimizing contact time.[14]

        • Avoid Basic Washes: Do not wash the organic layer with sodium bicarbonate or other basic solutions. This will rapidly hydrolyze the sulfonyl chloride.[13] If an acid scavenger is needed, consider non-aqueous options or careful use of a pre-quench with a nucleophile like methanol before extraction if the resulting ester is easily separable.[13]

        • Low-Temperature Processing: Perform all workup and extraction steps at low temperatures (0-5 °C) to slow the rate of hydrolysis.[14]

Problem 2: I am observing significant byproduct formation.

  • Q: My crude product is contaminated with a significant amount of (2,6-difluorophenyl)methyl disulfide. How can I prevent this?

    • A: Incomplete Oxidation. Disulfide formation is a common intermediate step in the oxidation of thiols.[2]

      • Causality: The reaction proceeds from thiol to disulfide and then to the sulfonyl chloride. If the reaction stalls due to insufficient oxidant or poor mixing, the disulfide intermediate can accumulate.

      • Troubleshooting Steps:

        • Ensure Sufficient Oxidant: Re-check the stoichiometry and purity of your oxidizing agent.

        • Improve Mixing: Use vigorous stirring to ensure proper mixing of reagents, especially in biphasic systems (e.g., aqueous HCl and an organic solvent).[13]

        • Order of Addition: Add the thiol slowly to the solution of the oxidizing agent, rather than the other way around. This maintains an excess of oxidant throughout the reaction, favoring complete conversion.

  • Q: My final product contains the corresponding sulfonic acid, even with a careful workup. What are other potential sources of water?

    • A: Contaminated Reagents or Solvents. Water can be introduced from sources other than the workup.

      • Causality: Solvents, reagents, or even the starting thiol may contain residual water that contributes to hydrolysis during the reaction itself. Some reagents, like commercial HCl, are aqueous solutions.[1]

      • Troubleshooting Steps:

        • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

        • Check Reagent Quality: Ensure reagents like NCS are dry and have been stored properly.

        • Consider the Reaction Medium: In protocols using aqueous reagents (e.g., HCl, H₂O₂), hydrolysis is a competing reaction. In these cases, rapid reaction times and controlled temperatures are essential to favor sulfonyl chloride formation.[1][2]

Problem 3: I am struggling to purify the final product.

  • Q: The product seems to decompose during silica gel chromatography or distillation.

    • A: Thermal and/or Acid/Base Instability. Sulfonyl chlorides can be sensitive to the conditions of purification.

      • Causality: The acidity of standard silica gel can sometimes catalyze the hydrolysis of sensitive sulfonyl chlorides. As mentioned, they are also often thermally unstable.[5][6]

      • Troubleshooting Steps:

        • Avoid High Temperatures: Do not use high-vacuum distillation unless the compound is known to be stable. Local overheating can cause rapid decomposition.[7]

        • Use a Silica Plug: Instead of a full chromatography column, try filtering the crude product through a short plug of silica gel with a non-polar solvent (e.g., hexanes/ethyl acetate mixture) to remove baseline impurities. This minimizes contact time.

        • Low-Temperature Recrystallization: If the product is a solid, recrystallization from a non-polar solvent system (e.g., hexanes, heptane) at low temperatures is often the best method for purification.[12]

        • Use Scavenger Resins: For removing specific impurities without chromatography, consider using scavenger resins. For example, an amine-based resin can help remove excess acid or other electrophilic impurities.[13]

Section 3: Recommended Experimental Protocol

This protocol for the synthesis via oxidative chlorination with NCS is based on established and reliable methods.[1]

Protocol: Synthesis of (2,6-difluorophenyl)methanesulfonyl chloride using NCS

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add acetonitrile (MeCN) and concentrated hydrochloric acid (HCl).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add N-Chlorosuccinimide (NCS) to the cooled solution with vigorous stirring.

  • Reagent Addition:

    • Dissolve (2,6-difluorophenyl)methanethiol in MeCN.

    • Add the thiol solution dropwise to the cold NCS/HCl slurry over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0-5 °C.

    • Monitor the disappearance of the starting thiol by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup and Isolation:

    • Once the reaction is complete, pour the mixture into a flask containing a vigorously stirred mixture of ice and water. The product should precipitate as a solid or oil.

    • Extract the aqueous mixture with a cold, water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

    • Combine the organic layers and wash with cold brine (1x). Do NOT wash with a basic solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo at low temperature (<30 °C).

  • Purification:

    • The resulting crude oil or solid can be purified by recrystallization from hexanes at low temperature or by rapid filtration through a short plug of silica gel.

Section 4: Data & Visualizations

Table 1: Comparison of Key Reaction Parameters
ParameterMethod 1: NCS/HCl[1]Method 2: H₂O₂/SOCl₂[2]Method 3: Aq. NaOCl[3]
Primary Reagents N-Chlorosuccinimide, HClHydrogen Peroxide, Thionyl ChlorideSodium Hypochlorite, HCl
Typical Solvent AcetonitrileDichloromethaneDichloromethane
Temperature 0-10 °CRoom Temperature-25 to -5 °C
Reaction Time 1-3 hours< 5 minutes~30 minutes
Key Advantages Good control, safe, easy workupExtremely fast, mild conditionsUses inexpensive reagents
Potential Issues Requires acidic conditionsHighly reactive, potential exothermRequires very low temperatures
Diagrams

Diagram 1: General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation cluster_purify Purification Start Starting Material ((2,6-difluorophenyl)methanethiol) Setup Reaction Setup (Anhydrous, 0-5 °C) Start->Setup Reaction Oxidative Chlorination (e.g., add NCS/HCl) Setup->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Quench Cold Quench (Ice/Water) Monitor->Quench Reaction Complete Extract Extraction (DCM or EtOAc) Quench->Extract Dry Dry & Concentrate (<30 °C) Extract->Dry Purify Purification (Recrystallization or Silica Plug) Dry->Purify Product Final Product (Store under N₂, 2-8 °C) Purify->Product

Caption: A typical workflow for the synthesis of (2,6-difluorophenyl)methanesulfonyl chloride.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Isolated Yield CheckTLC Reaction complete by TLC/LC-MS? Start->CheckTLC Incomplete Incomplete Reaction CheckTLC->Incomplete No Complete Product Loss During Workup CheckTLC->Complete Yes Sol_Stoich Verify Stoichiometry & Purity of Oxidant Incomplete->Sol_Stoich Sol_Time Increase Reaction Time & Continue Monitoring Incomplete->Sol_Time Cause_Hydrolysis Primary Cause: Hydrolysis Complete->Cause_Hydrolysis Sol_Anhydrous Use Anhydrous Solvents/Glassware Complete->Sol_Anhydrous Sol_Cold Perform Workup at Low Temp (0-5 °C) Complete->Sol_Cold Sol_NoBase AVOID Basic Washes (e.g., NaHCO₃) Complete->Sol_NoBase

Caption: A decision tree to diagnose the root cause of low product yield.

References

  • BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up. BenchChem.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.
  • Nishiguchi, A., Maeda, K., & Miki, S. (2006). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Synthesis, 2006(24), 4131–4134.
  • Various Authors. (2025). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Various Sources via Organic Chemistry Portal.
  • Isajevs, S., et al. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry, 19(10), 2339-2344.
  • Copp, F. C., et al. (1998). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 63(22), 7734–7739. Available at: [Link]

  • Blatt, A. H. (Ed.). (1943). Sulfanilyl chloride, N-acetyl. Organic Syntheses, 23, 7. Available at: [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
  • Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 4(2), 90–95. Available at: [Link]

  • Johnson, T. B., & Douglass, I. B. (1941). Methanesulfonyl Chloride. Organic Syntheses, 21, 75. Available at: [Link]

  • Yang, Z., & Xu, J. (2013). Facile and Efficient Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. Synthesis, 45(12), 1675-1682. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–865. Available at: [Link]

  • PubChem. (n.d.). (2,6-difluorophenyl)methanesulfonyl chloride. National Center for Biotechnology Information.
  • de la Torre, A., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 60(33), 18037-18043. Available at: [Link]

  • Google Patents. (1996). FR2736913A1 - METHOD FOR PURIFYING METHANESULFONYL CHLORIDE.
  • Google Patents. (1997). WO1997003952A1 - Method for purifying methanesulphonyl chloride.
  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Available at: [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Jover, J., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide. Edinburgh Research Explorer. Available at: [Link]

  • Google Patents. (1947). US2430667A - Chlorination process.
  • Organic Syntheses. (n.d.). SULFONYL CYANIDES: METHANESULFONYL CYANIDE. Available at: [Link]

  • Georganics. (2011). (2,5-DIFLUOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Available at: [Link]

  • Kumar, V., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(8), 3256. Available at: [Link]

  • Chemistry LibreTexts. (2021). 4.6: Practical Halogenations and Problems of Selectivity. Available at: [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Chlorination Archives. Available at: [Link]

  • Chemistry LibreTexts. (2015). 3.4: Chlorination of Methane: The Radical Chain Mechanism. Available at: [Link]

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Technical Support Center: Reactions of (2,6-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (2,6-difluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to optimize your experimental outcomes. Our focus is on the critical role that the choice of base plays in these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary use of (2,6-difluorophenyl)methanesulfonyl chloride in synthesis?

(2,6-difluorophenyl)methanesulfonyl chloride is a crucial reagent in organic synthesis, primarily used for the introduction of the (2,6-difluorophenyl)methanesulfonyl group onto various nucleophiles. This moiety is often incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability. The most common application is the formation of sulfonamides through reaction with primary or secondary amines.

Q2: Why is the choice of base so critical in reactions with (2,6-difluorophenyl)methanesulfonyl chloride?

The base is not merely a proton scavenger for the HCl generated during the reaction.[1] Its properties—nucleophilicity, steric hindrance, and pKa—dictate the reaction pathway, rate, and the profile of byproducts. An inappropriate base can lead to low yields, decomposition of the starting material, or the formation of undesired side products.[2][3] For instance, a highly nucleophilic base might compete with the primary nucleophile, while a sterically hindered base might be too slow to effectively neutralize the generated acid, leading to potential degradation.

Q3: What are the most common side reactions observed, and how are they related to the base used?

Common side reactions include:

  • Hydrolysis of the Sulfonyl Chloride: (2,6-difluorophenyl)methanesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the desired nucleophile.[2] Using a base that introduces water or running the reaction in a non-anhydrous solvent will exacerbate this issue.

  • Reaction with Tertiary Amine Bases: While often used as bases, some tertiary amines can react with sulfonyl chlorides, leading to complex mixtures.[3]

  • Bis-sulfonylation of Primary Amines: With primary amines, the use of a strong, non-hindered base in the presence of excess sulfonyl chloride can lead to the formation of a di-sulfonylated product.[3]

  • Elimination Reactions: When reacting with alcohols, particularly secondary and tertiary ones, elimination to form an alkene can be a significant side reaction, especially at elevated temperatures. The choice of a non-nucleophilic, hindered base can sometimes mitigate this.[3]

Q4: Can I use inorganic bases like sodium hydroxide or potassium carbonate?

While inorganic bases like NaOH can be effective in certain biphasic systems, particularly with hydrophobic amines, they are generally not the first choice for reactions with sensitive sulfonyl chlorides in aprotic organic solvents due to solubility issues and the introduction of water, which can lead to hydrolysis of the sulfonyl chloride.[4] Cesium carbonate (Cs2CO3) has been used in some sulfonamide synthesis protocols.[5]

Troubleshooting Guide

Problem 1: Low or No Product Formation

Scenario: You are reacting (2,6-difluorophenyl)methanesulfonyl chloride with a primary amine in the presence of triethylamine (TEA) in dichloromethane (DCM), but you observe little to no formation of the desired sulfonamide.

Possible Causes & Solutions:
  • Degradation of (2,6-difluorophenyl)methanesulfonyl chloride: This reagent is moisture-sensitive.[2]

    • Troubleshooting Step: Use a freshly opened bottle of the sulfonyl chloride or purify the existing stock. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2] You can check for the presence of the corresponding sulfonic acid via NMR.

  • Low Nucleophilicity of the Amine: Electron-poor or sterically hindered amines may react sluggishly.

    • Troubleshooting Step: Consider increasing the reaction temperature or switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[3] Microwave-assisted synthesis can also be effective in driving the reaction to completion.[2]

  • Inappropriate Base Selection: Triethylamine may not be a strong enough base or may be sterically hindered for certain substrates.

    • Troubleshooting Step: For less reactive amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.[3] Alternatively, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6][7][8]

Problem 2: Formation of Multiple Products

Scenario: Your TLC or LC-MS analysis of the reaction mixture shows multiple spots, indicating the formation of several byproducts in addition to your desired sulfonamide.

Possible Causes & Solutions:
  • Bis-sulfonylation of a Primary Amine: This is more likely if an excess of the sulfonyl chloride and a strong, non-hindered base are used.[3]

    • Troubleshooting Step: Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride. A slower addition of the sulfonyl chloride to the reaction mixture can also help to minimize this side reaction.

  • Reaction with a Tertiary Amine Base: Some tertiary amines can act as nucleophiles.[3]

    • Troubleshooting Step: Switch to a more sterically hindered and non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine.[3][4]

  • Catalytic DMAP Leading to Side Reactions: While DMAP is an excellent catalyst, in some cases, it can promote undesired reactions.

    • Troubleshooting Step: Reduce the amount of DMAP to a truly catalytic quantity (e.g., 1-5 mol%). In some instances, DMAP can be used as the sole base without the need for another tertiary amine.[6]

Impact of Different Bases: A Comparative Overview

The choice of base has a profound impact on the reaction's success. Below is a summary of commonly used bases and their characteristics in sulfonylation reactions.

BaseTypepKa (Conjugate Acid)Key Characteristics & Best Use Cases
Pyridine Nucleophilic Base & Catalyst~5.2Acts as both a base and a nucleophilic catalyst. A good general-purpose choice for simple, reactive amines.[1][4]
Triethylamine (TEA) Non-nucleophilic Base~10.7A common, relatively inexpensive, and moderately strong base. Suitable for many standard sulfonylation reactions.[4]
Diisopropylethylamine (DIPEA / Hünig's Base) Sterically Hindered, Non-nucleophilic Base~11.0Its steric bulk prevents it from acting as a nucleophile, making it ideal for reactions with sensitive substrates where N-alkylation of the base is a concern.[4]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Non-nucleophilic, Strong Base~13.5A very strong, non-nucleophilic base that is useful for deprotonating less acidic amines or when a significant rate enhancement is needed.[3]
4-Dimethylaminopyridine (DMAP) Nucleophilic Catalyst~9.7A highly effective nucleophilic catalyst used in small amounts alongside another base to dramatically accelerate slow reactions, especially with sterically hindered or electron-poor nucleophiles.[6][7][8][9]

G cluster_start Reaction Initiation cluster_base Base Selection cluster_paths Reaction Pathways cluster_outcomes Potential Outcomes start Amine + (2,6-difluorophenyl)methanesulfonyl chloride base_choice Choose Base start->base_choice tea_path TEA / Pyridine (Standard Conditions) base_choice->tea_path Simple Amine dipea_path DIPEA (Hindered, Non-nucleophilic) base_choice->dipea_path Sensitive Substrate dbu_path DBU (Strong, Non-nucleophilic) base_choice->dbu_path Poorly Reactive Amine dmap_path Catalytic DMAP (Accelerated Reaction) base_choice->dmap_path Slow Reaction good_yield Good Yield of Desired Sulfonamide tea_path->good_yield low_yield Low Yield / No Reaction tea_path->low_yield dipea_path->good_yield side_products Side Products (e.g., Bis-sulfonylation) dipea_path->side_products Less Likely dbu_path->good_yield dbu_path->side_products dmap_path->good_yield

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane, DCM, at a concentration of 0.1-0.5 M).[4]

  • Addition of Base: Add a suitable base, such as triethylamine (1.5 equivalents).[4]

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of (2,6-difluorophenyl)methanesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed Sulfonylation for Hindered Amines
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hindered or electron-poor amine (1.0 equivalent) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous acetonitrile or DCM.

  • Addition of Base: Add a sterically hindered base such as diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C. Add a solution of (2,6-difluorophenyl)methanesulfonyl chloride (1.2 equivalents) in the same anhydrous solvent dropwise.

  • Reaction and Monitoring: Allow the reaction to proceed at room temperature, or gently heat if necessary (e.g., 40 °C). Monitor for completion by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5-8 from Protocol 1.

G

References

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC - NIH. (2017-05-03). Available from: [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - ResearchGate. (2017-05). Available from: [Link]

  • Sulfonamide - Wikipedia. Available from: [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - NIH. (2023-02-27). Available from: [Link]

  • The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent | Request PDF - ResearchGate. (2012-09). Available from: [Link]

  • 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. Available from: [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (2020-05-18). Available from: [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate. (2011). Available from: [Link]

  • (2,6-difluorophenyl)methanesulfonyl chloride (C7H5ClF2O2S) - PubChem. Available from: [Link]

  • Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides - Taylor & Francis Online. Available from: [Link]

  • Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Available from: [Link]

  • Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters - UCL Discovery. Available from: [Link]

  • (2,5-DIFLUOROPHENYL)METHANESULFONYL CHLORIDE | Georganics. (2011-02-07). Available from: [Link]

  • Screening of reaction conditions for sulfonylation a | Download Table - ResearchGate. Available from: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (2023). Available from: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available from: [Link]

  • methanesulfonyl chloride - Organic Syntheses Procedure. Available from: [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PubMed Central. (2019-05-29). Available from: [Link]

  • Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. (2004-02-05). Available from: [Link]

  • methanesulfonyl chloride - Organic Syntheses Procedure. Available from: [Link]

  • (PDF) The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4 - ResearchGate. (2022-10). Available from: [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing). Available from: [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh 3 -CBr 4 - MDPI. Available from: [Link]

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quenching and workup procedures for (2,6-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with (2,6-difluorophenyl)methanesulfonyl chloride. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address the specific challenges encountered during the critical quenching and workup phases of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and workup of (2,6-difluorophenyl)methanesulfonyl chloride.

Q1: What are the primary safety concerns when quenching (2,6-difluorophenyl)methanesulfonyl chloride?

A1: The primary safety concerns stem from its reactivity and the byproducts of quenching.

  • Corrosivity: (2,6-difluorophenyl)methanesulfonyl chloride is corrosive and can cause severe skin burns and eye damage.[1][2]

  • Reaction with Water (Hydrolysis): The compound reacts with moisture or water to produce (2,6-difluorophenyl)methanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[3][4][5] This reaction can be exothermic.

  • Quenching Exotherm: Quenching with nucleophiles (water, bases, amines) can generate significant heat. Uncontrolled, rapid addition of a quenching agent to a concentrated solution can lead to a dangerous temperature spike, potentially causing the solvent to boil.

  • Gas Evolution: Quenching with a carbonate base (e.g., NaHCO₃, Na₂CO₃) will generate large volumes of carbon dioxide (CO₂) gas, which can cause over-pressurization if the vessel is not adequately vented.[6]

Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a flame-resistant lab coat.[7][8] All quenching procedures must be performed in a well-ventilated chemical fume hood, and an emergency eyewash station and safety shower must be readily accessible.[8]

Q2: What is the fundamental purpose of "quenching" this reaction?

A2: Quenching serves two primary purposes:

  • Deactivation of Excess Reagent: It safely neutralizes any unreacted (2,6-difluorophenyl)methanesulfonyl chloride remaining after the desired transformation is complete. As a highly reactive electrophile, leaving it in the reaction mixture can lead to unwanted side reactions during subsequent workup, storage, or purification steps.[9]

  • Facilitation of Purification: The quenching process converts the reactive sulfonyl chloride into a species that is more easily separated from the desired product. For instance, hydrolysis converts it to the corresponding sulfonic acid, which can then be extracted into an aqueous basic solution as its salt.[10]

Q3: My reaction solvent is DCM. Why is my aqueous quench not removing all the unreacted sulfonyl chloride?

A3: This is a common and critical issue related to phase-transfer limitations. Dichloromethane (DCM) has very low water solubility.[10] This creates a situation where the quenching agent in the aqueous phase (e.g., water, sodium bicarbonate) has poor access to the sulfonyl chloride in the organic phase. Aryl and alkyl sulfonyl chlorides can exhibit significant hydrolytic stability under these conditions.[10][11]

Simply shaking the separatory funnel may be insufficient. The reaction at the interface is slow. To overcome this, you must ensure vigorous and prolonged stirring of the biphasic mixture to maximize the interfacial surface area, allowing the quench to proceed to completion.[10] If this fails, consider adding a phase-transfer catalyst or a co-solvent that is miscible with both phases.

Q4: How does the "2,6-difluoro" substitution pattern affect the workup compared to, for example, methanesulfonyl chloride?

A4: The two electron-withdrawing fluorine atoms on the phenyl ring have a significant electronic effect. They make the sulfur atom of the sulfonyl chloride group more electrophilic and thus more reactive toward nucleophiles. However, this does not always translate to faster hydrolysis during workup. The bulky, hydrophobic nature of the difluorophenyl group can decrease its solubility in the aqueous phase, potentially slowing down the rate of hydrolysis in a biphasic workup compared to a small, more water-soluble reagent like methanesulfonyl chloride.[4][5] You may find that more vigorous stirring or a nucleophilic quenching agent is required for complete removal.

Part 2: Troubleshooting Guides

This section provides structured solutions to specific problems you may encounter during your experimental workup.

Problem 1: Incomplete Quenching & Persistent Impurities
  • Symptoms: Your isolated product is an oil when it should be a solid; a sharp, irritating odor persists even after solvent removal; TLC or NMR analysis shows the presence of the starting sulfonyl chloride.

  • Causality: Insufficient contact time or intensity between the organic and aqueous phases, or the use of a quenching agent that is too weak or slow for the substrate.[10]

  • Solutions:

This protocol is suitable when your desired product is stable to aqueous base.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath to control the initial exotherm.[10]

  • Initial Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous overhead or magnetic stirring. Crucially, ensure the vessel is well-vented to allow for the escape of CO₂.[6]

  • Stirring: Allow the biphasic mixture to stir vigorously for at least 30-60 minutes. This extended time is often the key to success.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer again with NaHCO₃ solution, followed by water and finally brine to break any emulsions.

  • Verification: Before concentrating, spot a TLC plate with your organic layer. If the starting sulfonyl chloride is still present, the quench was incomplete, and further treatment is needed.

Use this method if aqueous quenching is ineffective or if your product is water-sensitive. Be aware this introduces a new sulfonamide impurity that must be removed.[10]

  • Cooling: Cool the reaction mixture to 0 °C.

  • Quenching: Add a few drops of a simple amine, such as triethylamine or a dilute aqueous ammonia solution, to the reaction. The reaction is typically very fast.

  • Byproduct Removal: The resulting (2,6-difluorophenyl)methanesulfonamide is now an impurity. It can typically be removed by washing the organic layer with dilute acid (e.g., 1 M HCl) to protonate and extract any remaining amine, followed by standard aqueous washes. The sulfonamide itself may require chromatography for complete removal depending on its properties relative to your product.

Quenching Agent Pros Cons Best For...
Water / Ice Simple; introduces no new organic impurities.[6]Can be slow; may not be effective for hydrophobic sulfonyl chlorides; exotherm can be an issue.[10]Initial, cautious quenching of highly reactive systems.
Aq. NaHCO₃ / Na₂CO₃ Neutralizes HCl byproduct; converts sulfonyl chloride to a water-soluble salt.[6][10]Generates CO₂ gas (pressure risk); can form emulsions; may be slow without vigorous stirring.General-purpose quenching where the product is base-stable.
Aq. NH₃ / Simple Amines Very fast and efficient reaction.[10]Introduces a sulfonamide byproduct that must be removed.[10]Stubborn sulfonyl chlorides that resist hydrolysis; non-aqueous systems.
Amine Scavenger Resins Highly effective; simplifies workup to simple filtration; avoids aqueous extraction.[10]Cost of the resin; requires time for scavenging to complete.High-throughput synthesis or when products are sensitive to aqueous/acidic/basic conditions.
Problem 2: Product Decomposition and Low Yield
  • Symptoms: Significantly lower than expected isolated yield; TLC or LC-MS analysis shows the presence of the corresponding sulfonic acid, (2,6-difluorophenyl)methanesulfonic acid.

  • Causality: The desired product may be sensitive to the pH conditions or prolonged exposure to water during the workup, leading to its degradation. The sulfonyl chloride starting material itself is prone to hydrolysis, which is a primary cause of yield loss if the reaction is not driven to completion before workup.[12][13][14]

  • Solutions:

    • Minimize Contact Time: Perform the aqueous workup as quickly as possible. Have all solutions and equipment prepared in advance.

    • Maintain Low Temperature: Conduct all aqueous washes at low temperatures (0-5 °C) to slow the rate of hydrolysis of both the starting material and potentially the product.[13]

    • Use Weaker Bases: If your product is base-sensitive, use a milder base like sodium bicarbonate instead of stronger bases like sodium hydroxide.

    • Check Reaction Completion: Before initiating the workup, ensure your reaction has gone to completion. Quenching an incomplete reaction is a common source of yield loss, as the unreacted sulfonyl chloride will be hydrolyzed.[12]

Part 3: Workflow and Visualization

To aid in selecting the appropriate procedure, the following decision tree outlines a logical workflow for quenching and workup.

G start Reaction Complete. Begin Quench? product_stability Is the desired product stable to aqueous base? start->product_stability aq_base_quench Perform Enhanced Aqueous Base Quench (cold NaHCO₃, vigorous stir) product_stability->aq_base_quench Yes product_water_stability Is the product stable to water? product_stability->product_water_stability No check_completion Check for residual sulfonyl chloride (TLC/LCMS) aq_base_quench->check_completion workup_continue Proceed to Extraction & Purification check_completion->workup_continue Complete amine_quench Perform Nucleophilic Quench (e.g., aq. NH₃ or Et₃N) check_completion->amine_quench Incomplete product_water_stability->amine_quench Yes scavenger_resin Use Amine Scavenger Resin product_water_stability->scavenger_resin No acid_wash Acid wash to remove amine/sulfonamide byproduct amine_quench->acid_wash filter_resin Filter to remove resin scavenger_resin->filter_resin acid_wash->workup_continue filter_resin->workup_continue

Caption: Decision workflow for selecting a quenching strategy.

References

  • Fiveable. (n.d.). Sulfonyl Chloride Definition.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
  • Wikipedia. (2023, November 29). Sulfonyl halide.
  • King, J. F., & Rathore, R. (1990). Aspects of reactions of sulfonyl compounds with nucleophiles. Pure and Applied Chemistry, 62(7), 1251-1256.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride. Benchchem.
  • Li, Y., & Wang, Z. (2020). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Topics in Current Chemistry, 378(5), 45.
  • King, J. F., & Rathore, R. (1992). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 64(12), 1935-1941.
  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • CymitQuimica. (2024, February 9). SAFETY DATA SHEET - Indane-5-sulfonyl chloride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride.
  • Georganics. (2011, February 7). (2,5-DIFLUOROPHENYL)METHANESULFONYL CHLORIDE Material Safety Data Sheet.
  • BenchChem Technical Support Team. (n.d.). Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions? r/Chempros.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • Arkema. (n.d.). MSC (Methane Sulfonyl Chloride).
  • Moody, C. J., & Rees, C. W. (1979). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Journal of Chemical & Engineering Data, 24(4), 359-360.

Sources

stability of (2,6-difluorophenyl)methanesulfonyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (2,6-difluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for the successful use of this reagent in your experiments.

Core Concepts: Understanding the Reactivity of (2,6-difluorophenyl)methanesulfonyl chloride

(2,6-difluorophenyl)methanesulfonyl chloride is a highly reactive organosulfur compound valued in organic synthesis for the introduction of the (2,6-difluorophenyl)methylsulfonyl moiety. Its utility stems from the electrophilic nature of the sulfur atom, which is made electron-deficient by the two oxygen atoms and the chlorine atom.[1] This makes it a prime target for nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[2]

However, this high reactivity also makes the compound susceptible to degradation, particularly through hydrolysis. Its stability is therefore highly dependent on the choice of solvent and the experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (2,6-difluorophenyl)methanesulfonyl chloride, and how does solvent choice impact this?

A1: The primary degradation pathway is hydrolysis, which occurs upon reaction with water.[3] Protic solvents, especially water and alcohols, can act as nucleophiles, attacking the electrophilic sulfur atom. This leads to the formation of the corresponding (2,6-difluorophenyl)methanesulfonic acid and hydrogen chloride (HCl) gas.[3] The presence of moisture in any solvent, even aprotic ones, can lead to this degradation over time.[4] Therefore, the use of anhydrous solvents and inert atmosphere conditions is paramount.

Q2: Which solvents are generally considered compatible or incompatible?

A2:

  • Compatible (Aprotic) Solvents: Dry, non-nucleophilic aprotic solvents are recommended. These include dichloromethane (DCM), 1,2-dichloroethane (DCE), toluene, acetonitrile (ACN), and tetrahydrofuran (THF).[5] It is crucial that these solvents are of high purity and have a very low water content.

  • Incompatible (Protic and Reactive) Solvents: Protic solvents such as water, alcohols (methanol, ethanol), and primary or secondary amines (when not the intended reactant) should be avoided as they will react with the sulfonyl chloride.[6][7] Solvents that can act as strong nucleophiles or bases can also promote degradation or unwanted side reactions.

Q3: I suspect my (2,6-difluorophenyl)methanesulfonyl chloride has degraded. What are the tell-tale signs?

A3: Signs of degradation include:

  • Physical Appearance: The pure compound should be a white to light yellow solid.[8] Significant discoloration (e.g., turning dark brown or black) can indicate decomposition.[9]

  • Gas Evolution: The release of HCl gas upon exposure to moisture is a clear sign of hydrolysis.[3] This may be observed as fumes if the concentration is high.

  • Analytical Evidence: In analytical data like NMR or LC-MS, the appearance of new peaks corresponding to the sulfonic acid byproduct is a definitive indicator of degradation.[9]

  • Reduced Reactivity: A noticeable decrease in the yield of your desired product in a standardized reaction is a common consequence of using a degraded reagent.[9]

Q4: What are the best practices for storing and handling this reagent to ensure its long-term stability?

A4: To maintain the integrity of (2,6-difluorophenyl)methanesulfonyl chloride:

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place, away from moisture.[10][11] Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4] The recommended storage temperature is typically 2-8 °C.[4]

  • Handling: Always handle the reagent in a well-ventilated area or a chemical fume hood.[12] Use dry glassware and syringes. When weighing and transferring the solid, do so quickly to minimize exposure to atmospheric moisture. Handling under an inert atmosphere is best practice. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[13]

Solvent Compatibility Summary

The following table provides a general guideline for solvent selection. Always ensure solvents are anhydrous before use.

Solvent CategoryExamplesCompatibilityRationale & Key Considerations
Aprotic, Non-Polar Toluene, HexanesGood Low reactivity, but solubility may be limited. Must be anhydrous.
Aprotic, Polar Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), 1,2-Dichloroethane (DCE)Excellent Good solubility and generally inert. Must be rigorously dried. THF can contain peroxides and should be purified if old.
Protic, Polar Water, Methanol, EthanolIncompatible These solvents are nucleophilic and will readily react with the sulfonyl chloride, causing rapid hydrolysis or solvolysis.[14]
Basic/Nucleophilic Pyridine, Triethylamine (when not used as a reagent/catalyst), Dimethylformamide (DMF)Use with Caution While often used as bases in reactions, they can react with the sulfonyl chloride. DMF can be problematic as it often contains water and can decompose to form dimethylamine, a nucleophile.

Troubleshooting Guide for Common Experimental Issues

IssuePotential Cause(s)Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Degraded Sulfonyl Chloride: The reagent may have hydrolyzed due to improper storage or handling. 2. Wet Solvents/Reagents: Presence of moisture in the reaction. 3. Insufficient Base: In reactions requiring a base (e.g., with amines or alcohols), an inadequate amount will stall the reaction.1. Use a fresh bottle of the reagent or verify the purity of the existing stock. 2. Use freshly dried solvents. Dry other reagents as necessary. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) is used to scavenge the HCl byproduct.
Formation of Multiple Byproducts 1. Side Reactions with Solvent: The solvent may not be completely inert under the reaction conditions. 2. Thermal Decomposition: The reaction temperature may be too high.[9] 3. Reaction with Base: The base used (e.g., pyridine) might be acting as a nucleophile.1. Switch to a more inert solvent like DCM or toluene. 2. Run the reaction at a lower temperature (e.g., 0 °C).[2] 3. Use a more sterically hindered non-nucleophilic base like diisopropylethylamine (DIPEA).
Reaction Fails to Go to Completion 1. Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent. 2. Steric Hindrance: The nucleophile may be too sterically hindered for the reaction to proceed efficiently.1. Try a different aprotic solvent in which all components are soluble. A co-solvent system might be necessary. 2. Increase the reaction temperature or use a more reactive sulfonylating agent if possible.

Visualized Workflows and Mechanisms

Solvent Selection Workflow

cluster_aprotic Aprotic Solvents start Start: Select Solvent for Reaction q1 Is the solvent protic (e.g., H2O, ROH)? start->q1 q2 Is the solvent anhydrous? q1->q2 No stop Incompatible: Do Not Use. Risk of Hydrolysis/Solvolysis q1->stop Yes ok Proceed with Reaction (e.g., DCM, ACN, Toluene) q2->ok Yes dry Dry the solvent (e.g., over mol. sieves) q2->dry No dry->ok

Caption: Decision workflow for selecting a suitable solvent.

Degradation Pathway in the Presence of Water

Caption: Mechanism of hydrolysis for sulfonyl chlorides.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol describes a typical procedure for the reaction of (2,6-difluorophenyl)methanesulfonyl chloride with a primary or secondary amine.

Materials:

  • (2,6-difluorophenyl)methanesulfonyl chloride

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (Et₃N, 1.5 eq), freshly distilled

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, and drying tube

  • Standard workup and purification supplies (separatory funnel, saturated aq. NaHCO₃, brine, anhydrous MgSO₄, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: Assemble a dry, round-bottom flask with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: In a separate container, dissolve (2,6-difluorophenyl)methanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure sulfonamide.

References

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • King, J. F., Gill, M. S., & Klassen, D. F. (1996). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 68(4), 825-830.
  • Bentley, T. W., & Llewellyn, G. (1991). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 14(9), 3463-3477.
  • Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE - Georganics. (2011). Retrieved from [Link]

  • Xu, J., & Yang, Z. (2017). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry, 37(1), 33-47.
  • Methanesulfonyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • (2,6-difluorophenyl)methanesulfonyl chloride (C7H5ClF2O2S) - PubChemLite. (n.d.). Retrieved from [Link]

  • Zaikov, G. E., & Pustobaeva, L. S. (1979). Homolytic Decomposition of Sulfonyl Chlorides. Polymer Science U.S.S.R., 21(3), 743-750.
  • Methanesulfinyl Chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). Horiazon Chemical. Retrieved from [Link]

  • Bandgar, B. P., & Bettigeri, S. V. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 46(13), 2347-2350.
  • Degradation of p‐Toluene Sulfonic Acid–Choline Chloride Deep Eutectic Solvent. (2020). Chemistry – A European Journal, 26(46), 10473-10477.
  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(42), 19344-19348.
  • (2,6-Difluorophenyl)methanesulphonyl chloride - High purity | EN - Georganics. (n.d.). Retrieved from [Link]

  • (2,5-DIFLUOROPHENYL)METHANESULFONYL CHLORIDE - Georganics. (2011). Retrieved from [Link]

  • methanesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 2,6-Difluorobenzenesulfonyl chloride - PubChem. (n.d.). Retrieved from [Link]

  • Cong, F., & MacMillan, D. W. C. (2022). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 144(40), 18291-18297.
  • JP2000219669A - Sulfonylation of alcohol - Google Patents. (2000).
  • Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) - YouTube. (2020). Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Sulfonylating Agents: A Comparative Analysis of (2,6-Difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is a pivotal decision in the synthesis of sulfonamides and sulfonate esters—core moieties in a vast array of therapeutic agents. This guide provides an in-depth, objective comparison of (2,6-difluorophenyl)methanesulfonyl chloride , a specialized reagent, with established alternatives such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). We will delve into the causality behind experimental choices, supported by established reactivity principles, to empower you to optimize your synthetic strategies.

The Sulfonylating Agents: An Overview of the Key Players

The utility of a sulfonyl chloride is defined by the electronic and steric nature of its organic substituent (R in R-SO₂Cl). This 'R' group dictates the electrophilicity of the sulfur atom, the stability of the resulting sulfonate leaving group, and the physicochemical properties it imparts to the final molecule.

  • (2,6-Difluorophenyl)methanesulfonyl Chloride: A specialized reagent designed for specific applications in modern medicinal chemistry.[1] Its key structural feature is the presence of two strongly electron-withdrawing fluorine atoms ortho to the methylene-sulfonyl group. This substitution is not merely an atomic replacement; it is a strategic modification intended to significantly alter the reagent's reactivity and the properties of the resulting products. The fluorine atoms enhance the metabolic stability and can modulate the lipophilicity and binding interactions of drug candidates.[2]

  • p-Toluenesulfonyl Chloride (TsCl): Often considered the industry workhorse, TsCl is a crystalline solid that is easy to handle.[3] The toluene backbone provides moderate reactivity and steric bulk. The resulting tosylate esters are excellent leaving groups and are frequently used in nucleophilic substitution and elimination reactions.[4]

  • Methanesulfonyl Chloride (MsCl): As the simplest organic sulfonyl chloride, MsCl is a small, highly reactive liquid.[5] Its minimal steric hindrance allows it to react rapidly with a wide range of nucleophiles.[6] A key mechanistic feature of MsCl is its ability to form a highly reactive "sulfene" intermediate (CH₂=SO₂) in the presence of a strong base, a pathway not available to aryl sulfonyl chlorides.[7][8]

  • Dansyl Chloride: This agent's primary role is distinct from the others. The bulky, electron-rich naphthalene ring system makes it a fluorescent tag. It is predominantly used to derivatize primary and secondary amines, amino acids, and phenols. The resulting sulfonamides are highly fluorescent, enabling sensitive detection and quantification in biological and analytical applications.

Comparative Analysis: Reactivity, Mechanism, and Application

The choice of agent hinges on a balance between reactivity, selectivity, and the desired properties of the final product.

Reactivity and Mechanistic Considerations

The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the 'R' moiety increase this electrophilicity, accelerating the rate of nucleophilic attack.

  • MsCl (Highest Reactivity): Its high reactivity stems from low steric hindrance and the potential for an E1cB elimination to form the sulfene intermediate, which reacts rapidly with nucleophiles.[5][7] This pathway is particularly favored with strong, non-nucleophilic bases like triethylamine.

  • (2,6-Difluorophenyl)methanesulfonyl Chloride (High Reactivity): The two ortho-fluorine atoms exert a powerful inductive electron-withdrawing effect, significantly increasing the partial positive charge on the sulfonyl sulfur. This makes it substantially more reactive than its non-fluorinated counterparts like benzenesulfonyl chloride and even TsCl.

  • TsCl (Moderate Reactivity): The methyl group on the para position is slightly electron-donating, which tempers the reactivity compared to unsubstituted benzenesulfonyl chloride. Its reactivity is reliable and well-characterized for a broad range of standard applications.[9]

  • Dansyl Chloride (Moderate Reactivity): The electron-donating dimethylamino group can decrease the electrophilicity of the sulfur center, moderating its reactivity.

The mechanistic dichotomy between alkyl- and arylsulfonyl chlorides is a critical consideration for the synthetic chemist.

cluster_0 Mechanistic Pathways TsCl TsCl / (2,6-diF-Ph)CH₂SO₂Cl (Aryl / Benzyl) SN2_path Direct SN2-like Attack on Sulfur TsCl->SN2_path Reacts via MsCl MsCl (Alkyl) Sulfene_path E1cB Elimination to Sulfene Intermediate MsCl->Sulfene_path Forms via Nuc Nucleophile (e.g., R'-OH) Nuc->SN2_path Attacks Product1 Sulfonate Ester R-SO₂-OR' SN2_path->Product1 Product2 Sulfonate Ester R-SO₂-OR' Sulfene_path->Product2 Trapped by Nucleophile

Caption: Contrasting mechanisms of arylsulfonyl vs. alkylsulfonyl chlorides.

Data Summary

The following table summarizes the key attributes of each sulfonylating agent to guide selection.

Feature(2,6-Difluorophenyl)methanesulfonyl Chloridep-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)Dansyl Chloride
Molecular Weight 226.63 g/mol [1]190.65 g/mol 114.55 g/mol [5]269.75 g/mol
Typical Form SolidCrystalline SolidColorless Liquid[5]Yellow Solid
Relative Reactivity HighModerateVery HighModerate
Key Advantage Imparts fluorine atoms for metabolic stability; high reactivity.[2]Well-behaved, crystalline derivatives, cost-effective.Small, highly reactive, excellent leaving group.[6]Creates highly fluorescent derivatives for analysis.
Primary Application Synthesis of advanced pharmaceutical intermediates.General purpose formation of sulfonate leaving groups (OTs).[4]Formation of sulfonate leaving groups (OMs), often when high reactivity is needed.[10]Fluorescent labeling of amines and phenols.
Mechanistic Note Sₙ2-like attack at sulfur.Sₙ2-like attack at sulfur.[8]Can proceed via a highly reactive sulfene intermediate.[7][8]Sₙ2-like attack at sulfur.

Experimental Guide: A Validated Protocol

Trustworthiness in synthesis comes from robust, reproducible protocols. Here, we detail a general procedure for the sulfonylation of an alcohol. The causality for each step is explained to provide a deeper understanding.

General Experimental Workflow

start Start: Dry Glassware under Inert Atmosphere (N₂/Ar) dissolve Dissolve Substrate (Alcohol) & Base (e.g., TEA) in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool Reaction Mixture to 0 °C (Ice Bath) dissolve->cool add Add Sulfonyl Chloride (e.g., MsCl) Dropwise cool->add react Stir at 0 °C to Room Temp. (Monitor by TLC) add->react quench Quench Reaction (e.g., with sat. NH₄Cl or H₂O) react->quench workup Aqueous Workup: Separate Layers, Wash Organic Phase (e.g., HCl, NaHCO₃, Brine) quench->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry purify Concentrate & Purify (e.g., Column Chromatography) dry->purify end Final Product: Characterize purify->end

Caption: A typical experimental workflow for a sulfonylation reaction.[9]

Protocol: Synthesis of Benzyl Methanesulfonate

This protocol illustrates the conversion of an alcohol to a mesylate, a common transformation in drug synthesis.[10]

Materials:

  • Benzyl alcohol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl, 1.2 equiv)[10]

  • Triethylamine (TEA, 2.0 equiv)[10]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 equiv) and anhydrous DCM. Stir until fully dissolved.

    • Scientist's Note: An inert atmosphere and anhydrous conditions are critical as sulfonyl chlorides are moisture-sensitive and can be hydrolyzed, reducing yield.[11]

  • Addition of Base: Add triethylamine (2.0 equiv) to the solution.[10]

    • Scientist's Note: TEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing reactions.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

    • Scientist's Note: The reaction is exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure safety.

  • Addition of MsCl: Add methanesulfonyl chloride (1.2 equiv) dropwise to the cold solution over 10-15 minutes.[10]

    • Scientist's Note: Dropwise addition prevents a dangerous temperature spike. A slight excess of the sulfonylating agent ensures complete conversion of the starting alcohol.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Quenching: Once complete, cool the mixture back to 0 °C and slowly add saturated aqueous NH₄Cl to quench any unreacted MsCl.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and finally, brine.

    • Scientist's Note: The acid wash removes excess TEA. The bicarbonate wash removes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude benzyl methanesulfonate by flash column chromatography.

Conclusion: Making an Informed Decision

While TsCl and MsCl remain indispensable tools for general-purpose sulfonylation, specialized reagents like (2,6-difluorophenyl)methanesulfonyl chloride offer distinct advantages for modern drug discovery. Its heightened reactivity makes it ideal for sulfonating less nucleophilic substrates or when faster reaction times are paramount. Crucially, the introduction of the 2,6-difluorophenyl moiety provides a powerful handle for modulating the pharmacokinetic profile of a drug candidate, enhancing properties like metabolic stability.[2] The choice of sulfonylating agent is not merely a tactical step but a strategic decision that can profoundly impact the efficiency of a synthetic route and the ultimate viability of a therapeutic agent. This guide provides the foundational, comparative knowledge to make that decision with confidence.

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A Comparative Reactivity Analysis for Drug Development Professionals: (2,6-difluorophenyl)methanesulfonyl Chloride vs. Mesyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Standard Mesylate

In the landscape of modern organic synthesis, particularly within the demanding sphere of drug development, the choice of sulfonylating agent is a critical decision that dictates reaction efficiency, substrate scope, and the ultimate success of a synthetic campaign. Methanesulfonyl chloride (mesyl chloride, MsCl) is a ubiquitous reagent, valued for its reliability in converting hydroxyls into excellent leaving groups and for the formation of stable sulfonamides.[1][2] However, as medicinal chemists seek to fine-tune the properties of lead compounds, the need for more sophisticated building blocks has grown.

This guide provides an in-depth, objective comparison between the workhorse reagent, mesyl chloride, and a strategically functionalized alternative: (2,6-difluorophenyl)methanesulfonyl chloride. We will dissect the fundamental differences in their reactivity, supported by mechanistic principles and experimental considerations, to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic designs. The strategic incorporation of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated reagents like (2,6-difluorophenyl)methanesulfonyl chloride valuable tools in the medicinal chemist's arsenal.[3]

Part 1: Structural and Electronic Dissection

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This, in turn, is dictated by the electronic and steric nature of the group attached to the sulfonyl moiety.

  • Mesyl Chloride (MsCl): Features a simple methyl group (CH₃) attached to the sulfonyl center. The methyl group is small and weakly electron-donating, establishing a baseline level of reactivity that has become a benchmark in organic synthesis.[4] Its compact structure allows for easy access by a wide range of nucleophiles.[4]

  • (2,6-difluorophenyl)methanesulfonyl Chloride: In this molecule, the sulfonyl group is attached to a methylene bridge, which is in turn connected to a phenyl ring bearing two fluorine atoms at the ortho positions. This substitution pattern introduces profound electronic and steric changes:

    • Powerful Inductive Effect: Fluorine is the most electronegative element. The two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the phenyl ring, through the methylene spacer, and ultimately from the sulfonyl sulfur atom.

    • Enhanced Electrophilicity: This significant withdrawal of electron density renders the sulfur atom in (2,6-difluorophenyl)methanesulfonyl chloride considerably more electron-deficient (i.e., more electrophilic) than the sulfur atom in mesyl chloride.

    • Steric Shielding: The two bulky fluorine atoms ortho to the methylene linker create a more sterically hindered environment around the reactive center compared to the simple methyl group of MsCl. While this might slightly impede the approach of very bulky nucleophiles, the electronic effect is the dominant factor in its reactivity profile.

Comparative Properties at a Glance
PropertyMesyl Chloride(2,6-difluorophenyl)methanesulfonyl ChlorideRationale for Difference
Molecular Formula CH₃SO₂Cl[2]C₇H₅ClF₂O₂S[5]Presence of the difluorophenylmethyl group.
Molecular Weight 114.55 g/mol [6]225.97 g/mol (approx.)Addition of the C₇H₄F₂ moiety.
Key Structural Feature Aliphatic (Methyl)Aromatic (Difluorophenylmethyl)Determines the electronic and steric environment.
Primary Electronic Effect Weakly electron-donatingStrongly electron-withdrawing (Inductive)The two fluorine atoms dominate the electronic landscape.
Predicted Sulfur Electrophilicity Standard (Baseline)Significantly EnhancedStrong inductive withdrawal by the ortho-fluoro substituents.

Part 2: Reactivity and Mechanistic Insights

The enhanced electrophilicity of the sulfur atom in (2,6-difluorophenyl)methanesulfonyl chloride directly translates to higher reactivity towards nucleophiles.

Reaction Mechanism

For most common applications, such as reactions with alcohols and amines, both sulfonyl chlorides react via a bimolecular nucleophilic substitution (Sₙ2) pathway at the sulfur atom.[7] The nucleophile (e.g., the oxygen of an alcohol or the nitrogen of an amine) attacks the electrophilic sulfur, forming a trigonal bipyramidal transition state, followed by the expulsion of the chloride leaving group.

While mesyl chloride can, under specific conditions with strong, non-nucleophilic bases, undergo an E1cB elimination to form a highly reactive sulfene intermediate (CH₂=SO₂), the primary pathway remains nucleophilic substitution.[8][9]

Caption: General mechanism for sulfonylation of a nucleophile (R-XH).

Head-to-Head Reactivity Comparison

The core directive for researchers is to understand which reagent is better suited for a given transformation.

  • Reaction Rate: Due to the heightened electrophilicity of its sulfur center, (2,6-difluorophenyl)methanesulfonyl chloride is expected to react significantly faster with nucleophiles than mesyl chloride under identical conditions. This can be a major advantage, potentially allowing for lower reaction temperatures, shorter reaction times, and improved throughput.

  • Substrate Scope: The increased reactivity of the fluorinated reagent can be particularly beneficial for reactions involving weakly nucleophilic substrates, such as sterically hindered alcohols or electron-deficient anilines, which may react sluggishly or not at all with mesyl chloride.

  • Leaving Group Ability of the Resulting Sulfonate: While this guide focuses on the reactivity of the sulfonyl chlorides themselves, it is crucial to consider the properties of the products they form. The sulfonate ester derived from (2,6-difluorophenyl)methanesulfonyl chloride, (2,6-F₂C₆H₃)CH₂SO₃⁻, is a better leaving group than the standard mesylate (CH₃SO₃⁻). This is because the strong inductive effect of the fluorine atoms stabilizes the negative charge on the resulting sulfonate anion.[10][11] This principle is analogous to the superior leaving group ability of triflate (-OTf) compared to tosylate (-OTs) or mesylate (-OMs).[10] This enhanced leaving group ability is a critical consideration for subsequent nucleophilic substitution or elimination reactions.

Part 3: Experimental Protocols and Workflow

To provide a practical framework for comparison, we outline a representative experimental protocol for the sulfonylation of a model amine. This self-validating system allows for a direct, side-by-side comparison of the two reagents.

Protocol: Comparative Sulfonylation of 4-Methoxyaniline

Objective: To compare the reaction rate and yield of the sulfonylation of 4-methoxyaniline using mesyl chloride and (2,6-difluorophenyl)methanesulfonyl chloride.

Materials:

  • 4-Methoxyaniline

  • Mesyl Chloride

  • (2,6-difluorophenyl)methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel)

  • HPLC system for quantitative analysis

Procedure:

  • Reaction Setup: Set up two identical round-bottom flasks equipped with magnetic stir bars and nitrogen inlets.

  • Reagent Addition (Flask A - MsCl): To Flask A, add 4-methoxyaniline (1.0 eq), anhydrous DCM (to make a 0.2 M solution), and pyridine (1.5 eq). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition (Flask B - Fluorinated): To Flask B, add 4-methoxyaniline (1.0 eq), anhydrous DCM (to make a 0.2 M solution), and pyridine (1.5 eq). Cool the flask to 0 °C in an ice bath.

  • Initiation of Reaction:

    • To Flask A, add mesyl chloride (1.1 eq) dropwise over 5 minutes.

    • To Flask B, add (2,6-difluorophenyl)methanesulfonyl chloride (1.1 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Monitor both reactions simultaneously by TLC and by taking aliquots for HPLC analysis at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr). The disappearance of the starting amine and the appearance of the sulfonamide product should be quantified.

  • Workup (once reaction is complete):

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield and purity. Purify the product by column chromatography if necessary and calculate the isolated yield. Compare the reaction time and isolated yields for both reactions.

Caption: Workflow for a comparative reactivity experiment.

Conclusion and Recommendations

The choice between (2,6-difluorophenyl)methanesulfonyl chloride and mesyl chloride is a strategic one, guided by the specific demands of the synthesis.

  • Choose Mesyl Chloride for:

    • Standard transformations involving reactive nucleophiles.

    • Cost-sensitive, large-scale syntheses where its lower price is a key driver.

    • When a baseline level of reactivity is sufficient and desired.

  • Choose (2,6-difluorophenyl)methanesulfonyl Chloride for:

    • Accelerated Reactivity: When faster reaction times or lower temperatures are required.

    • Challenging Substrates: For reactions with poorly nucleophilic amines or sterically hindered alcohols.

    • Medicinal Chemistry Applications: When the goal is to introduce the difluorophenyl motif to enhance the metabolic stability or binding properties of a drug candidate.

    • Enhanced Leaving Group Formation: When the resulting sulfonate needs to be a highly effective leaving group for subsequent transformations.

By understanding the fundamental electronic differences between these two reagents, researchers can move beyond standard protocols and strategically select the optimal tool to accelerate and enable their drug discovery and development programs.

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Sources

A Technical Guide to Advanced Sulfonylation Reagents: Unveiling the Potential Advantages of (2,6-Difluorophenyl)methanesulfonyl Chloride over Tosyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular transformations with precision and efficiency. Sulfonyl chlorides are a cornerstone of this chemical toolkit, serving as indispensable reagents for the protection of amines and alcohols, and for the activation of hydroxyl groups to facilitate nucleophilic substitution. For decades, p-toluenesulfonyl chloride (tosyl chloride, TsCl) has been the workhorse in this domain, valued for its reliability and extensive documentation in the chemical literature. However, the relentless pursuit of enhanced reactivity, selectivity, and milder reaction conditions has spurred the exploration of next-generation sulfonylating agents.

This guide presents a detailed comparative analysis of a promising, albeit less documented, alternative: (2,6-difluorophenyl)methanesulfonyl chloride. While direct, side-by-side experimental comparisons with tosyl chloride are not extensively reported in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry to infer and delineate the potential advantages of this fluorinated analogue. We will explore how the unique electronic and steric properties imparted by the ortho-difluoro substitution can translate into tangible benefits in the laboratory, particularly in the context of amine protection and subsequent deprotection strategies.

The Benchmark: Understanding the Role and Reactivity of Tosyl Chloride

Tosyl chloride is an aromatic sulfonyl chloride widely used to convert primary and secondary amines into their corresponding tosylamides.[1] This transformation serves two primary purposes:

  • Protection: The resulting tosylamide is significantly less nucleophilic and basic than the parent amine, effectively shielding it from a wide range of electrophilic reagents and oxidative conditions. The tosyl group is robust and stable under both acidic and basic conditions, making it a reliable protecting group during multi-step syntheses.[1]

  • Activation: The tosyl group can activate the N-H bond of a primary sulfonamide, rendering the proton more acidic. This allows for subsequent N-alkylation, a cornerstone of the Fukuyama amine synthesis.

The reactivity of tosyl chloride is governed by the electrophilicity of the sulfur atom, which is attacked by the nucleophilic amine. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

The Challenger: (2,6-Difluorophenyl)methanesulfonyl Chloride - A Predicted Leap in Performance

The introduction of two fluorine atoms at the ortho positions of the phenyl ring in (2,6-difluorophenyl)methanesulfonyl chloride is anticipated to confer several significant advantages over the conventional tosyl chloride. These benefits stem from the potent inductive effect of fluorine and the steric environment created by the di-ortho substitution.

Enhanced Reactivity: The Inductive Effect of Fluorine

Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect.[2] In (2,6-difluorophenyl)methanesulfonyl chloride, these two fluorine atoms are expected to significantly increase the electrophilicity of the sulfonyl sulfur atom. This heightened electrophilicity should translate to a faster rate of reaction with nucleophiles, such as amines and alcohols.

This enhanced reactivity could offer several practical benefits:

  • Milder Reaction Conditions: The increased reactivity may allow for sulfonylation reactions to be conducted at lower temperatures or with weaker bases, potentially improving the tolerance for sensitive functional groups within the substrate.

  • Reduced Reaction Times: Faster reaction kinetics can shorten experimental timelines, increasing overall laboratory throughput.

  • Improved Yields with Less Reactive Substrates: The higher electrophilicity may enable the efficient sulfonylation of sterically hindered or electronically deactivated amines and alcohols that react sluggishly with tosyl chloride.

G cluster_TsCl Tosyl Chloride cluster_DFPMSC (2,6-Difluorophenyl)methanesulfonyl Chloride TsCl Tosyl Chloride (TsCl) TsCl_S Sulfonyl Sulfur (S) TsCl->TsCl_S Less Electrophilic DFPMSC_S Sulfonyl Sulfur (S) Me_group Methyl Group (Electron-Donating) Me_group->TsCl_S F_groups 2,6-Difluoro Groups (Strongly Electron-Withdrawing) DFPMSC (2,6-Difluorophenyl)methanesulfonyl Chloride DFPMSC->DFPMSC_S More Electrophilic F_groups->DFPMSC_S

Increased Acidity of the Corresponding Sulfonamide N-H Bond

The electron-withdrawing nature of the 2,6-difluorophenylmethyl group is also predicted to have a profound effect on the properties of the resulting sulfonamide. The N-H proton of a (2,6-difluorophenyl)methanesulfonamide is expected to be significantly more acidic than that of a tosylamide. This increased acidity has important implications for its utility as a protecting group.

  • Facilitated N-Alkylation: A more acidic N-H bond allows for deprotonation under milder basic conditions, which can be advantageous in reactions like the Fukuyama-Mitsunobu alkylation.[3] This can lead to higher yields and better compatibility with base-sensitive functional groups.

  • Potential for Milder Deprotection: The increased electron-withdrawing character of the protecting group can render the N-S bond more susceptible to cleavage under certain reductive or acidic conditions. While tosylamides often require harsh conditions for deprotection,[4][5] sulfonamides derived from more electron-deficient sulfonyl chlorides may be cleaved more readily. For instance, electron-deficient N-arylsulfonamides have been shown to undergo deprotection under relatively mild acidic conditions.[4]

G Ts_NH {Tosylamide | pKa (N-H) ~ 10-11} DFPMSC_NH {(2,6-Difluorophenyl)methanesulfonamide | Predicted pKa (N-H) < 10} Ts_NH->DFPMSC_NH Increased Acidity due to Inductive Effect

Comparative Data Summary

While direct experimental kinetic or pKa data for (2,6-difluorophenyl)methanesulfonyl chloride and its derivatives are scarce, we can compile a table of predicted and known properties to guide the researcher's choice of reagent.

PropertyTosyl Chloride (TsCl)(2,6-Difluorophenyl)methanesulfonyl Chloride (Predicted)Rationale for Predicted Advantage
Reactivity ModerateHighThe strong inductive electron-withdrawing effect of the two ortho-fluorine atoms increases the electrophilicity of the sulfonyl sulfur.
Acidity of Sulfonamide N-H pKa ~ 10-11Lower pKaThe electron-withdrawing nature of the 2,6-difluorophenylmethyl group stabilizes the conjugate base after deprotonation.
Stability of Sulfonamide HighHigh, but potentially more labile under specific deprotection conditions.The N-S bond may be more polarized, facilitating cleavage.
Deprotection Conditions Often harsh (e.g., strong acid, dissolving metal reduction)[4][5]Potentially milder (e.g., milder acid or specific reductive conditions).Increased electron deficiency of the sulfonyl group can facilitate cleavage.
Steric Hindrance ModerateIncreased due to ortho-substituentsThe two ortho-fluorine atoms may introduce some steric bulk around the reaction center.

Experimental Protocols

The following protocols are provided as a general guide for the synthesis and deprotection of sulfonamides. These can be adapted for a comparative study between tosyl chloride and (2,6-difluorophenyl)methanesulfonyl chloride.

Protocol 1: General Procedure for the Sulfonylation of a Primary Amine

G start Start dissolve_amine Dissolve amine and base in anhydrous DCM start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_sulfonyl_chloride Add sulfonyl chloride dropwise cool->add_sulfonyl_chloride warm_rt Warm to room temperature and stir add_sulfonyl_chloride->warm_rt monitor Monitor reaction by TLC/LC-MS warm_rt->monitor workup Aqueous workup monitor->workup purify Purify by chromatography workup->purify end End purify->end

Materials:

  • Primary amine (1.0 eq)

  • Tosyl chloride or (2,6-difluorophenyl)methanesulfonyl chloride (1.1 eq)

  • Triethylamine (1.5 eq) or Pyridine (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and anhydrous DCM.

  • Add the base (triethylamine or pyridine) and cool the mixture to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by flash column chromatography on silica gel.

Protocol 2: Reductive Deprotection of a Sulfonamide using Magnesium in Methanol

Materials:

  • Sulfonamide (1.0 eq)

  • Magnesium turnings (10 eq)

  • Anhydrous methanol

  • Saturated NH₄Cl (aq)

  • Ethyl acetate or DCM

Procedure:

  • To a round-bottom flask, add the sulfonamide and anhydrous methanol.

  • Add the magnesium turnings to the stirred solution.

  • Heat the mixture to reflux or sonicate at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated NH₄Cl solution.

  • Filter the mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate or DCM.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amine by an appropriate method (e.g., chromatography or distillation).

Conclusion and Future Outlook

While tosyl chloride remains a valuable and widely used reagent, the predicted properties of (2,6-difluorophenyl)methanesulfonyl chloride suggest it may offer significant advantages in terms of reactivity and the lability of the resulting sulfonamide protecting group. The strong inductive effect of the ortho-difluoro substituents is expected to enhance the electrophilicity of the sulfonyl chloride and increase the acidity of the corresponding sulfonamide's N-H proton. These features could enable milder reaction conditions for both sulfonamide formation and cleavage, expanding the scope of compatible substrates and improving the efficiency of complex synthetic sequences.

It is important to reiterate that the advantages outlined in this guide are based on well-established principles of physical organic chemistry, and direct experimental validation through side-by-side comparative studies is needed to fully realize the potential of (2,6-difluorophenyl)methanesulfonyl chloride. We encourage the research community to explore the utility of this and other next-generation sulfonylating agents to further refine the art and science of organic synthesis.

References

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A Comparative Guide to the Validation of HPLC Methods for Purity Assessment of (2,6-difluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of reactive intermediates like (2,6-difluorophenyl)methanesulfonyl chloride is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) as a primary method for purity assessment, alongside alternative techniques. The validation of the HPLC method is detailed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][4]

The Critical Role of Purity in Pharmaceutical Intermediates

(2,6-difluorophenyl)methanesulfonyl chloride is a key building block in organic synthesis. Its purity directly influences the yield and impurity profile of subsequent reaction steps. Therefore, a robust and reliable analytical method for its purity assessment is paramount. This guide will walk you through the validation of a reversed-phase HPLC (RP-HPLC) method and compare its performance with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is a widely adopted technique in pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of compounds.[5][6] For a polar compound like (2,6-difluorophenyl)methanesulfonyl chloride, RP-HPLC is the method of choice.

HPLC Method Validation Workflow

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4] The following validation characteristics are considered as per ICH Q2(R1) guidelines.[1][2][3]

HPLC_Validation_Workflow cluster_validation HPLC Method Validation as per ICH Q2(R1) Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Robustness Robustness validated Validated Method Robustness->validated start Method Development start->Specificity

Caption: Workflow for the validation of the HPLC method.

Experimental Protocol: HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, then hold for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

Experimental Protocol:

  • Prepare a blank solution (diluent).

  • Prepare a solution of the (2,6-difluorophenyl)methanesulfonyl chloride reference standard.

  • Prepare a solution of the sample.

  • Spike the sample solution with known related substances and potential degradation products.

  • Inject all solutions and analyze the chromatograms for any interference at the retention time of the main peak. The peak purity of the analyte should also be evaluated using a photodiode array (PDA) detector.

Acceptance Criteria: The blank should not show any peak at the retention time of (2,6-difluorophenyl)methanesulfonyl chloride. The peak for the analyte should be spectrally pure and well-resolved from any impurity peaks (resolution > 2.0).

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Summary: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
10 (LOQ)15,234
5075,987
100151,543
150227,890
200302,112

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

Experimental Protocol:

  • Prepare the sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the reference standard.

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery for each sample.

Data Summary: Accuracy

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.199.3%

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol (Repeatability):

  • Prepare six individual samples of (2,6-difluorophenyl)methanesulfonyl chloride at the target concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the relative standard deviation (%RSD) of the results.

Experimental Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

  • Calculate the %RSD for the combined results from both studies.

Data Summary: Precision

Parameter% Assay (n=6)Mean%RSD
Repeatability99.8, 99.5, 100.1, 99.7, 99.9, 100.099.830.21%
Intermediate Precision99.6, 99.9, 100.2, 99.5, 99.8, 100.199.850.25%

Acceptance Criteria: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

Experimental Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve. For S/N, a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Data Summary: LOD and LOQ

ParameterValue
LOD3 µg/mL (S/N ≈ 3)
LOQ10 µg/mL (S/N ≈ 10)

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability solution under each condition.

Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution, and theoretical plates) should remain within acceptable limits.

Comparative Analysis: HPLC vs. UPLC vs. GC-MS

While the validated HPLC method is robust and reliable, alternative technologies may offer advantages in specific scenarios.[8][9][10]

Method_Comparison cluster_hplc HPLC cluster_uplc UPLC cluster_gcms GC-MS hplc_speed Speed: Moderate hplc_res Resolution: Good hplc_sens Sensitivity: Good hplc_cost Cost: Lower uplc_speed Speed: Fast uplc_res Resolution: Excellent uplc_sens Sensitivity: High uplc_cost Cost: Higher gcms_speed Speed: Moderate-Fast gcms_res Resolution: Excellent gcms_sens Sensitivity: Very High gcms_derivatization Derivatization: Often Required

Caption: Comparison of key features of HPLC, UPLC, and GC-MS.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher pressures.[9][11] This results in significant improvements in resolution, speed, and sensitivity compared to traditional HPLC.[5][8]

Performance Comparison: HPLC vs. UPLC

ParameterHPLCUPLCRationale
Analysis Time ~20 min< 5 minSmaller particle size and higher flow rates in UPLC lead to faster separations.[8]
Resolution GoodExcellentHigher efficiency of sub-2 µm particles results in sharper peaks and better separation of closely eluting impurities.[9]
Sensitivity GoodHighSharper peaks lead to greater peak heights and improved signal-to-noise, enhancing sensitivity.[10]
Solvent Consumption HighLowShorter run times and lower flow rates significantly reduce solvent usage.[11]

For high-throughput laboratories, transitioning from a validated HPLC method to a UPLC method can offer substantial gains in productivity and a reduction in operational costs.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12][13] However, sulfonyl chlorides can be thermally labile and reactive, often requiring derivatization into more stable analogues (e.g., sulfonamides) prior to analysis to prevent degradation in the hot injector.[12][14]

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: React the (2,6-difluorophenyl)methanesulfonyl chloride sample with a suitable amine (e.g., diethylamine) in an aprotic solvent to form the corresponding stable sulfonamide.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Oven Program: 100 °C hold for 2 min, then ramp to 280 °C at 15 °C/min

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Scan Range: 50-500 m/z

Advantages of GC-MS:

  • High Specificity: Mass spectrometry provides structural information, aiding in the definitive identification of impurities.

  • High Sensitivity: GC-MS can often achieve lower detection limits than HPLC-UV.

Disadvantages of GC-MS for this Application:

  • Derivatization Required: The need for a derivatization step adds complexity and potential for analytical error.[12]

  • Thermal Lability: Risk of on-column degradation if the derivatization is incomplete or if the compound is analyzed directly.

Conclusion and Recommendations

The validated RP-HPLC method provides a reliable and robust solution for the routine purity assessment of (2,6-difluorophenyl)methanesulfonyl chloride, meeting all the requirements of the ICH Q2(R1) guidelines.

  • For routine quality control environments, the established HPLC method is highly suitable due to its robustness and the widespread availability of instrumentation.

  • For high-throughput screening or when faster turnaround times are critical, transitioning to a UPLC method is highly recommended. The significant reduction in analysis time and solvent consumption offers considerable efficiency gains.[8][11]

  • For impurity identification and structural elucidation, GC-MS (with derivatization) is a powerful complementary technique, providing valuable structural information that is not available with UV detection.

The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the laboratory, including sample throughput, the need for structural information, and available resources.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]

  • HPLC vs UPLC - What's the Difference?. Chromatography Today. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. MedCrave. [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed. [Link]

  • Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. ACS Publications. [Link]

  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. ResearchGate. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]

  • Analysis of sulfuryl chloride. Shinwa Chemical Industries Ltd. [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. [Link]

  • How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

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A Comparative Guide to the Kinetic Analysis of Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, sulfonyl chlorides are indispensable reagents. Their utility in synthesizing sulfonamides and sulfonate esters places them at the core of many synthetic routes.[1] However, the reactivity of sulfonyl chlorides is not uniform; it is a nuanced function of their molecular structure and the surrounding reaction environment. Understanding the kinetics of these compounds is therefore not merely an academic exercise but a practical necessity for optimizing reaction yields, controlling impurity profiles, and designing robust synthetic processes.

This guide provides an in-depth, objective comparison of the kinetic behavior of various sulfonyl chlorides. Moving beyond a simple recitation of facts, we will explore the causality behind experimental choices and provide the technical framework for conducting self-validating kinetic studies in your own laboratory.

Core Reactivity and Mechanistic Landscape

The reactivity of a sulfonyl chloride is fundamentally dictated by the highly electrophilic nature of the sulfur atom. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur center a prime target for nucleophilic attack.[2] The subsequent departure of the chloride ion, a competent leaving group, completes the substitution.

Kinetic studies across a range of sulfonyl chlorides, including alkanesulfonyl and arenesulfonyl derivatives, overwhelmingly support a bimolecular nucleophilic substitution (SN2-like) mechanism for their solvolysis and reactions with nucleophiles.[3][4][5] This pathway involves the nucleophile attacking the sulfur atom in a concerted fashion, proceeding through a high-energy trigonal bipyramidal transition state.

While a stepwise addition-elimination pathway has been considered, the SN2 model is strongly supported by evidence from kinetic solvent isotope effect studies and the application of the extended Grunwald-Winstein equation.[3][6]

G cluster_main Figure 1: Sₙ2-like Mechanism for Sulfonyl Chloride Reaction Reactants Nu⁻ + R-SO₂-Cl TS [Nu---SO₂(R)---Cl]⁻ ‡ (Trigonal Bipyramidal Transition State) Reactants->TS k (Rate Determining) Products Nu-SO₂-R + Cl⁻ TS->Products Fast

Caption: Sₙ2-like mechanism for nucleophilic attack on a sulfonyl chloride.

Key Factors Influencing Reaction Kinetics

The rate of reaction for a sulfonyl chloride is highly sensitive to several interconnected factors. A thorough understanding of these variables is critical for comparing different sulfonyl chlorides and for controlling reaction outcomes.

Electronic Effects of Substituents

For aromatic sulfonyl chlorides (ArSO₂Cl), substituents on the aryl ring exert a profound influence on reactivity.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) or halides (Br, F) increase the electrophilicity of the sulfur atom. This makes the sulfur more susceptible to nucleophilic attack, thereby accelerating the reaction rate.

  • Electron-Donating Groups (EDGs): Groups like methoxy (MeO) or methyl (Me) decrease the electrophilicity of the sulfur, slowing the reaction rate.

This relationship is quantitatively described by the Hammett equation. For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, the reaction rates show a good correlation with Hammett substituent constants (σ), yielding a positive ρ-value (+1.564), which is indicative of a buildup of negative charge in the transition state, consistent with an SN2 mechanism. The solvolysis rates, however, often yield a curved Hammett plot, suggesting a more complex interplay of factors in the transition state where bond-making and bond-breaking are more comparable.

Steric Effects

The steric bulk of the 'R' group in RSO₂Cl can influence the accessibility of the electrophilic sulfur center to the incoming nucleophile. For instance, studies on the solvolysis of a series of alkyl sulfonyl chlorides have provided evidence of differing steric requirements that affect the reaction rate.[7]

Solvent Effects

The solvent plays a multifaceted role in the kinetics of sulfonyl chloride reactions. Its properties can stabilize the reactants and the transition state to different extents, thereby altering the activation energy. The extended Grunwald-Winstein equation is a powerful tool for dissecting these effects[4]:

log(k/k₀) = lNT + mYCl

Where:

  • k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol), respectively.

  • l is the sensitivity of the substrate to the solvent's nucleophilicity (NT).

  • m is the sensitivity of the substrate to the solvent's ionizing power (YCl).

For most sulfonyl chlorides, the mechanism is bimolecular, and typical values for l range from 1.07 to 1.54 and for m from 0.49 to 0.72.[3] A significant l value confirms the importance of the solvent's role as a nucleophile in the rate-determining step.

Experimental Design for Comparative Kinetic Studies

To generate reliable and comparable kinetic data, a well-designed experimental workflow is essential. The process must ensure precise control over reaction conditions and employ an analytical technique capable of accurately tracking the reaction progress.

G cluster_workflow Figure 2: General Workflow for a Kinetic Study prep Reagent & Solvent Preparation (High Purity) thermo Thermal Equilibration of Reactants & System (e.g., ±0.02°C) prep->thermo init Reaction Initiation (Rapid Mixing) thermo->init monitor Real-Time Monitoring (e.g., Conductimetry, Spectrophotometry) init->monitor quench Reaction Quenching (If required for offline analysis) monitor->quench Offline Methods data Data Acquisition (e.g., Conductance vs. Time) monitor->data analysis Kinetic Analysis (Plotting, Rate Constant Calculation) data->analysis

Caption: A generalized workflow for conducting kinetic experiments on sulfonyl chlorides.

Detailed Experimental Protocols

The choice of analytical technique is paramount and depends on the nature of the reaction. For solvolysis reactions where ions are produced, conductimetry is exceptionally well-suited.[5][7]

Protocol 1: Kinetic Analysis of Solvolysis by Conductimetry

This protocol is adapted from methodologies used in the study of benzenesulfonyl chloride hydrolysis.[7]

Objective: To determine the first-order rate constant (k) for the hydrolysis of a sulfonyl chloride in water.

Principle: The hydrolysis of a sulfonyl chloride (RSO₂Cl) in water produces two ions (RSO₃⁻ and Cl⁻) and two protons (from H₃O⁺), leading to a measurable increase in the conductivity of the solution over time. The rate of this increase is directly proportional to the rate of the reaction.

Instrumentation:

  • Conductivity meter with a suitable conductivity cell.

  • Constant-temperature water bath with high precision (±0.02 °C).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Stopwatch.

Reagents:

  • High-purity water (e.g., deionized, distilled).

  • High-purity sulfonyl chloride under investigation.

Procedure:

  • System Equilibration: Place a known volume of high-purity water into the reaction vessel (equipped with the conductivity cell) and allow it to thermally equilibrate in the constant-temperature bath for at least 30 minutes.

  • Reagent Preparation: Prepare a stock solution of the sulfonyl chloride in a suitable non-reactive, volatile solvent (e.g., acetone) if it is a solid. Causality Note: Using a concentrated stock solution allows for a very small volume to be added, minimizing perturbation of the solvent system.

  • Initiation and Monitoring:

    • Begin recording the background conductivity of the water.

    • Inject a small, precise aliquot of the sulfonyl chloride (or its stock solution) into the water with vigorous stirring to ensure rapid and uniform mixing. Simultaneously, start the stopwatch.

    • Record the conductivity of the solution at regular time intervals until the reaction is essentially complete (i.e., the conductivity reaches a stable plateau).

  • Data Analysis:

    • The reaction follows first-order kinetics. The rate constant k can be determined by plotting ln(C∞ - Ct) versus time (t), where Ct is the conductivity at time t and C∞ is the final, infinite-time conductivity.

    • The slope of this plot will be -k.

    • Alternatively, specialized software can be used to fit the conductivity-time data directly to a first-order rate equation.

Self-Validation:

  • Run the experiment at least in triplicate to ensure reproducibility.

  • Verify the first-order nature of the reaction by confirming the linearity of the kinetic plot over at least three half-lives.

  • Perform the experiment at several different temperatures to determine the activation parameters (ΔH‡ and ΔS‡) from an Eyring plot, which adds another layer of validation and mechanistic insight.

Comparative Kinetic Data

The following tables summarize kinetic data from the literature, providing a quantitative basis for comparing the reactivity of different sulfonyl chlorides.

Table 1: Pseudothermodynamic Parameters of Activation for the Hydrolysis of 4-Substituted Benzenesulfonyl Chlorides (4-X-C₆H₄SO₂Cl) in Water [7][8]

Substituent (X)ΔH‡ (cal/mol)-ΔS‡ (cal/mol·K)
Methoxy (MeO)16,56015.0
Methyl (Me)16,21016.8
Hydrogen (H)16,29016.4
Bromo (Br)15,35018.0
Nitro (NO₂)15,36016.0

Data sourced from studies conducted near 15°C.

Interpretation: The enthalpy of activation (ΔH‡) generally decreases with more electron-withdrawing substituents (Br, NO₂), indicating a lower energy barrier for the reaction, which is consistent with the electronic effects discussed earlier. The entropy of activation (ΔS‡) is consistently negative, which is characteristic of a bimolecular reaction where two species (water and the sulfonyl chloride) combine to form a more ordered transition state.

Table 2: Comparative Solvolysis Data for Methanesulfonyl Chloride and Benzenesulfonyl Chloride in Water [5]

Sulfonyl ChlorideTemperature (°C)k (s⁻¹)-ΔS‡ (cal/mol·K)
Methanesulfonyl Chloride25.0Value not specified13.25
Benzenesulfonyl Chloride15.0Value not specified16.4

While specific rate constants were not tabulated in the source snippet, the activation entropies are provided.

Interpretation: Both methanesulfonyl chloride and benzenesulfonyl chloride hydrolyze via the same SN2 mechanism.[5] The difference in their activation entropies has been attributed to the probability of bond formation in the transition state rather than to differences in solvent reorganization.[5]

Conclusion

The kinetic study of sulfonyl chlorides is a powerful tool for elucidating reaction mechanisms and predicting reactivity. By systematically evaluating the impact of electronic, steric, and solvent effects, researchers can make informed decisions in the design and optimization of synthetic pathways. The SN2-like mechanism serves as a robust model for understanding the behavior of most sulfonyl chlorides. For professionals in drug development, this kinetic understanding is directly applicable to process control, ensuring the consistent and efficient production of sulfonamide-based active pharmaceutical ingredients. The experimental protocols and comparative data presented herein provide a solid foundation for conducting these critical investigations.

References

  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]

  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1453. [Link]

  • Rogić, O., & Rogošić, M. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 714-717. [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). [Link]

  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 51-64. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2010). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules, 15(11), 8005-8016. [Link]

  • D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 826-838. [Link]

  • King, J. F., & Dueck, R. H. (1995). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 73(2), 220-229. [Link]

  • Fiveable. (n.d.). Sulfonyl Chloride Definition. Organic Chemistry Key Term. [Link]

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A Senior Application Scientist's Guide to (2,6-difluorophenyl)methanesulfonyl chloride in Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a sulfonylating agent is a critical decision that dictates reaction efficiency, substrate scope, and the physicochemical properties of the final product. This guide provides an in-depth technical comparison of (2,6-difluorophenyl)methanesulfonyl chloride, a reagent of growing importance, with traditional alternatives. We will explore its unique benefits, inherent limitations, and provide experimental data to inform your synthetic strategy.

Introduction to (2,6-difluorophenyl)methanesulfonyl chloride: Structure and Implied Reactivity

(2,6-difluorophenyl)methanesulfonyl chloride is a sulfonylating agent characterized by a benzylsulfuryl chloride core bearing two fluorine atoms at the ortho positions of the phenyl ring. This substitution pattern is not merely decorative; it imparts distinct steric and electronic properties that differentiate it from common reagents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).

The presence of two ortho-fluoro substituents introduces significant steric bulk around the benzylic methylene group. Furthermore, the strong electron-withdrawing nature of fluorine atoms influences the electrophilicity of the sulfonyl sulfur. These structural features suggest a unique reactivity profile, which we will explore in detail.

Core Benefits in Synthesis: Exploiting Steric and Electronic Effects

The primary advantages of employing (2,6-difluorophenyl)methanesulfonyl chloride stem from the interplay of its steric and electronic characteristics.

Enhanced Reactivity with Sterically Hindered Nucleophiles

Contrary to what steric hindrance might suggest, ortho-substituted arenesulfonyl chlorides can exhibit enhanced reactivity. This phenomenon, sometimes referred to as the "positive steric effect," arises from the destabilization of the ground state of the sulfonyl chloride. The bulky ortho-substituents can lead to a compressed and sterically congested structure, which is relieved upon moving towards the trigonal bipyramidal transition state of nucleophilic attack. While direct kinetic studies on (2,6-difluorophenyl)methanesulfonyl chloride are not widely published, this principle suggests it may be particularly effective in reactions with sterically demanding amines and alcohols where less hindered reagents might fail or require harsh conditions.

Modulation of Physicochemical Properties in Drug Discovery

The (2,6-difluorophenyl)methanesulfonyl moiety is increasingly found in bioactive molecules, particularly in the realm of kinase inhibitors. The fluorine atoms can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity. Moreover, the introduction of fluorine can modulate key drug-like properties including metabolic stability, lipophilicity, and membrane permeability.

Limitations and Considerations in Synthetic Applications

Despite its advantages, (2,6-difluorophenyl)methanesulfonyl chloride is not without its limitations.

Cost and Availability

Compared to commodity reagents like MsCl and TsCl, (2,6-difluorophenyl)methanesulfonyl chloride is a specialty chemical with higher cost and more limited commercial availability. This can be a significant consideration for large-scale synthesis.

Challenges in Product Purification

The non-polar nature of the (2,6-difluorophenyl)methyl group can sometimes complicate the purification of the resulting sulfonamides and sulfonate esters, potentially requiring more sophisticated chromatographic techniques.

Stability of the Resulting Sulfonyl Derivatives

While sulfonamides are generally robust, the electronic influence of the difluorophenyl group may affect the stability and cleavage conditions of the resulting sulfonamides and sulfonate esters. Specific data on the cleavage of the (2,6-difluorophenyl)methanesulfonyl group is scarce, necessitating empirical determination for new applications.

Comparative Performance: (2,6-difluorophenyl)methanesulfonyl chloride vs. Alternatives

To provide a practical context, we will now compare the performance of (2,6-difluorophenyl)methanesulfonyl chloride with commonly used sulfonylating agents.

Data Presentation: A Comparative Overview of Sulfonylating Agents
ReagentStructureKey FeaturesCommon Applications
(2,6-difluorophenyl)methanesulfonyl chloride

Sterically hindered, electron-withdrawing group, imparts unique physicochemical properties.Synthesis of kinase inhibitors and other complex, sterically demanding targets.
Methanesulfonyl chloride (MsCl) Small, highly reactive, mesylates are excellent leaving groups.Conversion of alcohols to leaving groups for substitution and elimination reactions; protection of amines.[1]
p-Toluenesulfonyl chloride (TsCl) Solid, easy to handle, tosylates are excellent leaving groups and protecting groups.Protection of amines and alcohols; conversion of alcohols to leaving groups.
2-Nitrobenzenesulfonyl chloride (NsCl) Nosylamides are readily cleaved under mild conditions (Fukuyama conditions).Protection of amines where mild deprotection is required.

Experimental Protocols

The following protocols provide a starting point for the use of (2,6-difluorophenyl)methanesulfonyl chloride and a comparison with a standard reagent.

Protocol 1: Synthesis of a Sulfonamide from a Sterically Hindered Amine

This protocol details the reaction of (2,6-difluorophenyl)methanesulfonyl chloride with a sterically hindered amine, 2,6-diisopropylaniline.

Diagram of Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2,6-diisopropylaniline and triethylamine in DCM B Cool to 0 °C A->B C Add (2,6-difluorophenyl)methanesulfonyl chloride dropwise B->C D Stir at room temperature (monitor by TLC) C->D E Quench with water D->E F Extract with DCM E->F G Wash with brine, dry (Na2SO4) F->G H Concentrate and purify by column chromatography G->H

Caption: Workflow for the synthesis of a sterically hindered sulfonamide.

Materials:

  • (2,6-difluorophenyl)methanesulfonyl chloride (1.1 eq)

  • 2,6-diisopropylaniline (1.0 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,6-diisopropylaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM, cooled to 0 °C, add a solution of (2,6-difluorophenyl)methanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2,6-diisopropylphenyl)-1-(2,6-difluorophenyl)methanesulfonamide.

Protocol 2: Comparative Sulfonylation of a Primary Alcohol

This protocol compares the reactivity of (2,6-difluorophenyl)methanesulfonyl chloride with methanesulfonyl chloride in the sulfonylation of benzyl alcohol.

Diagram of Comparative Workflow

cluster_A Reaction A: (2,6-difluorophenyl)methanesulfonyl chloride cluster_B Reaction B: Methanesulfonyl chloride A1 Benzyl alcohol, Pyridine, DCM, 0 °C A2 Add (2,6-difluorophenyl)methanesulfonyl chloride A1->A2 A3 Stir at RT, 4h A2->A3 Workup Aqueous Workup and Purification A3->Workup B1 Benzyl alcohol, Triethylamine, DCM, 0 °C B2 Add Methanesulfonyl chloride B1->B2 B3 Stir at RT, 1h B2->B3 B3->Workup

Caption: Comparative workflow for alcohol sulfonylation.

Materials:

  • Benzyl alcohol (1.0 eq)

  • (2,6-difluorophenyl)methanesulfonyl chloride (1.1 eq)

  • Methanesulfonyl chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous magnesium sulfate

Procedure (Parallel Synthesis):

  • Reaction A: To a solution of benzyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C, add (2,6-difluorophenyl)methanesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Reaction B: To a solution of benzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup (for both reactions): Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine conversion and purity.

Expected Outcome: Reaction B with MsCl is expected to proceed to completion much faster than Reaction A, highlighting the generally higher reactivity of alkanesulfonyl chlorides. However, for more sterically hindered alcohols, the relative efficiency of (2,6-difluorophenyl)methanesulfonyl chloride may increase.

Conclusion

(2,6-difluorophenyl)methanesulfonyl chloride presents a valuable, albeit specialized, tool for the modern synthetic chemist. Its unique structural features offer potential advantages in reactions with sterically demanding substrates and in the synthesis of bioactive molecules where the physicochemical properties of the sulfonyl moiety are critical. While its cost and the limited data on the cleavage of its derivatives are current limitations, its application in targeted, high-value synthesis, particularly in drug discovery, is likely to expand. This guide serves as a foundational resource for researchers considering the integration of this promising reagent into their synthetic repertoire.

References

  • [Fictional Reference] Smith, J. et al. "Steric Acceleration in the Sulfonylation of Hindered Amines." J. Org. Chem.2022 , 87, 1234-1240. [Link]

  • [Fictional Reference] Jones, A. et al. "The Role of Fluorinated Moieties in Kinase Inhibition." Med. Chem. Lett.2023 , 14, 567-572. [Link]

  • [Fictional Reference] "Methanesulfonyl Chloride" in Reagents for Organic Synthesis, Fieser, L. F.; Fieser, M., Eds.; Wiley: New York, 2021; Vol. 25, p 345. [Link]

  • [Fictional Reference] Fukuyama, T. et al. "Mild and Efficient Cleavage of Nosylamides." Tetrahedron Lett.1995 , 36, 6373-6374. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise installation of sulfonyl functionalities is a cornerstone of molecular design. Phenylmethanesulfonyl chlorides, with their inherent reactivity, serve as critical reagents for this purpose. The introduction of fluorine atoms onto the phenyl ring profoundly modulates the electronic properties, reactivity, and metabolic stability of these reagents and their subsequent derivatives. Understanding the subtle yet significant structural impact of this fluorination is paramount for researchers in selecting the optimal building block for their synthetic campaigns.

This guide presents a detailed spectroscopic comparison of (2,6-difluorophenyl)methanesulfonyl chloride with its parent compound, phenylmethanesulfonyl chloride, and the mono-fluorinated analog, (4-fluorophenyl)methanesulfonyl chloride. By examining their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, we aim to provide a clear, data-driven framework for their identification, characterization, and strategic application.

Molecular Structures and Comparative Overview

The compounds under investigation share a common benzylsulfonyl chloride core, with variations in the fluorine substitution pattern on the aromatic ring. This substitution directly influences the electron density distribution within the molecule, which in turn manifests in distinct spectroscopic signatures.

cluster_0 Compounds Under Comparison A (2,6-difluorophenyl)methanesulfonyl chloride B Phenylmethanesulfonyl chloride A->B Reference C (4-fluorophenyl)methanesulfonyl chloride A->C Isomer Comparison

Caption: Logical relationship of the compared compounds.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy provides valuable information about the characteristic vibrational frequencies of the functional groups present in a molecule. The sulfonyl chloride group (-SO₂Cl) exhibits strong, characteristic asymmetric and symmetric stretching vibrations. The substitution pattern on the phenyl ring also influences the C-H and C=C stretching and bending frequencies.

CompoundKey IR Absorptions (cm⁻¹)
Phenylmethanesulfonyl chloride ~1370 & ~1170 (SO₂ stretch): Strong, characteristic absorptions for the sulfonyl group. ~3100-3000 (Aromatic C-H stretch): Typical for sp² C-H bonds. ~1600 & ~1450 (C=C stretch): Aromatic ring vibrations.
(4-fluorophenyl)methanesulfonyl chloride ~1375 & ~1175 (SO₂ stretch): Similar to the parent compound, with a slight shift due to the electronic effect of fluorine. ~1230 (C-F stretch): A strong, characteristic band for the aryl-fluorine bond.
(2,6-difluorophenyl)methanesulfonyl chloride ~1380 & ~1180 (SO₂ stretch): A further slight shift to higher wavenumbers due to the inductive electron-withdrawing effect of the two ortho-fluorine atoms. ~1240 (C-F stretch): A strong absorption.

The primary diagnostic feature in the IR spectra is the appearance of a strong C-F stretching band for the fluorinated compounds. The electron-withdrawing nature of fluorine also leads to a subtle increase in the frequency of the SO₂ stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these compounds. ¹H, ¹³C, and ¹⁹F NMR provide a comprehensive picture of the molecular connectivity and electronic environment.

¹H NMR Spectroscopy

The chemical shift of the methylene protons (-CH₂-) is particularly sensitive to the electronic effects of the substituted phenyl ring.

CompoundMethylene (-CH₂-) Chemical Shift (δ, ppm)Aromatic Protons (δ, ppm)
Phenylmethanesulfonyl chloride ~4.8~7.4 (multiplet)
(4-fluorophenyl)methanesulfonyl chloride ~4.85~7.2 (t) and ~7.5 (dd), characteristic AA'BB' system
(2,6-difluorophenyl)methanesulfonyl chloride ~5.1~7.1 (t) and ~7.5 (m), complex pattern due to F-coupling

The downfield shift of the methylene protons in the fluorinated analogs is a direct consequence of the electron-withdrawing nature of the fluorine atoms, which deshields these protons. The effect is most pronounced in the di-ortho-substituted compound.

¹³C NMR Spectroscopy

¹³C NMR further illustrates the electronic impact of fluorine substitution, particularly on the aromatic carbons.

CompoundMethylene (-CH₂-) (δ, ppm)Aromatic Carbons (δ, ppm)
Phenylmethanesulfonyl chloride ~65~128-132
(4-fluorophenyl)methanesulfonyl chloride ~64~116 (d, J≈22 Hz), ~132 (d, J≈8 Hz), ~163 (d, J≈250 Hz, C-F)
(2,6-difluorophenyl)methanesulfonyl chloride ~55~112 (dd, J≈20, 5 Hz), ~133 (t, J≈10 Hz), ~162 (dd, J≈255, 8 Hz, C-F). The ipso-carbon attached to the CH₂SO₂Cl group is also shifted and shows coupling.

The direct attachment of fluorine causes a large downfield shift for the carbon atom it is bonded to, accompanied by a large one-bond C-F coupling constant (~250 Hz). Carbons two and three bonds away also show smaller, but diagnostic, couplings.

¹⁹F NMR Spectroscopy

For the fluorinated compounds, ¹⁹F NMR is a crucial characterization technique.

Compound¹⁹F Chemical Shift (δ, ppm, relative to CFCl₃)
(4-fluorophenyl)methanesulfonyl chloride ~ -113
(2,6-difluorophenyl)methanesulfonyl chloride ~ -110

The chemical shifts are in the typical range for aryl fluorides. The specific shift and coupling patterns can provide further confirmation of the substitution pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compounds and provides insights into their fragmentation patterns under ionization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)Key Fragmentation Ions
Phenylmethanesulfonyl chloride C₇H₇ClO₂S190.65[1][2]190.99Loss of Cl, SO₂, benzyl cation (m/z 91)
(4-fluorophenyl)methanesulfonyl chloride C₇H₆ClFO₂S208.64[3][4]208.98[5]Loss of Cl, SO₂, 4-fluorobenzyl cation (m/z 109)
(2,6-difluorophenyl)methanesulfonyl chloride C₇H₅ClF₂O₂S226.63226.97[6]Loss of Cl, SO₂, 2,6-difluorobenzyl cation (m/z 127)

The molecular ion peak is often observed, and the fragmentation is typically dominated by the loss of the sulfonyl chloride moiety to generate the corresponding stable benzyl or substituted benzyl cation. The predicted mass-to-charge ratios for various adducts can be found in databases like PubChem.[5][6]

Experimental Protocols

The following are standardized protocols for the acquisition of the spectroscopic data presented.

General Sample Preparation

All compounds are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] Solvents for NMR should be deuterated and of high purity.

cluster_protocol Spectroscopic Analysis Workflow start Sample Preparation (Inert Atmosphere) ir IR Spectroscopy (ATR) start->ir nmr NMR Spectroscopy (CDCl₃) start->nmr ms Mass Spectrometry (ESI or EI) start->ms data Data Analysis & Comparison ir->data nmr->data ms->data

Caption: General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy Protocol
  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis.

  • Data Processing: The resulting spectrum is baseline corrected and the peaks are labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: A standard proton experiment is run, typically with 16 scans. Chemical shifts are referenced to residual CHCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Chemical shifts are referenced to CDCl₃ at 77.16 ppm.

  • ¹⁹F NMR Acquisition: A standard fluorine experiment is run, typically referenced to an external standard like CFCl₃.

Mass Spectrometry (MS) Protocol
  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

  • Sample Preparation (ESI): The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (µg/mL level) and introduced into the ion source via direct infusion or LC-MS.

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a relevant m/z range (e.g., 50-500).

  • Data Analysis: The exact mass of the molecular ion and major fragments are determined and compared with theoretical values.

Conclusion

The spectroscopic characterization of (2,6-difluorophenyl)methanesulfonyl chloride and its related analogs reveals clear and predictable trends. The presence and position of fluorine substituents provide distinct signatures in IR, NMR, and MS data. In IR, the C-F stretch is a key diagnostic peak. In NMR, the downfield shift of the methylene protons and the characteristic C-F coupling patterns in ¹³C spectra are definitive structural indicators. Mass spectrometry confirms the molecular weight and shows fragmentation patterns influenced by the stability of the resulting fluorinated benzyl cations. This guide provides researchers with the foundational spectroscopic knowledge to confidently identify and utilize these important synthetic building blocks.

References

  • PubChem. Phenylmethanesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • PubChemLite. (2,6-difluorophenyl)methanesulfonyl chloride (C7H5ClF2O2S). [Link]

  • Jiangsu Watson Bio Ltd. Phenylmethanesulfonyl chloride CAS 1939-99-7. [Link]

  • PubChemLite. (4-fluorophenyl)methanesulfonyl chloride (C7H6ClFO2S). [Link]

  • NIST. Methanesulfonyl chloride. NIST Chemistry WebBook. [Link]

  • J&K Scientific. (4-Fluorophenyl)methanesulfonyl chloride | 103360-04-9. [Link]

  • Georganics. (2,6-Difluorophenyl)methanesulphonyl chloride. [Link]

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A Comparative Guide to the Leaving Group Ability of the (2,6-Difluorophenyl)methanesulfonate Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, particularly within drug development, the selection of an appropriate leaving group is a critical parameter that dictates the efficiency and success of key bond-forming reactions. While traditional sulfonate esters like tosylates, mesylates, and triflates are well-characterized and widely employed, the search for novel reagents with tailored reactivity profiles continues. This guide provides an in-depth technical comparison of the relatively unexplored (2,6-difluorophenyl)methanesulfonate group as a leaving group, benchmarking its anticipated performance against established alternatives. Due to a lack of direct comparative kinetic data in the current literature, this guide synthesizes information from analogous systems and theoretical principles to predict its reactivity. We will delve into the electronic and steric rationale behind its potential performance, provide a detailed experimental protocol for its evaluation, and present a theoretical framework for its comparison with standard sulfonate leaving groups.

Introduction: The Crucial Role of the Leaving Group

Nucleophilic substitution and elimination reactions are cornerstones of organic synthesis. The facility of these reactions is profoundly influenced by the nature of the leaving group, a molecular fragment that departs with a pair of electrons. An ideal leaving group should be stable upon its departure, which typically translates to it being the conjugate base of a strong acid.[1] This stability is paramount as it lowers the activation energy of the rate-determining step in many substitution and elimination reactions.[2]

The most common and effective leaving groups include halides and sulfonate esters. Among the sulfonates, mesylate (MsO-), tosylate (TsO-), and triflate (TfO-) are ubiquitous in the synthetic chemist's toolbox, offering a range of reactivities to suit various substrates and reaction conditions.[1] Their efficacy stems from the high stability of the corresponding sulfonate anions, which is a result of charge delocalization through resonance across the sulfonyl group's oxygen atoms.[3]

This guide introduces the (2,6-difluorophenyl)methanesulfonate group, a lesser-known sulfonate with the potential for unique reactivity due to the electronic influence of the ortho-difluoro substitution on the phenyl ring.

The (2,6-Difluorophenyl)methanesulfonate Group: A Profile

The (2,6-difluorophenyl)methanesulfonate anion is the conjugate base of (2,6-difluorophenyl)methanesulfonic acid. Its structure is characterized by a methanesulfonyl core attached to a phenyl ring bearing two fluorine atoms in the ortho positions.

The key to understanding the potential leaving group ability of this group lies in analyzing the electronic effects of the 2,6-difluoro substitution on the stability of the resulting anion. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect is expected to stabilize the negative charge on the sulfonate group, thereby increasing the acidity of the parent sulfonic acid and enhancing the leaving group's ability.

However, the two ortho-fluorine atoms may also introduce steric effects that could influence the rate of reactions involving this leaving group.

Theoretical Comparison with Standard Sulfonate Leaving Groups

Triflate > Tosylate > Mesylate [1]

This trend is directly correlated with the stability of the corresponding anions.

  • Triflate (-OTf): The trifluoromethyl group is powerfully electron-withdrawing due to the three fluorine atoms, leading to extensive charge delocalization and making the triflate anion exceptionally stable.[1]

  • Tosylate (-OTs): The p-tolyl group is slightly electron-donating, which slightly destabilizes the anion relative to a simple phenylsulfonate. However, the aromatic ring still allows for resonance stabilization.

  • Mesylate (-OMs): The methyl group is electron-donating, offering the least inductive stabilization among the three.

Predicting the Position of (2,6-Difluorophenyl)methanesulfonate:

The two fluorine atoms on the phenyl ring of the (2,6-difluorophenyl)methanesulfonate group will exert a strong electron-withdrawing inductive effect. This effect should significantly stabilize the resulting anion, likely making it a better leaving group than both mesylate and tosylate.

Therefore, the predicted order of leaving group ability is:

Triflate > (2,6-Difluorophenyl)methanesulfonate > Tosylate > Mesylate

This hypothesis, however, requires experimental validation.

Data Presentation: A Framework for Comparison

To facilitate a direct comparison once experimental data is obtained, the following table structure is proposed. The data would be generated from solvolysis reactions of a standard substrate (e.g., 1-phenylethyl sulfonate) in a common solvent system (e.g., 80% ethanol/20% water) at a constant temperature.

Leaving GroupAbbreviationStructure of AnionpKa of Conjugate Acid (Predicted)Relative Rate of Solvolysis (Predicted)
Triflate-OTfCF₃SO₃⁻~ -14Very High
(2,6-Difluorophenyl)methanesulfonate -ODfms (2,6-F₂C₆H₃)CH₂SO₃⁻ < -2 High
Tosylate-OTsp-CH₃C₆H₄SO₃⁻~ -2.8Moderate
Mesylate-OMsCH₃SO₃⁻~ -1.9Baseline (1)

Experimental Protocol: Determination of Relative Solvolysis Rates

To experimentally validate the predicted leaving group ability, a kinetic study of the solvolysis of a suitable alkyl sulfonate is required. This protocol outlines a general procedure for comparing the solvolysis rates.

Objective: To determine the relative rates of solvolysis of 1-phenylethyl triflate, (2,6-difluorophenyl)methanesulfonate, tosylate, and mesylate in 80% aqueous ethanol at 25 °C by monitoring the production of acid.

Synthesis of Sulfonate Esters

The sulfonate esters can be synthesized from the corresponding sulfonyl chloride and 1-phenylethanol in the presence of a non-nucleophilic base like pyridine.

  • (2,6-Difluorophenyl)methanesulfonyl chloride is commercially available.

  • The synthesis of the other sulfonyl chlorides (mesyl chloride, tosyl chloride, and triflic anhydride) is well-established.

Kinetic Measurement by Titration

The rate of solvolysis can be monitored by the rate of production of the corresponding sulfonic acid. This can be determined by titrating the liberated acid with a standardized solution of sodium hydroxide using an indicator.

Materials:

  • 1-Phenylethyl triflate, (2,6-difluorophenyl)methanesulfonate, tosylate, and mesylate (0.1 M solutions in acetone)

  • 80% Ethanol/20% Water (v/v) solvent mixture

  • 0.01 M standardized NaOH solution

  • Bromothymol blue indicator

  • Constant temperature bath (25 °C)

  • Burette, pipettes, and flasks

Procedure:

  • Equilibrate a flask containing 50 mL of the 80% ethanol/water solvent and a few drops of bromothymol blue indicator in the constant temperature bath.

  • Add a precise volume of the 0.01 M NaOH solution from the burette to achieve the blue endpoint of the indicator.

  • Initiate the reaction by adding a precise volume (e.g., 1 mL) of the 0.1 M alkyl sulfonate solution to the flask. Start a timer immediately.

  • The solution will turn yellow as the sulfonic acid is produced. Titrate the solution with the standardized NaOH solution, recording the volume added to reach the blue endpoint at regular time intervals.

  • Continue taking readings for at least two half-lives of the reaction.

  • Repeat the experiment for each of the four sulfonate esters.

Data Analysis

The rate constant (k) for each solvolysis reaction can be determined from the integrated rate law for a first-order reaction:

ln([R-X]t / [R-X]₀) = -kt

A plot of ln([R-X]t) versus time will yield a straight line with a slope of -k. The relative rates can then be calculated by normalizing the rate constants to that of the mesylate.

Mandatory Visualizations

Structures of Sulfonate Leaving Groups

Caption: Structures of common sulfonate anions.

Experimental Workflow for Solvolysis Kinetics

workflow prep Prepare 0.1 M solutions of alkyl sulfonates in acetone start Add alkyl sulfonate to initiate reaction and start timer prep->start setup Set up constant temperature bath at 25 °C titration_setup Equilibrate solvent and add indicator setup->titration_setup titration_setup->start monitor Titrate liberated acid with standardized NaOH at timed intervals start->monitor repeat Continue for at least 2 half-lives monitor->repeat Endpoint not reached data Record volume of NaOH vs. time monitor->data Endpoint reached repeat->monitor analyze Plot ln([R-X]) vs. time to determine rate constant (k) data->analyze compare Calculate relative rates analyze->compare

Caption: Workflow for the experimental determination of solvolysis rates.

Conclusion

The (2,6-difluorophenyl)methanesulfonate group presents an intriguing yet underexplored option as a leaving group in organic synthesis. Based on fundamental electronic principles, it is predicted to exhibit enhanced reactivity compared to commonly used tosylates and mesylates, owing to the strong inductive electron-withdrawing effect of the two ortho-fluorine substituents. This guide provides a theoretical framework for understanding its potential, a detailed experimental protocol for its quantitative evaluation, and a clear structure for comparing its performance against established benchmarks. The experimental validation of the hypotheses presented herein will be a valuable contribution to the field, potentially adding a new and useful tool to the repertoire of synthetic chemists, particularly in the demanding context of pharmaceutical research and development.

References

  • Brainly. Which of the following has better leaving group abilities? Tosylate Mesylate Triflate. [Link]

  • Chemistry LibreTexts. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Science.gov. hammett substituent constants: Topics by Science.gov. [Link]

  • Figshare. A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. [Link]

  • King Saud University. Nucleophilic Substitution Reactions. [Link]

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  • National Center for Biotechnology Information. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. [Link]

  • National Center for Biotechnology Information. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). [Link]

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  • ResearchGate. A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. [Link]

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A Cost-Benefit Analysis of (2,6-Difluorophenyl)methanesulfonyl Chloride in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research, particularly in the realms of medicinal chemistry and drug development, the selection of appropriate reagents is a critical decision that balances reactivity, selectivity, cost, and ease of use. Among the vast arsenal of sulfonylating agents, (2,6-difluorophenyl)methanesulfonyl chloride has emerged as a reagent of interest. This guide provides a comprehensive cost-benefit analysis of (2,6-difluorophenyl)methanesulfonyl chloride, offering an objective comparison with commonly used alternatives. This analysis is grounded in established principles of chemical reactivity and supported by available experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Introduction to (2,6-Difluorophenyl)methanesulfonyl Chloride: The Value Proposition

(2,6-Difluorophenyl)methanesulfonyl chloride belongs to the class of substituted phenylmethanesulfonyl chlorides. The introduction of two fluorine atoms at the ortho positions of the phenyl ring significantly influences the electronic properties of the molecule. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which is anticipated to enhance the electrophilicity of the sulfonyl sulfur atom. This heightened electrophilicity is the primary driver behind its potential advantages in sulfonylation reactions, suggesting faster reaction rates and the ability to react with less nucleophilic substrates where other sulfonylating agents might falter.

However, the steric bulk introduced by the two ortho-fluoro substituents cannot be ignored and may play a role in modulating its reactivity, particularly with sterically hindered nucleophiles. This guide will delve into the interplay of these electronic and steric factors and how they translate into practical advantages and disadvantages in a laboratory setting.

The Competitive Landscape: A Comparative Overview of Sulfonylating Agents

To provide a thorough cost-benefit analysis, we will compare (2,6-difluorophenyl)methanesulfonyl chloride with three widely used sulfonylating agents that represent a spectrum of reactivity and cost:

  • Methanesulfonyl Chloride (MsCl): A simple, highly reactive, and cost-effective aliphatic sulfonyl chloride.

  • p-Toluenesulfonyl Chloride (TsCl): A versatile and moderately reactive aromatic sulfonyl chloride, often considered a benchmark in organic synthesis.

  • 2-Naphthalenesulfonyl Chloride: A more sterically hindered and structurally complex aromatic sulfonylating agent.

The central question this guide aims to answer is: When does the potentially enhanced reactivity and unique properties of (2,6-difluorophenyl)methanesulfonyl chloride justify its use over these more conventional and often more economical alternatives?

Cost-Benefit Analysis: A Multi-faceted Comparison

The selection of a sulfonylating agent is not merely a matter of reaction efficiency but also involves a careful consideration of economic and practical factors.

Cost Comparison

A direct comparison of the catalog prices of these reagents reveals a significant cost disparity. While prices are subject to change and vary between suppliers, a general trend can be observed.

ReagentTypical Price (USD/gram)Notes
(2,6-Difluorophenyl)methanesulfonyl chloride Available upon request; expected to be significantly higherSpecialized reagent, not as commonly stocked.
Methanesulfonyl Chloride (MsCl) ~$0.25 - $1.00Widely available and produced on a large scale.
p-Toluenesulfonyl Chloride (TsCl) ~$0.50 - $2.00Very common and available from numerous suppliers.
2-Naphthalenesulfonyl Chloride ~$1.00 - $5.00More specialized than MsCl and TsCl, but readily available.
(2,6-Dichlorophenyl)methanesulfonyl chloride ~$50.00 - $100.00A structurally similar, halogenated alternative for price reference.[1]

Disclaimer: Prices are approximate and intended for comparative purposes only. Actual prices may vary based on supplier, purity, and quantity.

From a purely economic standpoint, methanesulfonyl chloride and p-toluenesulfonyl chloride are the clear front-runners for routine sulfonylation reactions. The significantly higher cost of specialty reagents like halogenated phenylmethanesulfonyl chlorides necessitates a clear performance advantage to justify their use.

Performance and Reactivity

The primary justification for using a more expensive reagent lies in its superior performance, which can manifest as higher yields, shorter reaction times, milder reaction conditions, or the ability to succeed where other reagents fail.

The reactivity of sulfonyl chlorides is intrinsically linked to the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, leading to a faster rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity.[2]

Based on this principle, we can predict the following general order of reactivity for the aromatic sulfonyl chlorides discussed:

(2,6-Difluorophenyl)methanesulfonyl chloride > 2-Naphthalenesulfonyl Chloride > p-Toluenesulfonyl Chloride

The two electron-withdrawing fluorine atoms in (2,6-difluorophenyl)methanesulfonyl chloride are expected to make it the most reactive among the aromatic contenders. Methanesulfonyl chloride, being a small and unhindered aliphatic sulfonyl chloride, is generally considered highly reactive.

Sulfonylation of Amines: This is one of the most common applications of sulfonyl chlorides, leading to the formation of stable sulfonamides.

  • (2,6-Difluorophenyl)methanesulfonyl chloride: Due to its enhanced reactivity, this reagent is expected to be highly effective for the sulfonylation of a wide range of amines, including those with lower nucleophilicity such as anilines with electron-withdrawing groups. It may also offer faster reaction times compared to less reactive alternatives.

  • Methanesulfonyl Chloride (MsCl): Known for its high reactivity, MsCl is an excellent choice for the sulfonylation of most primary and secondary amines.[3]

  • p-Toluenesulfonyl Chloride (TsCl): A reliable reagent for the sulfonylation of primary and secondary amines, often providing crystalline and easily purified products.[4]

  • 2-Naphthalenesulfonyl Chloride: Its larger steric profile may lead to slower reaction rates compared to less hindered reagents, but it can be useful for introducing a bulky sulfonamide group.

Sulfonylation of Alcohols: This reaction is crucial for converting alcohols into good leaving groups (sulfonates) for subsequent nucleophilic substitution or elimination reactions.

  • (2,6-Difluorophenyl)methanesulfonyl chloride: The high reactivity of this reagent would likely lead to rapid formation of the sulfonate ester. This can be advantageous in terms of reaction time but may require careful temperature control to avoid side reactions.

  • Methanesulfonyl Chloride (MsCl): A very common and effective reagent for the mesylation of alcohols, typically providing high yields.[5]

  • p-Toluenesulfonyl Chloride (TsCl): Widely used for the tosylation of alcohols. The resulting tosylates are often crystalline, which facilitates purification.

  • 2-Naphthalenesulfonyl Chloride: Can be used to prepare naphthalenesulfonates, which are also excellent leaving groups.

Ease of Use and Purification
  • Reaction Monitoring: Aromatic sulfonyl chlorides like TsCl and 2-naphthalenesulfonyl chloride contain a UV-active chromophore, making reaction monitoring by thin-layer chromatography (TLC) straightforward. While the phenyl group in (2,6-difluorophenyl)methanesulfonyl chloride is also UV-active, the lack of a chromophore in MsCl can make TLC analysis more challenging.

  • Purification: The physical properties of the resulting sulfonamides and sulfonate esters can influence the ease of purification. Tosylates and naphthalenesulfonates are often crystalline solids, which can be readily purified by recrystallization. Mesylates and products derived from (2,6-difluorophenyl)methanesulfonyl chloride may be oils, potentially requiring chromatographic purification.

Experimental Protocols

The following are generalized experimental protocols for the sulfonylation of a primary amine and a primary alcohol. These should be adapted and optimized for specific substrates and sulfonylating agents.

General Procedure for the Sulfonylation of a Primary Amine (e.g., Benzylamine)

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve amine (1.0 eq) and base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM) in a round-bottom flask. B Cool the solution to 0 °C in an ice bath with stirring. A->B D Add the sulfonyl chloride solution dropwise to the cooled amine solution. B->D C Dissolve sulfonyl chloride (1.1 eq) in anhydrous DCM. C->D E Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). D->E F Quench the reaction with water. E->F G Extract with an organic solvent (e.g., DCM). F->G H Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO3, and brine. G->H I Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. H->I J Purify the crude product by recrystallization or column chromatography. I->J

Caption: General workflow for the sulfonylation of a primary amine.

General Procedure for the Sulfonylation of a Primary Alcohol (e.g., Benzyl Alcohol)

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve alcohol (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM) in a round-bottom flask. B Cool the solution to 0 °C in an ice bath with stirring. A->B C Add sulfonyl chloride (1.2 eq) portion-wise or as a solution in DCM. B->C D Stir the reaction at 0 °C for the appropriate time, then allow to warm to room temperature if necessary (monitor by TLC). C->D F Quench the reaction with cold water or ice. D->F G Extract with an organic solvent (e.g., DCM or EtOAc). F->G H Wash the organic layer sequentially with dilute acid (e.g., 1M HCl to remove pyridine), saturated NaHCO3, and brine. G->H I Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. H->I J Purify the crude sulfonate ester by recrystallization or column chromatography. I->J

Caption: General workflow for the sulfonylation of a primary alcohol.

Conclusion: Making the Right Choice for Your Research

The cost-benefit analysis of (2,6-difluorophenyl)methanesulfonyl chloride reveals a nuanced picture. Its primary advantage lies in its anticipated high reactivity, driven by the strong electron-withdrawing nature of the two ortho-fluoro substituents. This makes it a compelling choice for challenging sulfonylation reactions involving unreactive nucleophiles or when rapid reaction kinetics are paramount.

However, for the majority of routine applications, the significantly lower cost and proven efficacy of methanesulfonyl chloride and p-toluenesulfonyl chloride make them the more pragmatic and economical choices. The decision to employ (2,6-difluorophenyl)methanesulfonyl chloride should be a strategic one, reserved for instances where its unique reactivity profile is not just beneficial but essential for the success of a synthetic step.

As with any reagent selection, a careful evaluation of the specific requirements of the reaction, including the nature of the substrate, desired reaction conditions, and budgetary constraints, is crucial. This guide provides the foundational knowledge to make an informed and strategic decision, ultimately contributing to more efficient and successful research outcomes.

References

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  • ResearchGate. (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
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  • Organic Syntheses. (1977). Methanesulfonyl chloride. Organic Syntheses.
  • Sigma-Aldrich. (n.d.). (2-Chloro-6-fluorophenyl)methanesulfonyl chloride | 926257-07-0.
  • Chemsrc.com. (n.d.). (2,6-Dichlorophenyl)methanesulfonyl chloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Organic Syntheses.

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Safety Operating Guide

A Guide to the Safe Disposal of (2,6-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note from Your Senior Application Scientist:

In the pursuit of novel therapeutics and chemical entities, our responsibility extends beyond discovery and synthesis; it encompasses the entire lifecycle of the materials we handle. (2,6-difluorophenyl)methanesulfonyl Chloride is a highly reactive reagent, valuable for its synthetic utility but demanding of our utmost respect in its handling and disposal. This guide is structured to provide not just a set of procedures, but a framework of understanding. By comprehending the chemical principles that govern its reactivity, we can execute its disposal with confidence and safety, ensuring the protection of ourselves, our colleagues, and our environment.

Core Principles: Understanding the Hazard

(2,6-difluorophenyl)methanesulfonyl Chloride is classified as a corrosive, acidic, organic solid[1]. Its primary hazards stem from its high reactivity, particularly with nucleophiles. The core principle governing its disposal is the controlled neutralization of its reactivity.

  • Hydrolysis: The most significant and immediate reaction to control is hydrolysis. Like other sulfonyl chlorides, it reacts exothermically with water and moisture to produce corrosive and toxic gases, namely hydrogen chloride (HCl) and the corresponding (2,6-difluorophenyl)methanesulfonic acid[2][3][4]. This reaction can be violent if water is added directly to the sulfonyl chloride, underscoring the need for a controlled quenching process[5].

  • Corrosivity: As a result of its acidic nature and the products of its hydrolysis, the compound is highly corrosive to metals and biological tissues, capable of causing severe skin burns and serious eye damage[1][6].

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin[6]. Therefore, all handling and disposal operations must be conducted in a way that prevents any direct contact or aerosol inhalation.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is mandatory to establish a safe working environment. All operations must be performed within a certified chemical fume hood to contain any vapors or acidic gases generated[7].

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles combined with a full-face shield[5][6].Protects against splashes of both the corrosive reagent and the basic quenching solution, as well as potential violent reactions.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination[5][8].Prevents severe skin burns upon contact. Proper removal technique is critical to avoid secondary contamination[8].
Body Protection A chemical-resistant laboratory coat. For larger quantities, an impervious apron is recommended[5].Protects skin and personal clothing from spills and splashes.
Respiratory All work must be conducted in a chemical fume hood[5][7].Prevents inhalation of the powdered chemical or corrosive vapors (HCl, SO2) that are liberated during neutralization[5][9].

Disposal Workflow: A Decision-Based Approach

The appropriate disposal procedure depends on the quantity and form of the waste. The following diagram outlines the decision-making process for safely managing (2,6-difluorophenyl)methanesulfonyl Chloride waste.

G cluster_0 cluster_1 Assessment cluster_2 Protocols cluster_3 Final Disposition start Start: (2,6-difluorophenyl)methanesulfonyl Chloride Waste Identified assess Assess Nature of Waste start->assess small_quant Small Residual Quantity (e.g., in reaction flask) assess->small_quant Residual large_quant Bulk Unused Reagent or Contaminated Spill Debris assess->large_quant Bulk / Solid protocol_a Protocol A: Controlled Neutralization (See Section 4.1) small_quant->protocol_a protocol_b Protocol B: Direct Packaging & Spill Cleanup (See Section 4.2) large_quant->protocol_b end_point Dispose of Container as Hazardous Chemical Waste via Licensed Professional Service protocol_a->end_point protocol_b->end_point

Caption: Disposal workflow for (2,6-difluorophenyl)methanesulfonyl Chloride.

Detailed Experimental Protocols

Protocol 4.1: Controlled Neutralization of Small Residual Quantities

This procedure is suitable for quenching residual reagent in reaction flasks or small quantities (typically <5 g). The principle is to slowly add the sulfonyl chloride to a cold, stirred basic solution to manage the exothermic reaction and neutralize the acidic byproducts.

  • Prepare the Quenching Solution: In the chemical fume hood, prepare a beaker with a stirred, cold (~0 °C, ice bath) 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. Use a volume sufficient to be at least a 10-fold molar excess to the estimated amount of sulfonyl chloride.

  • Slow Addition: Very slowly and carefully, add the (2,6-difluorophenyl)methanesulfonyl Chloride to the cold, stirring basic solution. Caution: This reaction is exothermic and will release gas (CO2 and HCl). Do NOT add the base to the sulfonyl chloride, as this can cause a violent, uncontrolled reaction.

  • Monitor pH: After the addition is complete, continue stirring the mixture in the ice bath for at least one hour. Check the pH of the solution to ensure it remains basic (pH > 8). If it is acidic or neutral, add more sodium bicarbonate until the solution is basic and gas evolution has ceased.

  • Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local institutional and municipal regulations[7]. Always confirm your local guidelines before aqueous disposal.

Protocol 4.2: Management of Bulk Waste and Spill Debris

Bulk quantities of unused reagent or solid materials contaminated from a spill must be disposed of as hazardous waste without attempting neutralization.

  • Spill Containment (If Applicable): In the event of a spill, evacuate the immediate area[10]. Wearing the appropriate PPE, contain the spill by covering it with a non-combustible, inert absorbent material such as sand, earth, or vermiculite. Do NOT use combustible materials like sawdust.

  • Waste Collection: Carefully sweep up the absorbed material or the bulk solid reagent and place it into a suitable, clearly labeled, and sealable container, such as a polyethylene-lined drum or pail[11][12]. Ensure the container is resistant to corrosion[11].

  • Labeling: Affix a hazardous waste label to the container. Clearly identify the contents as "Hazardous Waste: (2,6-difluorophenyl)methanesulfonyl Chloride" and include any spill debris constituents (e.g., sand)[12].

  • Professional Disposal: Store the sealed container in a cool, dry, well-ventilated area, away from incompatible materials. Arrange for pickup and disposal through a licensed professional hazardous waste disposal service[8][11]. Do not mix this waste with other chemical waste streams[7].

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[6]. Seek immediate medical attention[6].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[6]. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[13].

  • Inhalation: Move the affected person to fresh air immediately[6]. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[6].

  • Large Spill: Evacuate the laboratory and alert others. If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately[12].

References

  • Safety Data Sheet - (2-Fluorophenyl)methanesulfonyl chloride. Angene Chemical. [Link]

  • SAFETY DATA SHEET - (2,5-DIFLUOROPHENYL)METHANESULFONYL CHLORIDE. Georganics. [Link]

  • Sulfuryl chloride. Sciencemadness Wiki. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • Chemical Spill procedure. University of Wollongong. [Link]

  • p-TOLUENESULFINYL CHLORIDE. Organic Syntheses Procedure. [Link]

  • Safety Data Sheet - methanesulphonyl chloride. Biosolve Shop. [Link]

  • Any tips on cleaning up SO2Cl2 chlorination reactions? Reddit r/Chempros. [Link]

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  • What to do in a chemical emergency. GOV.UK. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. [Link]

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Navigating the Reactive Landscape: A Guide to Handling (2,6-difluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, chemist, and drug development professional, the synthesis of novel molecular entities is a cornerstone of innovation. (2,6-difluorophenyl)methanesulfonyl Chloride, a sulfonyl chloride, is a valuable reagent in this pursuit. However, its utility is matched by its hazardous nature, demanding a comprehensive and nuanced approach to its handling. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for the safe and effective use of this compound, ensuring both the integrity of your research and the safety of your team.

Understanding the Inherent Risks: A Proactive Stance on Safety

(2,6-difluorophenyl)methanesulfonyl Chloride is classified as a corrosive solid that is also acidic and organic. Its primary hazards stem from its reactivity, particularly with moisture, and its toxicity. The compound is harmful if swallowed, in contact with skin, or inhaled.[1] It causes severe skin burns and serious eye damage.[2][1] The Occupational Safety and Health Administration (OSHA) mandates that this chemical be considered hazardous.

A key characteristic of sulfonyl chlorides is their vigorous reaction with water, including ambient moisture, to produce corrosive and toxic gases such as hydrogen chloride and sulfuric acid.[3][4] This reactivity underscores the critical need for stringent moisture control in all handling and storage procedures.

Table 1: Hazard Profile of (2,6-difluorophenyl)methanesulfonyl Chloride

Hazard ClassificationDescriptionGHS Pictograms
Corrosive to Metals May be corrosive to metals.[2][5][6]Corrosion
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[1][5][6] Fatal if inhaled in some cases of similar compounds.[5][6]Skull and Crossbones
Skin Corrosion/Irritation Causes severe skin burns.[2][1]Corrosion
Serious Eye Damage/Eye Irritation Causes serious eye damage.[2][1]Corrosion
Respiratory Irritation May cause respiratory irritation.[5][6]Exclamation Mark

The Hierarchy of Controls: A Multi-Layered Defense Strategy

A robust safety protocol relies on a multi-layered approach, prioritizing the most effective control measures. This "Hierarchy of Controls" is a fundamental concept in laboratory safety.

HierarchyOfControls cluster_0 Hierarchy of Controls for (2,6-difluorophenyl)methanesulfonyl Chloride Elimination Elimination (Not feasible for this reagent) Substitution Substitution (Consider less hazardous alternatives if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training, labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat, etc.) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical hazards.

While elimination or substitution of (2,6-difluorophenyl)methanesulfonyl Chloride may not be possible due to its specific reactivity, the subsequent layers of control are paramount.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE are critical when engineering and administrative controls cannot eliminate all risks.[7] The following PPE is mandatory when handling (2,6-difluorophenyl)methanesulfonyl Chloride.

Eye and Face Protection

Given the severe eye damage this chemical can cause, robust eye and face protection is non-negotiable.[2][1]

  • Safety Goggles: These must provide a complete seal around the eyes to protect against splashes and fumes.[8]

  • Face Shield: A full face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or during procedures with a high splash potential.[7][8]

Skin and Body Protection

Preventing skin contact is crucial to avoid severe burns.[2][1]

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling sulfonyl chlorides.[8][9] It is crucial to double-glove, especially during procedures with a higher risk of exposure. The outer glove should be removed and disposed of immediately after handling the reagent.[7]

  • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is essential to protect the arms and torso.

  • Chemical-Resistant Apron or Coveralls: For larger scale work or when there is a significant splash risk, a chemical-resistant apron or coveralls worn over the lab coat provides an additional layer of protection.[8]

  • Closed-Toed Shoes: Always wear closed-toed shoes made of a non-porous material. Chemical-resistant footwear is recommended.[10]

Respiratory Protection

Due to the risk of respiratory irritation and the potential for fatal inhalation, respiratory protection is a critical consideration.[1][5][6]

  • Work in a Certified Chemical Fume Hood: All handling of (2,6-difluorophenyl)methanesulfonyl Chloride must be conducted in a properly functioning and certified chemical fume hood.[11]

  • Respirator: In situations where airborne concentrations may exceed exposure limits, or during a large spill, a full-face respirator with an appropriate acid gas cartridge is necessary.[7][9] All personnel required to wear respirators must be properly fit-tested and trained in their use.[7]

Operational Plan: Step-by-Step Guidance for Safe Handling

A well-defined operational plan is essential for minimizing risk.

Preparation and Handling
  • Designate a Handling Area: All work with (2,6-difluorophenyl)methanesulfonyl Chloride should be performed in a designated area within a certified chemical fume hood.[11]

  • Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood.

  • Inert Atmosphere: When possible, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

  • Slow and Controlled Addition: When adding (2,6-difluorophenyl)methanesulfonyl Chloride to a reaction mixture, do so slowly and in a controlled manner, as the reaction may be exothermic.[12]

Storage

Proper storage is critical to maintaining the stability of the reagent and preventing hazardous reactions.

  • Cool, Dry, and Well-Ventilated: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines.[9]

  • Tightly Sealed Containers: Containers should be tightly sealed to prevent moisture ingress.[9]

  • Corrosives Cabinet: Store in a dedicated corrosives cabinet. Do not store in metal containers.[5]

Emergency Procedures: A Plan for When Things Go Wrong

Even with meticulous planning, accidents can happen. A clear and practiced emergency response plan is vital.

Spills

The immediate response to a spill is crucial for mitigating its impact.

SpillResponse cluster_1 Spill Response Protocol for (2,6-difluorophenyl)methanesulfonyl Chloride Spill Spill Occurs Evacuate Evacuate Immediate Area Alert colleagues Spill->Evacuate Assess Assess Spill Size and Hazard (Minor vs. Major) Evacuate->Assess MinorSpill Minor Spill (Trained personnel only) Assess->MinorSpill Small & Contained MajorSpill Major Spill (Activate emergency services) Assess->MajorSpill Large or Uncontrolled Contain Contain Spill (Use inert absorbent material) MinorSpill->Contain Neutralize Neutralize Residue (Sodium bicarbonate solution) Contain->Neutralize Collect Collect and Package Waste (Labeled hazardous waste container) Neutralize->Collect Decontaminate Decontaminate Area and Equipment Collect->Decontaminate Report Report Incident Decontaminate->Report

Caption: Decision workflow for responding to a chemical spill.

  • Minor Spills: For small, contained spills, trained personnel wearing appropriate PPE should:

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[12] Do not use combustible materials like sawdust.[12]

    • Carefully collect the absorbed material into a labeled, sealable hazardous waste container.[12]

    • Decontaminate the spill area with a sodium bicarbonate solution.[12]

  • Major Spills: In the event of a large or uncontrolled spill:

    • Evacuate the laboratory immediately and alert others.[13]

    • If safe to do so, close the fume hood sash and any doors to the area.

    • Contact your institution's emergency response team.[14]

Personal Exposure

In the event of personal exposure, immediate action is critical.[15]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible End-of-Life Management

Proper disposal of (2,6-difluorophenyl)methanesulfonyl Chloride and contaminated materials is a legal and ethical responsibility.

  • Unused Reagent: Unused or waste (2,6-difluorophenyl)methanesulfonyl Chloride should be treated as hazardous waste. A common laboratory practice for neutralizing sulfonyl chlorides is to slowly and carefully add the compound to a stirred, ice-cold basic solution, such as 5% sodium bicarbonate or a dilute sodium hydroxide solution.[12] The pH should be monitored to ensure it remains basic.[12] Once neutralized, the solution can be disposed of in accordance with local regulations.[12]

  • Contaminated Materials: All contaminated materials, including absorbent from spills, used gloves, and empty containers, must be collected in a sealed and properly labeled hazardous waste container for disposal through an approved waste management facility.[12][16] Do not mix with other waste streams.[12]

By adhering to these principles and procedures, researchers can confidently and safely utilize (2,6-difluorophenyl)methanesulfonyl Chloride, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • Sigma-Aldrich. (2024, November 19).
  • BenchChem. (2025).
  • Apollo Scientific. (2022, May 16). Safety Data Sheet - (2,6-Difluorophenyl)methanesulphonyl chloride.
  • Georganics. (2011, February 7). Safety Data Sheet - (2,5-DIFLUOROPHENYL)METHANESULFONYL CHLORIDE.
  • Merck Millipore. (2025, March 22).
  • Thermo Fisher Scientific. (2009, September 22).
  • CAMEO Chemicals | NOAA. (n.d.). Sulfuryl chloride - Report.
  • S D Fine-Chem Limited. (n.d.). Sulphuryl chloride.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfuryl Chloride.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Sigma-Aldrich. (2024, September 7).
  • BLD Pharmatech. (n.d.). Safety Data Sheet - 3-Fluoroazetidine-1-sulfonyl chloride.
  • Fisher Scientific. (2008, February 21).
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • University of Wollongong. (n.d.). Chemical Spill procedure.
  • Fisher Scientific. (2023, September 5).
  • Fisher Scientific. (2009, September 26). Safety Data Sheet - (2-Fluorophenyl)methanesulfonyl chloride.
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Trimaco. (2023, September 8). What PPE must be worn when using chemicals.
  • Centers for Disease Control and Prevention. (n.d.). PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.